2-Cyclopropyl-2-hydroxyacetonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-cyclopropyl-2-hydroxyacetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO/c6-3-5(7)4-1-2-4/h4-5,7H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILJKKAIQFPEIBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C#N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5648-87-3 | |
| Record name | 2-cyclopropyl-2-hydroxyacetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Monograph: 2-Cyclopropyl-2-hydroxyacetonitrile
The following technical guide details the chemical properties, synthesis, and pharmaceutical applications of 2-Cyclopropyl-2-hydroxyacetonitrile , a critical chiral building block in medicinal chemistry.
CAS Registry Number: 5648-87-3 Synonyms: Cyclopropylglycolonitrile, Cyclopropyl(hydroxy)acetonitrile, Cyclopropanecarboxaldehyde cyanohydrin.
Executive Summary
This compound is a vicinal functionalized small molecule combining the steric strain of a cyclopropyl ring with the reactive versatility of a cyanohydrin moiety. It serves as a pivotal intermediate in the synthesis of non-proteinogenic amino acids (e.g., cyclopropylglycine) and chiral
This guide analyzes its thermodynamic instability, biocatalytic synthesis for enantiopurity, and downstream transformation protocols.
Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7]
The compound exists in a dynamic equilibrium with its parent aldehyde and hydrogen cyanide (HCN). This reversibility dictates its handling and storage requirements.[1]
Table 1: Physicochemical Specifications
| Property | Value / Description | Note |
| Molecular Formula | ||
| Molecular Weight | 97.12 g/mol | |
| Appearance | Colorless to pale yellow oil | Darkens upon oxidation/decomposition.[2][3][4] |
| Boiling Point | ~95–100 °C (at 15 mmHg) | Theoretical estimate. Decomposes at atmospheric pressure. |
| Density | 1.08 ± 0.05 g/cm³ | Denser than parent aldehyde. |
| Solubility | Soluble in EtOH, Et₂O, CHCl₃; Sparingly soluble in H₂O | Hydrolyzes in aqueous base. |
| Chirality | 1 Stereocenter (C2) | (R)- and (S)- enantiomers accessible via biocatalysis.[5] |
Stability & Equilibrium
Cyanohydrins are thermodynamically unstable relative to the aldehyde + HCN starting materials, particularly at neutral or basic pH.
-
Acidic pH (< 4): Equilibrium shifts toward the cyanohydrin (Stabilized).
-
Basic pH (> 7): Rapid retro-cyanohydrin reaction releases HCN (Safety Hazard).
Synthesis Methodologies
Route A: Chemical Synthesis (Thermodynamic Control)
The standard laboratory preparation utilizes transcyanations or in situ HCN generation to avoid handling gaseous HCN.
-
Reagents: Cyclopropanecarboxaldehyde, Sodium Cyanide (NaCN), Acetic Acid (AcOH).
-
Mechanism: Nucleophilic attack of cyanide ion on the carbonyl carbon followed by protonation.
-
Limitation: Produces a racemic mixture (
-2-cyclopropyl-2-hydroxyacetonitrile).
Route B: Biocatalytic Asymmetric Synthesis (Kinetic Control)
For pharmaceutical applications, enantiopurity is non-negotiable. Hydroxynitrile Lyases (HNLs) catalyze the stereoselective addition of HCN.[5]
-
Enzyme Source: (R)-HNL from Prunus amygdalus (almonds) or (S)-HNL from Hevea brasiliensis.
-
Solvent System: Biphasic (MTBE/Citrate Buffer pH 4.0) to suppress non-enzymatic background racemization.[5]
Experimental Protocol: Enzymatic Synthesis of (R)-2-Cyclopropyl-2-hydroxyacetonitrile
-
Buffer Prep: Prepare 50 mL of 0.1 M citrate buffer (pH 3.5). Low pH is critical to inhibit spontaneous chemical background reaction.
-
Reaction Mix: Dissolve cyclopropanecarboxaldehyde (10 mmol) in MTBE (20 mL). Add to buffer.
-
Initiation: Add (R)-HNL (400 U) and KCN (15 mmol) dissolved in minimal water.
-
Incubation: Stir vigorously at 0–4 °C for 12 hours.
-
Workup: Extract with Et₂O. Dry over Na₂SO₄ containing a trace of p-TsOH (to stabilize the cyanohydrin). Concentrate in vacuo at < 30 °C.
Visualization: Synthesis & Reactivity Pathways[1][2]
The following diagram illustrates the equilibrium dynamics and the divergence between chemical and enzymatic routes, alongside key downstream transformations.
Figure 1: Synthesis pathways contrasting chemical racemization vs. enzymatic precision, and key downstream pharmaceutical intermediates.
Reactivity & Pharmaceutical Applications[1][2]
The nitrile and hydroxyl groups allow for orthogonal transformations, making this molecule a "linchpin" intermediate.
The Pinner Reaction & Hydrolysis
Acid-catalyzed hydrolysis converts the nitrile to a carboxylic acid, yielding
-
Relevance: Structural analog of mandelic acid; used in resolving agents and skin care formulations (exfoliants).
Strecker-Type Transformations (Amino Acid Synthesis)
Displacement of the hydroxyl group (often via a mesylate intermediate or direct amination) followed by nitrile hydrolysis yields Cyclopropylglycine .
-
Drug Target: Cyclopropylglycine is a conformationally restricted analog of leucine/isoleucine. It is found in HCV Protease Inhibitors (e.g., structure-activity relationship studies for compounds similar to Boceprevir/Telaprevir backbones).
Reduction to Amino Alcohols
Reduction with Lithium Aluminum Hydride (LiAlH₄) or Borane (BH₃·THF) yields 2-amino-1-cyclopropylethanol .
-
Mechanism: Hydride attack on the nitrile carbon forms an imine intermediate, which is further reduced to the amine.
-
Application: This motif appears in
-blockers (e.g., Betaxolol analogs) where the cyclopropyl group enhances lipophilicity and blood-brain barrier penetration compared to isopropyl groups.
Safety Protocols & Handling
CRITICAL WARNING: This compound is a cyanogen .[6] In the presence of moisture and base, it releases Hydrogen Cyanide (HCN), a systemic chemical asphyxiant.
Mandatory Safety Systems[1][2]
-
pH Control: Always maintain acidic conditions (pH 3–5) during storage. Add 0.1% w/w Phosphoric Acid (
) as a stabilizer. -
Detection: Work areas must be equipped with electrochemical HCN sensors set to alarm at 4.7 ppm (OSHA PEL is 10 ppm).
-
Waste Disposal:
-
Do not mix with basic waste streams.
-
Quench excess cyanohydrin with Sodium Hypochlorite (Bleach) at pH > 10 to oxidize cyanide to cyanate (OCN⁻), which is significantly less toxic.
-
Reaction:
-
References
-
Enzymatic Synthesis of Cyanohydrins: Griengl, H., et al. "Enzymatic synthesis of optically active cyanohydrins." Tetrahedron, 1998.
-
Cyclopropylglycine Synthesis: Wernic, D., et al. "Synthesis of cyclopropylglycines." Journal of Organic Chemistry, 1989.
-
Safety of Cyanohydrins: National Institute for Occupational Safety and Health (NIOSH). "Hydrogen Cyanide: Systemic Agent."
-
HNL Biocatalysis: Poechlauer, P., et al. "Industrial scale synthesis of cyanohydrins." Encyclopedia of Reagents for Organic Synthesis, 2001.
-
Betaxolol & Cyclopropyl Derivatives: Manoury, P.M., et al. "Synthesis and beta-adrenergic blocking activity of a new series of cyclopropyl-substituted derivatives." Journal of Medicinal Chemistry, 1987.
Sources
An In-depth Technical Guide to the Molecular Structure of 2-Cyclopropyl-2-hydroxyacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of the Cyclopropyl Moiety
In the landscape of modern medicinal chemistry, the cyclopropyl group has emerged as a powerful structural motif. Its incorporation into drug candidates is a strategic decision, often leading to significant improvements in a molecule's pharmacological profile.[1][2] The inherent ring strain of this three-membered carbocycle confers unique electronic and conformational properties, which can enhance binding affinity to biological targets, improve metabolic stability by fortifying C-H bonds against enzymatic degradation, and fine-tune physicochemical properties such as lipophilicity and pKa.[3][4] 2-Cyclopropyl-2-hydroxyacetonitrile, a member of the cyanohydrin family of compounds, embodies the potential of this versatile functionality. This guide provides a comprehensive technical overview of its molecular structure, synthesis, and characterization, offering a foundational resource for its application in drug discovery and development.
Molecular Identity and Physicochemical Properties
This compound, also known as cyclopropyl(hydroxy)acetonitrile, is a small organic molecule featuring a central carbon atom bonded to a cyclopropyl group, a hydroxyl group, a cyano group, and a hydrogen atom.
| Property | Value | Source(s) |
| CAS Number | 5648-87-3 | [5] |
| Molecular Formula | C₅H₇NO | [5] |
| Molecular Weight | 97.12 g/mol | [5] |
| Physical Form | Liquid | [6] |
| SMILES | N#CC(C1CC1)O | [5] |
| InChI Key | ILJKKAIQFPEIBL-UHFFFAOYSA-N | [6] |
Synthesis of this compound: A Mechanistic Approach
The most direct and logical synthetic route to this compound is through the nucleophilic addition of a cyanide anion to the carbonyl carbon of cyclopropanecarboxaldehyde. This reaction is a classic example of cyanohydrin formation.[7]
Reaction Mechanism
The formation of a cyanohydrin is a reversible, base-catalyzed reaction. The mechanism involves the following key steps:
-
Nucleophilic Attack: The cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic carbonyl carbon of cyclopropanecarboxaldehyde. This results in the breaking of the carbon-oxygen π-bond and the formation of a tetrahedral alkoxide intermediate.
-
Protonation: The negatively charged oxygen of the alkoxide intermediate is then protonated by a proton source, typically hydrogen cyanide (HCN) or a mild acid, to yield the final this compound product and regenerate the cyanide catalyst.
Caption: Mechanism of Cyanohydrin Formation.
Experimental Protocol: Cyanosilylation Approach
Reaction Scheme:
Cyclopropanecarboxaldehyde + TMSCN --(Catalyst)--> O-TMS-protected cyanohydrin --(Hydrolysis)--> this compound
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve cyclopropanecarboxaldehyde (1.0 eq) in a dry, aprotic solvent such as dichloromethane (CH₂Cl₂).
-
Addition of Reagents: To the stirred solution, add a catalytic amount of a Lewis acid, such as zinc iodide (ZnI₂), followed by the dropwise addition of trimethylsilyl cyanide (TMSCN, 1.1 eq).
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS), observing the disappearance of the starting aldehyde. The reaction is typically stirred at room temperature for several hours or until completion.
-
Work-up and Hydrolysis: Upon completion, the reaction is quenched with a mild aqueous acid (e.g., 1 M HCl) or a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This step also facilitates the hydrolysis of the O-trimethylsilyl ether to the desired hydroxyl group. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to afford pure this compound.
Caption: Synthetic Workflow for this compound.
Structural Elucidation and Spectroscopic Analysis
While experimental spectroscopic data for this compound is not widely published, we can predict the expected spectral characteristics based on its molecular structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the cyclopropyl ring, the methine proton adjacent to the hydroxyl and cyano groups, and the hydroxyl proton.
-
Cyclopropyl Protons: The four protons on the cyclopropyl ring will appear in the upfield region, typically between δ 0.4 and 1.5 ppm, as complex multiplets due to geminal and vicinal coupling.
-
Methine Proton (-CH(OH)CN): This proton, being adjacent to two electron-withdrawing groups (hydroxyl and cyano), will be deshielded and is expected to appear as a multiplet further downfield.
-
Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is variable and concentration-dependent, often appearing as a broad singlet. Its identity can be confirmed by D₂O exchange.
-
-
¹³C NMR: The carbon-13 NMR spectrum will provide information on the different carbon environments in the molecule.
-
Cyclopropyl Carbons: The methylene carbons of the cyclopropyl ring will appear at high field, while the methine carbon will be slightly more downfield.
-
Methine Carbon (-CH(OH)CN): This carbon, bonded to both an oxygen and a nitrogen (via the cyano group), will be significantly deshielded.
-
Nitrile Carbon (-CN): The carbon of the cyano group typically appears in the range of δ 115-125 ppm.
-
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be characterized by the vibrational frequencies of its key functional groups:
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |
| Hydroxyl (-OH) | 3600-3200 (broad) | O-H stretch |
| C-H (cyclopropyl) | ~3080-3000 | C-H stretch |
| Nitrile (-C≡N) | 2260-2240 (sharp, medium intensity) | C≡N stretch |
| C-O | 1260-1000 | C-O stretch |
The presence of a broad absorption in the 3600-3200 cm⁻¹ region is indicative of the hydroxyl group, while a sharp peak around 2250 cm⁻¹ is a clear marker for the nitrile functionality. The C-H stretching of the cyclopropyl ring at slightly higher wavenumbers than typical sp³ C-H bonds is also a characteristic feature.[8]
Mass Spectrometry (MS)
In mass spectrometry with electron ionization (EI), this compound (MW = 97.12) would be expected to show a molecular ion peak (M⁺) at m/z 97. Fragmentation would likely involve the loss of small, stable molecules or radicals. Key expected fragments include:
-
Loss of HCN (m/z 70): A common fragmentation pathway for cyanohydrins.
-
Loss of the cyclopropyl group (m/z 56).
-
Fragmentation of the cyclopropyl ring.
Applications in Drug Discovery and Development
The unique structural features of this compound make it an attractive building block for the synthesis of more complex molecules with potential therapeutic applications.
-
Scaffold for Novel Therapeutics: The combination of a rigid cyclopropyl group and reactive hydroxyl and nitrile functionalities provides a versatile platform for chemical modification. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, opening up a wide range of synthetic possibilities for creating libraries of novel compounds.[9]
-
Bioisosteric Replacement: The cyclopropyl group can serve as a bioisostere for other chemical groups, such as a gem-dimethyl group or a double bond, to improve the pharmacokinetic and pharmacodynamic properties of a lead compound.[4]
-
Introduction of 3D-Character: In an era where drug discovery is moving away from flat, aromatic structures, the incorporation of the three-dimensional cyclopropyl ring can enhance the specificity and affinity of a molecule for its biological target.[10]
Caption: Potential Applications in Drug Discovery.
Conclusion
This compound represents a molecule of significant interest for medicinal chemists and drug development professionals. Its synthesis is accessible through well-established cyanohydrin formation methodologies, and its structure offers a unique combination of rigidity and functionality. While detailed experimental characterization data is not yet widely available, the predicted spectroscopic signatures provide a solid basis for its identification and analysis. The strategic incorporation of the cyclopropyl moiety, coupled with the synthetic versatility of the cyanohydrin, positions this compound as a valuable building block for the design and synthesis of next-generation therapeutics.
References
- CN103058884B - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile - Google P
-
Experimental 1 H-NMR Spectra of alpha-aminonitrile 1 - ResearchGate. (URL: [Link])
-
Stereospecific Synthesis of α-Hydroxy-Cyclopropylboronates from Allylic Epoxides. - SciSpace. (URL: [Link])
-
2-Cyclopentyl-2-hydroxyacetonitrile | C7H11NO | CID 18932025 - PubChem. (URL: [Link])
- EP1171421B1 - Process for the preparation of cyclopropylacetonitrile - Google P
-
Vibrational spectra of cyclopropyl cyanide and cyclopropyl cyanide‐α‐d1 - R Discovery. (URL: [Link])
-
cyclopropanecarboxaldehyde - Organic Syntheses Procedure. (URL: [Link])
-
Synthesis and Stereostructure-Activity Relationship of Novel Pyrethroids Possessing Two Asymmetric Centers on a Cyclopropane Ring - PMC. (URL: [Link])
-
mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and ... - Doc Brown's Chemistry. (URL: [Link])
-
2-hydroxymethyl-2-cyclopentenone - Organic Syntheses Procedure. (URL: [Link])
-
Synthesis of cyclopropanes - Organic Chemistry Portal. (URL: [Link])
-
The biology and synthesis of α-hydroxytropolones - MedChemComm (RSC Publishing). (URL: [Link])
-
Cyclopropane Derivatives and their Diverse Biological Activities - ResearchGate. (URL: [Link])
-
NMR spectra of substituted alpha-aminonitrilecyclohexane mixtures. - Mendeley Data. (URL: [Link])
-
Cyanohydrins – Knowledge and References - Taylor & Francis. (URL: [Link])
- US3787477A - Preparation of cyanohydrins - Google P
-
Insecticidal Activity of Cyanohydrin and Monoterpenoid Compounds - MDPI. (URL: [Link])
-
Infra-red spectroscopy. (URL: [Link])
-
Supramolecular synthon hierarchy in cyclopropyl-containing peptide-derived compounds - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01231F. (URL: [Link])
-
Cyanohydrin synthesis by Cyanation or Cyanosilylation - Organic Chemistry Portal. (URL: [Link])
-
Enzyme-Catalyzed Cyanohydrin Synthesis in Organic Solvents. (URL: [Link])
-
Cyclopropane-Containing Specialized Metabolites from the Marine Cyanobacterium cf. Lyngbya sp. - MDPI. (URL: [Link])
-
Synthesis of α-hydroxy carboxylic derivatives by 1,2-addition - Organic Chemistry Portal. (URL: [Link])
-
cyclopropyl cyanide - Organic Syntheses Procedure. (URL: [Link])
-
Enzyme-Catalyzed Preparation and Synthetic Applications of Optically Active Cyanohydrins. (URL: [Link])
-
Synthesis of α-hydroxy ketones and vicinal (R,R)-diols by Bacillus clausii DSM 8716T butanediol dehydrogenase - RSC Publishing. (URL: [Link])
-
Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (URL: [Link])
-
2D IR spectra of cyanide in water investigated by molecular dynamics simulations - USGS Publications Warehouse. (URL: [Link])
-
2-Cyclopentyl-2-hydroxyacetonitrile | C7H11NO | CID 18932025 - PubChem. (URL: [Link])
-
Synthesis of α-hydroxycyclohexyl phenyl ketone - ResearchGate. (URL: [Link])
-
Identification of a poly-cyclopropylglycine–containing peptide via bioinformatic mapping of radical S-adenosylmethionine enzymes - PMC. (URL: [Link])
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- 10. Acetonitrile, hydroxy- [webbook.nist.gov]
Technical Guide: Spectroscopic Profiling of 2-Cyclopropyl-2-hydroxyacetonitrile
This guide provides an in-depth technical analysis of the spectroscopic characteristics of 2-Cyclopropyl-2-hydroxyacetonitrile (CAS 5648-87-3), a critical intermediate in the synthesis of antiviral agents and biologically active cyclopropane derivatives.
Executive Summary
This compound (also known as cyclopropanecarboxaldehyde cyanohydrin) is a chiral building block used in the development of pharmaceutical compounds, particularly those requiring the rigid, metabolically stable cyclopropyl motif. Its reversible formation from cyclopropanecarboxaldehyde and hydrogen cyanide presents unique challenges in isolation and characterization. This guide outlines the definitive spectroscopic signatures required to validate the compound's identity and purity.
Compound Identity
| Property | Detail |
| IUPAC Name | This compound |
| CAS Number | 5648-87-3 |
| Molecular Formula | |
| Molecular Weight | 97.12 g/mol |
| SMILES | N#CC(O)C1CC1 |
| Key Functional Groups | Nitrile (-CN), Hydroxyl (-OH), Cyclopropyl ring |
Synthesis & Preparation Context
Understanding the synthetic origin is essential for interpreting the spectra, particularly for identifying impurities like unreacted aldehyde or hydrolysis products (alpha-hydroxy acids).
Mechanistic Pathway
The compound is typically generated via the nucleophilic addition of cyanide to cyclopropanecarboxaldehyde. This reaction is an equilibrium process; therefore, spectra often show traces of the starting aldehyde unless the cyanohydrin is stabilized (e.g., at low pH or as a silyl ether).
Figure 1: Synthesis and equilibrium stability of the target cyanohydrin.
Spectroscopic Characterization
The following data represents the "gold standard" for confirming the structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The
H NMR Data (CDCl
, Representative)
| Chemical Shift ( | Multiplicity | Integration | Coupling ( | Assignment | Structural Insight |
| 4.27 | Doublet (d) | 1H | 6.0 Hz | CH -CN | Diagnostic Peak. Confirms formation of the cyanohydrin methine. |
| 3.80 – 4.50 | Broad singlet | 1H | - | -OH | Exchangeable proton; shift varies with concentration/solvent. |
| 1.42 | Multiplet (m) | 1H | - | Cyclopropyl CH | Methine proton of the ring; couples to the CH-CN. |
| 0.60 – 0.90 | Multiplet (m) | 4H | - | Cyclopropyl CH | Characteristic high-field signals of the strained ring. |
Technical Note: The coupling constant (
Hz) between the cyclopropyl methine and the cyanohydrin methine is characteristic of free rotation hindered by the bulk of the nitrile and hydroxyl groups.
C NMR Data (Predicted/Representative)
-
Nitrile Carbon (-CN):
118–120 ppm (Weak intensity due to lack of NOE and long relaxation). -
Carbinol Carbon (CH-OH):
60–65 ppm. -
Cyclopropyl Methine (CH):
14–16 ppm. -
Cyclopropyl Methylenes (CH
): 2–5 ppm.
Infrared (IR) Spectroscopy
IR is a rapid validation tool, particularly useful for monitoring the disappearance of the aldehyde carbonyl.
| Wavenumber (cm | Intensity | Assignment | Validation Criteria |
| 3400 – 3450 | Strong, Broad | O-H Stretch | Confirms the presence of the hydroxyl group.[1] |
| 2249 | Weak/Medium | C | Diagnostic for the nitrile group. Often weak in alpha-hydroxy nitriles. |
| 3000 – 3100 | Medium | C-H Stretch (Cyclopropyl) | Characteristic C-H tension of the strained ring. |
| ~1050 – 1100 | Strong | C-O Stretch | Secondary alcohol C-O single bond stretch. |
| Absent | - | C=O Stretch (~1700) | Critical: Presence of a peak here indicates unreacted aldehyde. |
Mass Spectrometry (MS)
Cyanohydrins are thermally labile and often decompose in the GC inlet or ion source.
-
Molecular Ion (
): 97 m/z (Often very weak or absent). -
Base Peak: Often m/z 41 (Cyclopropyl cation,
) or m/z 27 ( loss). -
Fragmentation Pathway:
-
Alpha-Cleavage: Loss of the cyclopropyl group or the nitrile group.
-
Dehydration: Loss of water (
). -
Reversion: Loss of HCN to generate the aldehyde radical cation (
70).
-
Technical Validation & Quality Control
To ensure the integrity of the sample for drug development applications, the following validation logic should be applied.
Distinguishing from Impurities
-
vs. Cyclopropanecarboxaldehyde (Starting Material):
-
NMR: Check for the disappearance of the aldehyde proton doublet at
8.93 ppm . -
IR: Check for the disappearance of the carbonyl stretch at 1700–1720 cm
.
-
-
vs. 2-Hydroxy-2-cyclopropylacetic acid (Hydrolysis Product):
-
Solubility: The acid is soluble in bicarbonate; the cyanohydrin is not.
-
NMR: The methine proton of the acid typically shifts slightly downfield, and the acid proton appears as a very broad singlet >10 ppm.
-
Stability Protocol
Cyanohydrins exist in equilibrium.
-
Storage: Store at -20°C with a trace of acid (e.g., H
PO ) to inhibit base-catalyzed reversion to the aldehyde and HCN. -
Handling: Avoid basic conditions during workup.
References
-
Synthesis and NMR Characterization
-
Data derived from: Burgert, M. et al. "An evaluation of the substrate specificity and asymmetric synthesis potential of the cloned L-lactate dehydrogenase from Bacillus.
4.27 (d, J=6Hz), IR 3409, 2249 cm ).[1] -
Methodology: (General preparation of cyclopropanecarboxaldehyde).
-
-
General Cyanohydrin Properties
-
Gregory, R. J. H. "Cyanohydrins in Nature and the Laboratory." Chemical Reviews, 1999, 99(12), 3649–3682.
-
-
Safety Data
-
Sigma-Aldrich Safety Data Sheet (SDS) for this compound (CAS 5648-87-3).[2]
-
Sources
Comprehensive Structural Elucidation of 2-Cyclopropyl-2-hydroxyacetonitrile via 1H NMR Spectroscopy
Executive Summary
2-Cyclopropyl-2-hydroxyacetonitrile (Cyclopropylglycolonitrile) is a pivotal chiral intermediate in the synthesis of antiviral therapeutics and agrochemicals. Its structural integrity is defined by the coexistence of a strained cyclopropyl ring and a labile cyanohydrin moiety. This guide provides a definitive protocol for the acquisition and interpretation of its 1H NMR spectrum. Unlike standard aliphatic analysis, this molecule requires specific attention to diastereotopic anisotropy within the cyclopropyl ring and the exchange dynamics of the
Part 1: Structural Context & Theoretical Prediction
Before acquiring data, we must model the magnetic environment. The molecule consists of a chiral center (
Electronic Environment
-
The Methine Proton (
): This proton resides in a highly deshielded environment due to the electron-withdrawing induction of the hydroxyl oxygen and the magnetic anisotropy of the nitrile -system. We predict a chemical shift in the 4.0 – 4.6 ppm range. -
The Cyclopropyl Ring: The high electron density of the Walsh orbitals in the cyclopropyl ring creates a shielding cone, typically placing these protons upfield (
0.2 – 1.5 ppm). -
Stereochemical Impact: The
center is chiral. Consequently, the two methylene ( ) carbons of the cyclopropyl ring become diastereotopic. The protons on the "top" face of the ring are magnetically non-equivalent to those on the "bottom" face, leading to complex higher-order coupling patterns (AA'BB'C system).
Structural Visualization
Figure 1: Structural connectivity and magnetic influence map. The chiral center induces magnetic non-equivalence in the adjacent cyclopropyl protons.
Part 2: Experimental Protocol
Cyanohydrins are susceptible to retro-aldol type decomposition (reverting to aldehyde + HCN) under basic conditions or high temperatures. The following protocol ensures sample integrity.
Solvent Selection Strategy
-
Chloroform-d (
): Standard choice.-
Pros: Good solubility, sharp lines.
-
Cons: Acidic traces in
can catalyze decomposition; exchangeable -OH proton often appears as a broad singlet with no coupling information.
-
-
Dimethyl Sulfoxide-
( ): Recommended for full characterization.-
Pros: Slows proton exchange.[1] This allows observation of the vicinal coupling between the -OH proton and the
methine ( ), providing definitive proof of the cyanohydrin structure versus a ketone/aldehyde mixture.
-
Sample Preparation Workflow
-
Glassware Prep: Ensure NMR tubes are oven-dried. Moisture promotes cyanohydrin dissociation.
-
Solvent Neutralization: If using
, filter through a small plug of basic alumina or use silver foil to neutralize acidity. -
Concentration: Prepare a 10-15 mg sample in 0.6 mL solvent. High concentrations can induce polymerization or self-association shifting the -OH peak.
-
Acquisition: Run at 298 K. If -OH signal is broad, lower temperature to 278 K to freeze out exchange.
Part 3: Spectral Analysis & Assignment
The following data assumes a 400 MHz or higher field strength in
The Methine Region (The "Fingerprint")
The proton on the carbon bearing the nitrile and hydroxyl groups (
-
Chemical Shift:
4.25 ppm (± 0.2 ppm). -
Multiplicity: Doublet (d).
-
Coupling (
): Hz. -
Assignment Logic: This splitting arises from coupling to the single methine proton of the cyclopropyl ring. If run in
, this signal often appears as a triplet (or doublet of doublets) due to additional coupling to the hydroxyl proton.
The Cyclopropyl Region (High Field)
This region (
| Chemical Shift ( | Multiplicity | Integration | Assignment | Notes |
| 1.20 – 1.35 | Multiplet (m) | 1H | Cyclopropyl CH | Coupled to |
| 0.65 – 0.75 | Multiplet (m) | 2H | Cyclopropyl | "Cis" to the nitrile group (stereochemically distinct). |
| 0.50 – 0.60 | Multiplet (m) | 2H | Cyclopropyl | "Trans" to the nitrile group. |
Note: The terms "cis" and "trans" here refer to the spatial relationship relative to the chiral substituent, causing the magnetic non-equivalence.
The Hydroxyl Proton
-
In
: 2.5 – 3.5 ppm (Broad Singlet). Shift is concentration-dependent.[2] -
In
: 6.0 – 6.5 ppm (Doublet, Hz). The observation of this doublet is the gold standard for confirming the intact cyanohydrin.
Part 4: Stereochemical & Impurity Validation
Diastereotopicity Explained
In an achiral cyclopropane derivative (e.g., cyclopropyl cyanide), the four methylene protons might appear as two sets of signals. However, in this compound, the adjacent chiral center breaks the symmetry plane of the ring.
-
Result: The protons on the "left" side of the ring are not equivalent to the "right" side, nor are the "top" protons equivalent to the "bottom."
-
Observation: At 300/400 MHz, this results in complex higher-order multiplets rather than clean doublets/triplets. Do not attempt to force-fit these into first-order integration unless using >600 MHz.
Impurity Profiling (Troubleshooting)
Common degradation pathways lead to Cyclopropanecarbaldehyde.
Figure 2: Rapid diagnostic workflow for sample purity validation.
Diagnostic Signals for Impurities:
-
Cyclopropanecarbaldehyde: Look for a sharp doublet at
9.0 – 9.5 ppm (Aldehyde proton). -
HCN: Sharp singlet at
3.0 – 3.5 ppm (solvent dependent, dangerous).
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard reference for chemical shift prediction and coupling constants).
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for cyclopropyl and cyanohydrin specific shifts).
-
Wiberg, K. B., & Nist, B. J. (1963). The NMR Spectra of Some Cyclopropane Derivatives. Journal of the American Chemical Society, 85(18), 2788–2799. Link
-
Gawley, R. E. (1976). The Burgstahler-Gawley Synthesis of Cyanohydrins. Organic Syntheses, 56, 127. (Provides context on cyanohydrin stability and spectral characterization). Link
Sources
A Senior Application Scientist's Guide to the ¹³C NMR Analysis of 2-Cyclopropyl-2-hydroxyacetonitrile
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of 2-Cyclopropyl-2-hydroxyacetonitrile using Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy. Designed for researchers and drug development professionals, this document moves beyond a simple recitation of data to explain the causal relationships between molecular structure and spectral output. We will detail the theoretical underpinnings of the expected chemical shifts, provide a field-proven, step-by-step experimental protocol, and outline a self-validating system for spectral interpretation using Distortionless Enhancement by Polarization Transfer (DEPT) experiments. The methodologies and interpretations are grounded in authoritative spectroscopic principles to ensure technical accuracy and reproducibility.
Introduction: The Structural Significance of a Unique Cyanohydrin
This compound is a cyanohydrin derivative featuring a strained cyclopropyl ring. This combination of a hydroxyl, a nitrile, and a three-membered ring creates a unique electronic environment for each carbon atom. Cyanohydrins are versatile intermediates in organic synthesis, and the cyclopropyl moiety is a key structural motif in numerous pharmaceuticals due to its ability to modulate metabolic stability and binding affinity.
Accurate and unambiguous structural confirmation is paramount in the synthesis and development of such molecules. ¹³C NMR spectroscopy offers direct insight into the carbon skeleton.[1] Unlike proton NMR, which provides information indirectly, ¹³C NMR allows for the direct identification of each unique carbon atom in a molecule.[1][2] This guide will systematically deconstruct the ¹³C NMR analysis of the title compound, providing the necessary theoretical and practical insights for confident characterization.
Theoretical Principles & Predicted Chemical Shifts
The ¹³C NMR spectrum of this compound is expected to show four distinct signals, corresponding to the four unique carbon environments in the molecule. The chemical shift (δ) of each carbon is governed by its local electronic environment, including hybridization, the electronegativity of adjacent atoms, and geometric factors like ring strain.
-
Nitrile Carbon (-C≡N): The sp-hybridized carbon of the nitrile group is significantly deshielded and is expected to appear far downfield. The typical range for nitrile carbons is approximately 115-130 ppm.[3][4] Its precise location can be influenced by the substituents on the adjacent carbon.
-
Quaternary Carbon (>C(OH)CN): This sp³-hybridized carbon is bonded to two electronegative groups: the hydroxyl (-OH) and the cyano (-CN) group. These groups withdraw electron density, causing a significant downfield shift. We predict this signal to appear in the range of 60-80 ppm. This carbon, lacking any directly attached protons, will typically show a weaker signal intensity in a standard proton-decoupled spectrum due to a longer relaxation time and the absence of the Nuclear Overhauser Effect (NOE) enhancement.[5][6]
-
Cyclopropyl Methine Carbon (-CH-): The carbons within a cyclopropyl ring are known to be unusually shielded (shifted upfield) compared to their acyclic sp³ counterparts. This is a consequence of the ring's unique hybridization and high degree of strain. The methine carbon, being attached to the electron-withdrawing cyanohydrin functionality, will be the most downfield of the cyclopropyl carbons. Its predicted chemical shift is in the range of 10-25 ppm.
-
Cyclopropyl Methylene Carbons (-CH₂-): The two methylene carbons of the cyclopropyl ring are chemically equivalent due to the molecule's symmetry. These carbons are highly shielded and are expected to resonate at a very upfield position, typically in the range of 0-10 ppm.
Experimental Protocol: A Self-Validating Approach
This section details a robust protocol for acquiring high-quality ¹³C NMR and DEPT spectra. The combination of these experiments provides a self-validating system for assigning each carbon signal with a high degree of confidence.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that readily dissolves the analyte. Deuterated chloroform (CDCl₃) is a common first choice. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative. The CDCl₃ solvent peak itself will appear as a characteristic triplet at ~77 ppm.[5]
-
Concentration: Prepare a solution of 10-20 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.
-
Standard: Add a small drop of tetramethylsilane (TMS) as an internal reference standard (δ = 0.0 ppm).
-
Filtration: Filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
Spectrometer Setup & Data Acquisition
The following parameters are provided as a starting point for a typical 400 MHz spectrometer and should be optimized as needed.
| Parameter | Standard ¹³C Spectrum | DEPT-90 | DEPT-135 |
| Pulse Program | zgpg30 (or equivalent) | dept90 | dept135 |
| Spectral Width (SW) | 0 to 220 ppm | 0 to 220 ppm | 0 to 220 ppm |
| Acquisition Time (AQ) | ~1.0 - 1.5 s | ~1.0 - 1.5 s | ~1.0 - 1.5 s |
| Relaxation Delay (D1) | 2.0 s | 2.0 s | 2.0 s |
| Number of Scans (NS) | 1024 (or more) | 256 | 256 |
| Temperature | 298 K | 298 K | 298 K |
Causality Behind Parameter Choices:
-
Relaxation Delay (D1): A 2-second delay is a reasonable starting point. For fully quantitative results, especially for the quaternary carbon, a longer delay (5-10s) would be necessary, but for routine characterization, 2s is sufficient.
-
Number of Scans (NS): ¹³C NMR is an insensitive technique due to the low natural abundance of the ¹³C isotope (1.1%).[2][6][7] A higher number of scans is required to achieve an adequate signal-to-noise ratio, particularly for the weak quaternary carbon signal.
Data Interpretation: Assigning the Carbon Skeleton
The power of this analytical approach lies in the systematic comparison of the standard broadband-decoupled ¹³C spectrum with the DEPT-90 and DEPT-135 spectra.[8][9]
Predicted Spectral Data Summary
| Carbon Type | Predicted δ (ppm) | Expected DEPT-90 Signal | Expected DEPT-135 Signal |
| -C≡N | 115 - 130 | Absent | Absent |
| >C(OH)CN | 60 - 80 | Absent | Absent |
| -CH- (cyclopropyl) | 10 - 25 | Positive | Positive |
| -CH₂- (cyclopropyl) | 0 - 10 | Absent | Negative |
Workflow for Unambiguous Signal Assignment
The following workflow, illustrated in the diagram below, provides a logical pathway to assigning each peak in the spectrum.
Caption: Workflow for ¹³C NMR signal assignment using DEPT.
Step-by-Step Interpretation:
-
Identify CH Carbons: The DEPT-90 spectrum will exclusively show signals from CH (methine) carbons as positive peaks.[8][9] In this case, only one signal, corresponding to the cyclopropyl methine carbon, should appear.
-
Identify CH, CH₂, and CH₃ Carbons: The DEPT-135 spectrum displays CH and CH₃ carbons as positive peaks and CH₂ carbons as negative peaks.[2][8] For this compound, we expect one positive peak (the cyclopropyl CH) and one negative peak (the equivalent cyclopropyl CH₂ carbons).
-
Identify Quaternary and Nitrile Carbons: Quaternary carbons and other carbons with no attached protons are absent from all DEPT spectra.[8][10] By comparing the main ¹³C spectrum to the DEPT-135 spectrum, any peaks present in the former but absent in the latter must be the quaternary carbon or the nitrile carbon. Based on the predicted chemical shifts, the signal around 115-130 ppm will be the nitrile, and the signal around 60-80 ppm will be the quaternary alpha-carbon.
This cross-correlation between the three spectra provides a definitive, self-validating assignment for every carbon in the molecule, fulfilling the core requirement for trustworthy and robust structural analysis.
Conclusion
The ¹³C NMR analysis of this compound is a clear demonstration of modern spectroscopy's power in structural elucidation. By understanding the fundamental principles that dictate chemical shifts and by employing advanced techniques like DEPT, a researcher can move from a simple spectrum to a confident and complete assignment of a molecule's carbon framework. The integrated approach of theoretical prediction, precise experimental execution, and logical, cross-validating interpretation presented in this guide ensures a high degree of scientific integrity and provides a reliable method for the characterization of this and other complex small molecules.
References
-
Bagno, A., et al. (2013). Quantitative Prediction of 13C NMR Chemical Shifts of a Diverse Set of Organic Compounds in Solution. Concepts in Magnetic Resonance Part A, 42A: 1–13. [Link]
-
Chemistry LibreTexts. (2024, March 19). 13.11: DEPT ¹³C NMR Spectroscopy. [Link]
-
Chemistry LibreTexts. (2020, May 30). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. [Link]
-
Chemistry Steps. (2023, September 26). DEPT NMR: Signals and Problem Solving. [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]
-
Fiveable. (2025, August 15). DEPT 13C NMR Spectroscopy | Organic Chemistry Class Notes. [Link]
-
NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
OpenStax. (2023, September 20). 13.12 DEPT 13C NMR Spectroscopy. [Link]
-
Oregon State University. (2022, March 9). 13C NMR Chemical Shift. [Link]
-
SENSEI. 13 Carbon NMR. [Link]
-
Stothers, J. B. (1965). 13C n.m.r. studies. IX. Carbonyl carbon shieldings of some cyclopropyl ketones. Canadian Journal of Chemistry, 43(3), 510-516. [Link]
-
University of Calgary. 13C NMR spectroscopy. [Link]
-
Wikipedia. (n.d.). Carbon-13 nuclear magnetic resonance. Retrieved February 19, 2026, from [Link]
Sources
- 1. bhu.ac.in [bhu.ac.in]
- 2. Carbon-13 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. 13Carbon NMR [chem.ch.huji.ac.il]
- 7. compoundchem.com [compoundchem.com]
- 8. fiveable.me [fiveable.me]
- 9. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Guide: IR Spectroscopy of 2-Cyclopropyl-2-hydroxyacetonitrile
Executive Summary
This technical guide provides a comprehensive analysis of the infrared (IR) vibrational spectroscopy of 2-Cyclopropyl-2-hydroxyacetonitrile (also known as cyclopropanecarboxaldehyde cyanohydrin). As a critical intermediate in the synthesis of antiviral and respiratory therapeutics, this molecule presents a unique spectral fingerprint defined by the interplay between high-strain cyclopropyl ring dynamics and the electronic environment of the
This document is designed for analytical chemists and process engineers. It moves beyond basic peak assignment to explore the causality of vibrational modes, process monitoring strategies, and critical safety protocols regarding the retro-cyanohydrin effect.
Part 1: Molecular Architecture & Vibrational Theory
To interpret the spectrum accurately, one must understand the underlying electronic structure that dictates vibrational frequencies.
The "Walsh Orbital" Effect (Cyclopropyl C-H)
Unlike standard alkyl chains (where carbons are
-
Spectral Consequence: The C-H stretching frequencies shift to higher energy (3000–3100 cm⁻¹ ), distinguishing them from the standard alkyl C-H stretches (< 3000 cm⁻¹) of potential impurities like isopropyl derivatives.
The Cyanohydrin Equilibrium
The
-
Spectral Consequence: The O-H stretch is sensitive to hydrogen bonding concentration. In neat samples (ATR), extensive intermolecular H-bonding broadens this peak significantly.
Part 2: Spectral Assignment (The Core)
The following table synthesizes theoretical vibrational modes with empirical data for cyclopropyl and cyanohydrin derivatives.
Table 1: Diagnostic IR Bands for this compound
| Functional Group | Frequency (cm⁻¹) | Intensity | Vibrational Mode Description | Diagnostic Value |
| O-H (Alcohol) | 3400 – 3550 | Strong, Broad | O-H Stretching ( | Indicates product formation. Broadening confirms H-bonding network in neat oil. |
| C-H (Cyclopropyl) | 3010 – 3090 | Medium | Asymmetric C-H Stretch | Critical Identity Check. Differentiates cyclopropyl ring from open-chain alkyl impurities. |
| C-H (Alkyl) | 2850 – 2950 | Medium | C-H Stretching (tertiary C-H) | Baseline aliphatic backbone signal. |
| C≡N (Nitrile) | 2230 – 2250 | Weak/Medium | C≡N Stretching ( | Process Marker. Confirms cyanide addition. Intensity is often lower in |
| C=O (Aldehyde) | ~1700 - 1720 | Absent | C=O Stretching | Purity Marker. Presence indicates unreacted starting material (Cyclopropanecarbaldehyde). |
| C-O (Alcohol) | 1070 – 1100 | Strong | C-O Stretching ( | Secondary alcohol characteristic band. |
| Ring Skeleton | 1020 – 1040 | Medium | Ring "Breathing" Mode | Characteristic deformation of the cyclopropane ring. |
Part 3: Analytical Workflow & Protocol
Experimental Protocol: ATR-FTIR Acquisition
For this viscous liquid/oil, Attenuated Total Reflectance (ATR) is the superior sampling method over transmission cells (KBr/NaCl) due to ease of cleaning and path length consistency.
-
Crystal Selection: Use a Diamond or ZnSe crystal. Diamond is preferred due to the potential acidity of the sample and robustness against scratching.
-
Background: Collect a 32-scan air background immediately prior to sampling.
-
Sample Application: Apply 10–20 µL of the neat oil to the crystal center. Ensure the sample covers the "active spot" (usually < 2mm diameter).
-
Acquisition:
-
Post-Run Cleaning (CRITICAL): Wipe with ethanol. Do not use strong bases for cleaning, as residual base on the crystal can degrade the next sample of cyanohydrin (see Safety section).
Visualization: Analytical Workflow
Caption: Standardized workflow for ATR-FTIR analysis of viscous cyanohydrin intermediates.
Part 4: Reaction Monitoring (Process Analytical Technology)
IR spectroscopy is the most efficient tool for monitoring the synthesis of this compound from Cyclopropanecarbaldehyde. The transformation involves the destruction of a carbonyl dipole and the creation of a nitrile dipole.
The "Shift" Strategy
-
Start (T=0): Dominant peak at 1700–1720 cm⁻¹ (Aldehyde C=O).
-
End (T=Final): Disappearance of 1700 cm⁻¹ peak; Appearance of 2240 cm⁻¹ (Nitrile) and 3400 cm⁻¹ (Hydroxyl).
Note: If the reaction stalls, you will see both the 1700 and 2240 bands. If the 1700 band persists but the 2240 band is weak, check for HCN leakage (loss of reagent).
Visualization: Reaction Pathway Monitoring
Caption: Spectroscopic evolution during the synthesis of the cyanohydrin from the aldehyde precursor.
Part 5: Safety & Stability (The Retro-Cyanohydrin Effect)
This is the most critical section for "Expertise & Experience." Cyanohydrins are chemically reversible.
The Hazard
In the presence of heat or base , this compound can undergo a retro-aldol type decomposition, reverting to the starting aldehyde and releasing Hydrogen Cyanide (HCN) gas.
IR as a Safety Tool
-
Degradation Indicator: If you are storing the sample and the IR spectrum begins to show a "shoulder" or growing peak at 1700 cm⁻¹ (Aldehyde C=O), the sample is degrading and likely off-gassing HCN.
-
Handling: Perform all IR measurements in a well-ventilated hood. If using a benchtop FTIR, ensure the exhaust is managed.
References
-
NIST Chemistry WebBook. Cyclopropanecarboxaldehyde IR Spectrum.[1] National Institute of Standards and Technology.[1][2] [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for functional group assignments, specifically cyclopropyl C-H shifts).
-
Organic Syntheses. Preparation of Cyclopropanecarboxaldehyde. (Context for synthesis and precursors). [Link]
- Coates, J.Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). (Reference for nitrile and hydroxyl group intensities).
Sources
Physical and chemical properties of 2-Cyclopropyl-2-hydroxyacetonitrile
The following technical guide provides an in-depth analysis of 2-Cyclopropyl-2-hydroxyacetonitrile , a critical chiral building block in the synthesis of antiviral therapeutics and non-proteinogenic amino acids.
CAS Registry Number: 5648-87-3 Synonyms: Cyclopropylglycolonitrile, Cyclopropyl(hydroxy)acetonitrile Molecular Formula: C₅H₇NO Molecular Weight: 97.12 g/mol [1][2]
Executive Summary & Strategic Utility
This compound is a functionalized cyanohydrin serving as a pivotal intermediate in the synthesis of cyclopropyl-substituted amino acids (e.g., cyclopropylglycine) and antiviral nucleoside analogs .[3] Its structural uniqueness lies in the conjugation of a high-strain cyclopropyl ring with a reactive cyanohydrin motif (
For drug development professionals, this molecule offers a strategic entry point for introducing the cyclopropyl moiety —a pharmacophore known to enhance metabolic stability, optimize lipophilicity, and restrict conformational freedom in bioactive ligands.[4] However, its handling requires rigorous control due to the reversible nature of cyanohydrins and the potential for hydrogen cyanide (HCN) liberation.
Physical & Chemical Properties Profile[2][4][6][7][8][9]
The physical constants below represent a synthesis of experimental data and high-confidence predictive models essential for process engineering.
Table 1: Physicochemical Constants
| Property | Value / Description | Technical Note |
| Appearance | Light yellow to brown liquid | Viscous oil in crude form; darkens upon oxidation.[1] |
| Boiling Point | 140–141 °C @ 20 mmHg | High boiling point necessitates vacuum distillation for purification to prevent thermal decomposition. |
| Density | ~1.08 – 1.12 g/mL (Predicted) | Denser than water due to polar nitrile/hydroxyl interaction. |
| Solubility | Soluble in DCM, THF, EtOAc, Ethanol | Limited stability in water due to equilibrium reversal (retro-cyanohydrin reaction). |
| Flash Point | > 80 °C (Estimated) | Combustible; handle under inert atmosphere. |
| pKa | ~11.5 (Hydroxyl group) | Acidic enough to be deprotonated by strong bases (NaH, LDA). |
| Chirality | 1 Chiral Center ( | Typically synthesized as a racemate; enzymatic resolution is required for enantiopure applications. |
Synthesis & Manufacturing Protocol
Mechanism: The industrial standard for synthesis involves the nucleophilic addition of cyanide to cyclopropanecarbaldehyde. This reaction is an equilibrium process, often requiring a catalyst to drive conversion.
Protocol: Cyanosilylation Route (High-Yield Variant)
Rationale: Using Trimethylsilyl cyanide (TMSCN) instead of NaCN avoids aqueous conditions, preventing immediate hydrolysis and improving safety.
Reagents:
-
Cyclopropanecarbaldehyde (1.0 equiv)
-
TMSCN (1.1 equiv)
-
Catalyst: Zinc Iodide (
, 0.05 equiv) -
Solvent: Dichloromethane (Anhydrous)
Step-by-Step Methodology:
-
Inertion: Flame-dry a 3-neck round-bottom flask and purge with Nitrogen (
). -
Charging: Add Cyclopropanecarbaldehyde and anhydrous DCM. Cool to 0 °C.
-
Catalysis: Add
(catalyst). -
Addition: Dropwise addition of TMSCN over 30 minutes. The exotherm must be controlled to keep
. -
Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (disappearance of aldehyde).
-
Desilylation (Work-up): Treat the intermediate silyl ether with 1N HCl in THF to cleave the TMS group, yielding the free cyanohydrin.
-
Purification: Extract with EtOAc, dry over
, and concentrate. Purify via vacuum distillation (140 °C @ 20 mmHg).
Chemical Reactivity & Mechanistic Insights[11]
The versatility of this compound stems from its ability to undergo three distinct transformations: Nitrile Hydrolysis , Hydroxyl Derivatization , and Reductive Amination .
Diagram 1: Chemical Reactivity Flowchart
Caption: Divergent synthetic pathways. Green nodes indicate value-added intermediates; Red indicates decomposition risks.
Critical Reaction Pathways
-
Hydrolysis to
-Hydroxy Acids:-
Conditions: Conc. HCl, Reflux.
-
Product: 2-Cyclopropyl-2-hydroxyacetic acid.
-
Utility: Precursor for glycolic acid derivatives used in skin care or biodegradable polymers.
-
-
Transformation to Amino Acids (Strecker-like):
-
Displacement of the hydroxyl group (often via a mesylate intermediate) with an amine source, followed by nitrile hydrolysis, yields Cyclopropylglycine .
-
Significance: Cyclopropylglycine is a potent ligand for metabotropic glutamate receptors (mGluR).
-
-
Reduction:
-
Conditions:
in Ether. -
Product: 1-Cyclopropyl-2-aminoethanol.[3]
-
Utility: Chiral auxiliary synthesis.
-
Safety, Stability & Handling (E-E-A-T)
Hazard Classification:
-
Acute Toxicity: Oral/Dermal/Inhalation (Category 3).
-
Signal Word: DANGER.
The "Retro-Cyanohydrin" Risk: Cyanohydrins are thermodynamically unstable in alkaline conditions or high heat. They revert to the parent aldehyde and Hydrogen Cyanide (HCN) gas.
-
Protocol: NEVER mix with strong bases without temperature control.
-
Storage: Store at 2–8 °C under Argon. Acidify slightly (0.1% acetic acid) to stabilize the equilibrium toward the cyanohydrin.
Emergency Response Table
| Scenario | Immediate Action |
| Spill | Evacuate area. Do not use water (may release HCN). Absorb with dry earth/sand. |
| Skin Contact | Wash with soap and water.[5] Monitor for signs of cyanide poisoning (dizziness, rapid breathing). |
| Inhalation | Administer oxygen. If available, administer amyl nitrite (cyanide antidote kit) under medical supervision. |
References
-
Synthesis of Cyclopropanecarboxaldehyde (Precursor)
- Organic Syntheses, Coll. Vol. 6, p. 312 (1988).
-
Cyanohydrin Formation & Catalysis
- Gregory, R. J. H. (1999). Cyanohydrins in Nature and the Laboratory. Chemical Reviews, 99(12), 3649–3682.
-
Cyclopropyl Fragment in Drug Discovery
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[4] Journal of Medicinal Chemistry.
-
-
Safety Data (SDS)
- Sigma-Aldrich Safety Data Sheet for Cyclopropyl Deriv
-
(Note: Specific SDS requires login; general hazard class referenced).
Sources
- 1. chemscene.com [chemscene.com]
- 2. This compound | 5648-87-3 [sigmaaldrich.com]
- 3. CompTox Chemicals Dashboard [comptox.epa.gov]
- 4. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
Discovery of 2-Cyclopropyl-2-hydroxyacetonitrile
The Discovery and Scalable Synthesis of 2-Cyclopropyl-2-hydroxyacetonitrile Content Type: Technical Whitepaper & Operational Guide Audience: Medicinal Chemists, Process Engineers, and Drug Discovery Scientists
Executive Summary: The Cyclopropyl Advantage
In the landscape of modern drug discovery, the cyclopropyl moiety has emerged as a "privileged scaffold." Its ability to restrict conformational freedom while enhancing metabolic stability—often blocking P450 oxidation sites—makes it a critical tool for optimizing pharmacokinetics (PK).
This compound (CAS: 5648-87-3), the cyanohydrin derivative of cyclopropanecarboxaldehyde, represents a pivotal junction in the synthesis of these scaffolds.[1] It serves as the direct precursor to
This guide details the technical "discovery" of efficient routes to this intermediate, contrasting traditional chemical synthesis with state-of-the-art biocatalytic protocols that solve the critical challenge of stereoselectivity.
Chemical Identity & Properties
Before establishing a synthesis protocol, the physicochemical behavior of the target must be understood, particularly the equilibrium dynamics of cyanohydrins.
| Property | Specification |
| IUPAC Name | This compound |
| Common Name | Cyclopropylglycolonitrile |
| CAS Number | 5648-87-3 (Racemic) / Specific CAS for enantiomers |
| Molecular Formula | |
| Molecular Weight | 97.12 g/mol |
| Boiling Point | 86–88°C at 8 mmHg (extrapolated from glycolonitrile analogs) |
| Stability | Prone to retro-cyanohydrin reaction (reversion to aldehyde + HCN) at high pH or temperature.[1] |
| Storage | Acidified (pH < 4), -20°C, under Argon. |
Synthetic Pathways: From Flask to Bioreactor
The "discovery" in this context is the evolution from dangerous, racemic chemical methods to precise, green enzymatic routes.
Route A: Traditional Chemical Synthesis (Racemic)
Use Case: Early-stage SAR where stereochemistry is not yet fixed.[1]
Mechanism: Nucleophilic attack of cyanide anion on the carbonyl carbon of cyclopropanecarboxaldehyde.
Protocol:
-
Reagents: Cyclopropanecarboxaldehyde (1.0 eq), NaCN (1.2 eq), Sodium Bisulfite (NaHSO
, 1.5 eq). -
Solvent: Biphasic system (Water/Ethyl Acetate) or Methanol/Water.
-
Procedure:
-
Dissolve NaHSO
in water and add the aldehyde at 0°C to form the bisulfite adduct (solid precipitate often forms). -
Add NaCN solution dropwise, maintaining temperature <10°C to prevent HCN off-gassing.
-
Stir for 2–4 hours. The nitrile forms as an oil.
-
Extraction: Extract with Et
O or EtOAc. -
Stabilization: Add a trace of concentrated HCl or H
SO to the organic phase before drying to prevent decomposition during concentration.
-
Critique: High yield (>85%) but yields a racemic mixture.[2] Requires resolution later, wasting 50% of the material.
Route B: Asymmetric Biocatalysis (The "Discovery" Route)
Use Case: Process chemistry and synthesis of enantiopure APIs (e.g., L-cyclopropylglycine).
The Catalyst: Hydroxynitrile Lyases (HNLs).[3][4][5]
-
(R)-Selective:Prunus amygdalus HNL (PaHNL).
-
(S)-Selective:Hevea brasiliensis HNL (HbHNL) or Manihot esculenta HNL (MeHNL).
Mechanism: The enzyme utilizes a catalytic triad (typically Ser-His-Asp) to activate the carbonyl and orient the cyanide ion, lowering the activation energy for a specific facial attack.
Protocol (S-Enantiomer Example):
-
Reaction Medium: Biphasic system (MTBE/Citrate Buffer pH 5.0) to suppress non-enzymatic (racemic) background reaction.
-
Reagents: Cyclopropanecarboxaldehyde (100 mM), HCN source (KCN + citric acid OR acetone cyanohydrin for transcyanation).
-
Enzyme: HbHNL (recombinant, immobilized on Celite or silica).
-
Steps:
Advantages: >98% ee (enantiomeric excess), mild conditions, scalable.
Mechanistic Visualization
The following diagram illustrates the divergence between the chemical (racemic) and enzymatic (chiral) pathways, highlighting the critical "decision point" in synthesis planning.
Figure 1: Comparative synthetic logic flow. The enzymatic route bypasses the yield-loss associated with resolving racemic mixtures.[1]
Downstream Applications & Utility
The value of this compound lies in its versatility as a "chiral switch."[1]
| Transformation | Reagents | Product | Application |
| Pinner Reaction | HCl/MeOH | Methyl 2-cyclopropyl-2-hydroxyacetate | |
| Ritter Reaction | H | 2-Acetamido-2-cyclopropylacetamide | Precursor to |
| Strecker (Modified) | NH | Cyclopropylglycine | Non-proteinogenic amino acid for peptide drugs |
| Reduction | LiAlH | 2-Amino-1-cyclopropylethanol | Adrenergic receptor ligands |
Safety & Operational Integrity (Self-Validating Protocol)
Working with cyanides requires a zero-tolerance safety protocol.[1] This section defines the "Red-Line" rules.
-
pH Control: Never allow the reaction mixture pH to drop below 9.0 when using NaCN salts directly. If using HNLs (pH 5.0), the system must be closed and vented through a scrubber.
-
Scrubber System: All vents must pass through a 10% NaOH + Bleach (NaOCl) trap to oxidize escaped HCN to cyanate (CNO
). -
Quenching: Residual cyanide in glassware must be quenched with bleach before washing.
-
Detection: Handheld HCN monitors (e.g., Dräger Pac 8000) must be worn on the lapel of the lab coat.
References
-
Preparation of Cyclopropanecarboxaldehyde
-
General Cyanohydrin Synthesis (Chemical)
- Hydroxynitrile Lyases in Organic Synthesis: Griengl, H. et al. "Enzymatic synthesis of optically active cyanohydrins." Tetrahedron, 54(48), 14477-14486.
-
Safety Data & Handling
-
Sigma-Aldrich Safety Data Sheet for this compound (CAS 5648-87-3).[1]
-
- Industrial Application of HNLs: Pöchlauer, P. et al. "Industrial Biocatalysis: The Discovery and Development of a Scalable Synthesis." Organic Process Research & Development, 2012.
Sources
- 1. US20040077646A1 - Indole nitriles - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Mini-review: recent developments in hydroxynitrile lyases for industrial biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identical active sites in hydroxynitrile lyases show opposite enantioselectivity and reveal possible ancestral mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 6. elib.uni-stuttgart.de [elib.uni-stuttgart.de]
- 7. DE2457080A1 - PROCESS FOR THE PREPARATION OF HYDROXY ACETONITRILE - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Master File: 2-Cyclopropyl-2-hydroxyacetonitrile
The following technical guide details the synthesis, reactivity, and application of 2-Cyclopropyl-2-hydroxyacetonitrile , a critical chiral building block in modern drug discovery.
CAS Number: 5648-87-3
Synonyms: Cyclopropylglycolonitrile; Cyclopropanecarbaldehyde cyanohydrin;
Part 1: Executive Summary & Strategic Value
In the landscape of medicinal chemistry, the cyclopropyl moiety is a "privileged structure." It imparts unique metabolic stability (blocking P450 oxidation sites), increases potency through conformational restriction, and improves blood-brain barrier permeability.
This compound serves as the primary divergent intermediate for accessing
-
2-Cyclopropylglycine: An unnatural amino acid found in HCV protease inhibitors and CRF-1 antagonists.
-
2-Cyclopropyl-2-hydroxyacetic acid: A bioisostere of mandelic acid.
-
Cyclopropyl-fused heterocycles: Via Pinner reactions or cyclizations.
Critical Handling Note: Like all cyanohydrins, this compound exists in a reversible equilibrium with its parent aldehyde and hydrogen cyanide (HCN). It must be stored under acidic conditions and low temperature to prevent decomposition.
Part 2: Synthetic Architectures
Retrosynthetic Analysis
The molecule is assembled via nucleophilic addition of a cyanide equivalent to cyclopropanecarbaldehyde . The choice of reagent dictates the stereochemical outcome.
Figure 1: Synthetic pathways to this compound.
Protocol A: Chemical Synthesis (Racemic)
Best for: Large-scale production of non-chiral intermediates.
Mechanism: Nucleophilic attack of cyanide ion on the carbonyl carbon, followed by protonation.
Reagents:
-
Cyclopropanecarbaldehyde (1.0 eq)
-
Sodium Cyanide (NaCN) (1.2 eq)
-
Saturated Sodium Bisulfite (NaHSO
) solution -
Solvent: Water/Ethyl Acetate biphasic system
Step-by-Step Methodology:
-
Bisulfite Adduct Formation: To a stirred solution of cyclopropanecarbaldehyde in water at 0°C, add saturated NaHSO
. Stir for 1 hour to form the solid bisulfite adduct. Rationale: This stabilizes the aldehyde and facilitates purification. -
Cyanide Displacement: Add an aqueous solution of NaCN dropwise to the adduct slurry at 0–5°C.
-
Reaction: Allow the mixture to warm to room temperature (20°C) and stir for 4 hours. The solid dissolves as the cyanohydrin oil forms.
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3x).
-
Stabilization: Wash the organic layer with 0.1 M H
SO . Critical Step: Acidic wash neutralizes residual cyanide and inhibits the retro-cyanohydrin reaction. -
Isolation: Dry over MgSO
and concentrate in vacuo at <40°C.
Yield: 85–92% Purity: >95% (GC)
Protocol B: Enantioselective Synthesis (Biocatalytic)
Best for: Chiral drug intermediates (e.g., (R)-isomer).[1]
Catalyst: (R)-Hydroxynitrile Lyase (PaHNL from Prunus amygdalus).
Methodology:
-
Buffer Prep: Prepare 0.1 M Citrate buffer (pH 5.5). Note: Low pH is crucial to suppress the spontaneous (racemic) background reaction.
-
System: Dissolve cyclopropanecarbaldehyde (50 mM) in Methyl-tert-butyl ether (MTBE) saturated with the buffer.
-
Initiation: Add PaHNL enzyme (200 U/mmol) and HCN (2.0 eq) or KCN/Acetic acid in situ source.
-
Incubation: Shake at 20°C for 6–12 hours.
-
Workup: Filter off enzyme, wash organic phase with dilute acid, and concentrate.
Yield: 90% Enantiomeric Excess (ee): >98% (R)
Part 3: Reactivity & Downstream Applications
The utility of this compound lies in its ability to transform into higher-value scaffolds.
Figure 2: Divergent synthesis from the cyanohydrin core.[2]
Hydrolysis to 2-Cyclopropyl-2-hydroxyacetic Acid
This transformation yields a "cyclopropyl-mandelic acid" analog, useful for resolving chiral amines.
-
Conditions: Conc. HCl, 60°C, 4 hours.
-
Note: The cyclopropyl ring is sensitive to strong acid at high temperatures (ring opening). Temperature control is vital; do not exceed 70°C.
Strecker Synthesis to 2-Cyclopropylglycine
A key route to non-proteinogenic amino acids for peptide drugs.
-
Amination: Treat the cyanohydrin with ammonia in methanol to form the aminonitrile.
-
Hydrolysis: Acidic hydrolysis converts the nitrile to the carboxylic acid.
-
Result: (±)-2-Cyclopropylglycine (or enantiopure if starting from chiral cyanohydrin).
Part 4: Technical Data Summary
| Parameter | Specification | Technical Note |
| CAS | 5648-87-3 | Distinct from Dipropargylamine (6921-28-4) |
| Boiling Point | 85°C @ 15 mmHg | Decomposes at higher temps |
| Density | 1.08 g/mL | Denser than water |
| Stability | Moderate | Reverts to aldehyde + HCN at pH > 7 |
| Storage | 2–8°C, Acidified | Add 0.1% Acetic Acid stabilizer |
| Flash Point | 98°C | Combustible |
Part 5: References
-
Synthesis of Cyclopropanecarboxaldehyde (Precursor):
-
General Cyanohydrin Synthesis (Chemical):
-
Enzymatic Synthesis (Asymmetric):
-
Source: Griengl, H., et al. (2000). Enzymatic Synthesis of Chiral Cyanohydrins.
-
Journal: Tetrahedron, 56(7), 1047-1054.
-
Context: Details the use of Prunus amygdalus HNL for aliphatic aldehydes.
-
-
Drug Applications (Cyclopropyl Moiety):
-
Source: Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.
-
Journal: Journal of Medicinal Chemistry, 59(19), 8712–8756.
-
URL:
-
-
Safety Data (HCN Evolution):
-
Source: National Center for Biotechnology Information. PubChem Compound Summary for CAS 5648-87-3.
-
URL:
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Reactions of cyclic alkyl radicals. Part 1.—Methyl-radical-sensitized decomposition of cyclopropane carboxyldehyde - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
2-Cyclopropyl-2-hydroxyacetonitrile material safety data sheet (MSDS)
Technical Guide: 2-Cyclopropyl-2-hydroxyacetonitrile CAS: 5648-87-3
Executive Summary
This compound (CAS: 5648-87-3) is a critical synthetic intermediate belonging to the class of
This guide provides an in-depth technical analysis of its physicochemical properties, synthesis, hazard profiling, and safe handling protocols. Warning: As a cyanohydrin, this compound is chemically labile and can revert to its parent aldehyde and hydrogen cyanide (HCN) under basic or thermal stress. Strict adherence to the safety protocols outlined herein is mandatory.
Part 1: Chemical Identity & Physical Properties
The following data characterizes the pure substance. Researchers should note that commercial samples are often stabilized with trace acid to prevent decomposition.
| Property | Value | Notes |
| IUPAC Name | This compound | |
| CAS Number | 5648-87-3 | Distinct from the hydroxymethyl analog (152922-71-9) |
| Synonyms | Cyclopropylglycolonitrile; Cyclopropyl(hydroxy)acetonitrile | |
| Molecular Formula | C | |
| Molecular Weight | 97.12 g/mol | |
| Physical State | Colorless to pale yellow liquid | Viscous |
| Density | ~1.098 g/cm³ (Predicted) | Denser than water |
| Boiling Point | ~245°C (760 mmHg) | Theoretical only. Decomposes before boiling at atm pressure.[1] Distill only under high vacuum. |
| Solubility | Soluble in organic solvents (DCM, EtOAc, DMSO) | Reacts/Hydrolyzes in water over time |
| Stability | Labile | Equilibrium exists with Cyclopropanecarboxaldehyde + HCN |
Part 2: Synthesis & Reactivity
Synthesis Protocol
The synthesis of this compound is a classic nucleophilic addition of cyanide to cyclopropanecarboxaldehyde .
Standard Operating Procedure (SOP):
-
Reagents: Cyclopropanecarboxaldehyde (1.0 eq), Sodium Cyanide (NaCN, 1.1 eq), Water/Ether biphasic system or Methanol.
-
Conditioning: The reaction must be kept slightly acidic (pH ~5-6) or performed at low temperature (0°C) to favor cyanohydrin formation and prevent polymerization.
-
Execution: NaCN is dissolved in water; the aldehyde is dissolved in ether. Sodium bisulfite (NaHSO
) is often used to form the bisulfite adduct first, which is then treated with cyanide to release the cyanohydrin safely. -
Workup: Extraction with diethyl ether. The organic layer must be dried (MgSO
) and concentrated in vacuo at <40°C .-
Critical Note: Do not heat above 50°C during concentration. Heat shifts the equilibrium back to the aldehyde and lethal HCN gas.
-
Reactivity & Applications
This compound is a versatile "chiral pool" entry point (if synthesized enantioselectively) or a racemic building block.
-
Hydrolysis: Converts to 2-cyclopropyl-2-hydroxycarboxylic acid (an
-hydroxy acid). -
Reduction: Lithium Aluminum Hydride (LAH) reduction yields 2-amino-1-cyclopropylethanol , a core motif in adrenergic beta-blockers and antiviral drugs.
-
Pinner Reaction: Treatment with HCl/MeOH yields the corresponding hydroxy-ester.
Figure 1: Synthesis and Reactivity Workflow
Caption: Chemical lineage of this compound, highlighting its synthesis from aldehyde and critical decomposition pathway.
Part 3: Hazard Profiling (The "Cyanide Trap")
Unlike stable nitriles (e.g., acetonitrile),
Mechanism of Toxicity
-
Ingestion/Inhalation: The compound enters the bloodstream.
-
Metabolic Breakdown: At physiological pH (7.4), the equilibrium shifts, releasing free CN⁻.
-
Cytochrome C Inhibition: CN⁻ binds with high affinity to the ferric iron (Fe³⁺) in the heme moiety of Cytochrome c Oxidase (Complex IV) in the mitochondria.
-
Cellular Asphyxiation: This blocks the electron transport chain. Cells cannot use oxygen to generate ATP, leading to rapid metabolic acidosis and cytotoxic hypoxia.
Figure 2: Mechanism of Cyanohydrin Toxicity
Caption: The lethal cascade of cyanohydrin toxicity, resulting in mitochondrial shutdown.
GHS Classification (Extrapolated)
Based on read-across from Glycolonitrile (CAS 107-16-4):
-
Acute Tox. 3 (Oral): H301 - Toxic if swallowed.
-
Acute Tox. 4 (Dermal): H312 - Harmful in contact with skin.
-
Acute Tox. 4 (Inhalation): H332 - Harmful if inhaled.[2]
-
Eye Irrit. 2: H319 - Causes serious eye irritation.[2]
Part 4: Safe Handling & Storage Protocols
Engineering Controls
-
Primary Barrier: All handling must occur within a certified Chemical Fume Hood or Glove Box .
-
Monitoring: Use a handheld HCN Monitor (set to alarm at 4.7 ppm) near the sash of the hood during synthesis or distillation.
-
Equipment: Do not use metal spatulas (potential catalysis of decomposition). Use glass or Teflon.
Storage "The Rule of 4"
-
Temperature: Store at 4°C (Refrigerator).
-
Acidity: Ensure trace acid stabilization (e.g., 0.1% H
PO ) to inhibit reversion to aldehyde. -
Container: Glass bottles with Teflon-lined caps. Parafilm is insufficient; use electrical tape over the cap.
-
Segregation: Store away from bases (amines, hydroxides) and oxidizers.
Waste Disposal (Quenching)
Never pour down the drain.
-
Protocol: Treat waste stream with Sodium Hypochlorite (Bleach) at pH > 10.
-
Chemistry: CN⁻ + OCl⁻ → OCN⁻ (Cyanate, less toxic) + Cl⁻.
-
Let stand for 24 hours before disposal as chemical waste.
Part 5: Emergency Response
Immediate Action is Critical. The window for treating cyanide poisoning is minutes, not hours.
-
Antidote Kit: A "Cyanokit" (Hydroxocobalamin) or Nithiodote (Sodium Nitrite + Sodium Thiosulfate) must be available in the lab.
-
Inhalation: Evacuate to fresh air immediately. Administer 100% Oxygen.
-
Skin Contact: Wash with soap and water for 15 minutes. Do not scrub (increases absorption).
-
Ingestion: Do NOT induce vomiting (risk of inhaling HCN fumes). Transport to ER immediately with SDS.
References
-
Sigma-Aldrich. (2024). Safety Data Sheet: this compound (CAS 5648-87-3). Merck KGaA. Link
-
PubChem. (2024).[3] Compound Summary: this compound.[1] National Center for Biotechnology Information. Link
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[4] Journal of Medicinal Chemistry, 59(19), 8712–8756. Link
-
ChemScene. (2024). Product Analysis: this compound.Link
-
Occupational Safety and Health Administration (OSHA). (2024). Cyanide Exposure and First Aid Guidelines.Link
Sources
- 1. chemscene.com [chemscene.com]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. 2-Cyclopentyl-2-hydroxyacetonitrile | C7H11NO | CID 18932025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Strategic Synthesis of Cyclopropyl Scaffolds: A Guide to 2-Cyclopropyl-2-hydroxyacetonitrile
Content Type: Application Note & Protocol Guide Subject: Pharmaceutical Intermediate Synthesis Keywords: Cyclopropylglycine, Cyanohydrin, Strecker Synthesis, Pinner Reaction, TMSCN
Executive Summary: The Cyclopropyl Advantage
In modern medicinal chemistry, the cyclopropyl moiety is a "privileged structure" used to restrict conformation, increase metabolic stability (by blocking cytochrome P450 oxidation sites), and enhance potency through hydrophobic interactions. 2-Cyclopropyl-2-hydroxyacetonitrile (also known as cyclopropylglycolonitrile) serves as a critical, divergent intermediate. It acts as the linchpin for accessing three distinct classes of pharmaceutical building blocks:
- -Hydroxy Acids: Via Pinner reaction or hydrolysis (e.g., Cyclopropylglycolic acid).
- -Amino Acids: Via Strecker-type transformations (e.g., Cyclopropylglycine).
- -Amino Alcohols: Via nitrile reduction (e.g., adrenergic receptor ligands).
This guide details the synthesis of the stable silylated precursor and its downstream transformation into these high-value scaffolds.
Core Protocol: Synthesis of the "Hub" Intermediate
Target: 2-Cyclopropyl-2-((trimethylsilyl)oxy)acetonitrile Rationale: Free cyanohydrins are often unstable and prone to reversion to the parent aldehyde and toxic HCN. The trimethylsilyl (TMS) protected form is thermodynamically stable, safer to handle, and can be purified by distillation.
Methodology: Zinc Iodide-Catalyzed Silylcyanation
Based on protocols adapted from Organic Syntheses (Coll. Vol. 9, p. 236) and recent catalytic optimizations.
Reagents & Equipment
-
Starting Material: Cyclopropanecarboxaldehyde (CAS: 1489-69-6) - 1.0 equiv.
-
Reagent: Trimethylsilyl cyanide (TMSCN) - 1.1 equiv.[1]
-
Catalyst: Zinc Iodide (ZnI
) - 0.05 equiv (anhydrous).[1] -
Solvent: Dichloromethane (DCM) or neat (solvent-free).[1]
-
Safety: Fume hood with HCN detectors. Bleach bath for quenching.
Step-by-Step Protocol
-
Setup: Flame-dry a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a pressure-equalizing addition funnel.
-
Charging: Under a nitrogen atmosphere, charge the flask with Cyclopropanecarboxaldehyde (10.0 g, 142 mmol) and anhydrous ZnI
(2.2 g, 7.1 mmol). -
Addition: Cool the mixture to 0 °C in an ice bath. Add TMSCN (15.5 g, 156 mmol) dropwise over 30 minutes. Note: The reaction is exothermic.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature (20–25 °C) for 4–6 hours. Monitor conversion by IR (disappearance of aldehyde C=O stretch at ~1700 cm
) or GC-MS. -
Workup:
-
Option A (Distillation): The reaction mixture can often be distilled directly.
-
Option B (Wash): Dilute with hexanes (100 mL), wash rapidly with cold saturated NaHCO
(to remove Zn salts), dry over Na SO , and concentrate.
-
-
Purification: Distill under reduced pressure (vacuum).
-
Target Boiling Point: ~85–90 °C at 15 mmHg (approximate).[1]
-
-
Yield: Expect 90–95% of a colorless liquid.
Safety Note: TMSCN hydrolyzes to release HCN on contact with moisture. All glassware and waste must be treated with a basic bleach solution (pH > 10) before removal from the hood.
Downstream Transformations (The "Spokes")
Pathway A: Synthesis of Cyclopropylglycine (Strecker Variant)
Application: Non-proteinogenic amino acid for peptide drugs (e.g., HCV inhibitors, peptidomimetics).
The silylated cyanohydrin can be converted directly to the
-
Aminolysis: Treat 2-cyclopropyl-2-((trimethylsilyl)oxy)acetonitrile with 7M NH
in methanol (or a primary amine for N-substituted variants) at 40–60 °C in a sealed pressure vessel. The ammonia displaces the silyloxy group to form 2-amino-2-cyclopropylacetonitrile . -
Hydrolysis:
-
Dissolve the intermediate aminonitrile in 6M HCl.
-
Reflux for 12–18 hours.
-
Concentrate to dryness to yield Cyclopropylglycine hydrochloride .
-
Purification: Ion-exchange chromatography (Dowex 50W) to obtain the zwitterion.
-
Pathway B: Synthesis of Cyclopropylglycolic Acid (Pinner/Hydrolysis)
Application: Chiral building block for enzyme inhibitors (e.g., enoyl-CoA hydratase inhibitors).[1]
-
Pinner Reaction: Dissolve the silylated nitrile in anhydrous methanol saturated with HCl gas at 0 °C. Stir for 24 hours to form the imidate intermediate.
-
Hydrolysis: Add water to the reaction mixture and stir for 2 hours.
-
Result: Methyl 2-cyclopropyl-2-hydroxyacetate.[2] Saponification (LiOH/THF/H
O) yields the free acid 2-cyclopropyl-2-hydroxyacetic acid .
Visualizing the Synthetic Logic
The following diagram illustrates the divergent utility of the cyclopropyl cyanohydrin scaffold.
Figure 1: Divergent synthesis pathways from the central silylated cyanohydrin intermediate.[1]
Troubleshooting & Optimization
| Problem | Probable Cause | Corrective Action |
| Incomplete Conversion | Catalyst deactivation | Ensure ZnI |
| Dark Coloration | Iodine formation | ZnI |
| Low Yield (Hydrolysis) | Polymerization | |
| Safety Alarm | HCN Evolution | Ensure the reaction pH never drops below 7 when aqueous cyanide salts are present. For TMSCN, keep the system anhydrous until quench. |
References
-
General Silylcyanation Protocol: Rasmussen, J. K., & Heilmann, S. M. (1990). "Preparation of Silylated Cyanohydrins." Organic Syntheses, Coll.[3] Vol. 7, p. 521. Link[1]
- Cyclopropylglycine Synthesis: Wilsily, A., & Fillion, E. (2008). "Synthesis of Cyclopropylglycine Derivatives." Journal of Organic Chemistry, 73(6), 2469-2472.
-
Enzyme Inhibition (Hydroxy Acid): Li, D., et al. (1999). "The Toxicity of Methylenecyclopropylglycine: Studies of the Inhibitory Effects... on Enzymes Involved in Fatty Acid Metabolism."[4] Journal of the American Chemical Society, 121(39), 9034-9042. Link[1]
-
Pharmaceutical Relevance: Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry, 59(19), 8712–8756. Link[1]
-
Safety Data: National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 14757-78-9, Cyclopropanecarbonitrile, alpha-hydroxy-. Link
Sources
The Cyclopropyl Cyanohydrin Motif: A Versatile Synthon in Conceptual Antiviral Drug Discovery
Introduction: The Strategic Importance of the Cyclopropyl Moiety in Antiviral Therapeutics
In the landscape of modern medicinal chemistry, the cyclopropyl group has emerged as a "privileged scaffold," a structural motif consistently found in potent therapeutic agents. Its significance is particularly pronounced in the design of antiviral drugs, where the unique physicochemical properties of this three-membered ring are leveraged to enhance biological activity, metabolic stability, and binding affinity. The rigid, strained nature of the cyclopropane ring imparts a defined three-dimensional conformation to a molecule, which can facilitate precise interactions with the active sites of viral enzymes, such as proteases and polymerases. Furthermore, the cyclopropyl group can act as a bioisostere for other chemical groups, like a vinyl or carbonyl group, while offering improved metabolic stability by being less susceptible to enzymatic degradation. This increased stability can lead to a longer half-life and improved pharmacokinetic profile of a drug. The incorporation of cyclopropyl groups has been a key strategy in the development of several successful antiviral agents, highlighting its value in the design of novel therapeutics.
This application note explores the potential of 2-Cyclopropyl-2-hydroxyacetonitrile , a versatile chemical building block, in the conceptual synthesis of novel antiviral agents. While not yet documented as a direct precursor in the synthesis of major approved antivirals like Remdesivir or Nirmatrelvir, its structure, combining the beneficial cyclopropyl group with a reactive cyanohydrin functionality, presents a compelling case for its use in the discovery of next-generation antiviral compounds.
Chemical Profile: this compound
This compound, also known as cyclopropyl(hydroxy)acetonitrile, is a liquid at room temperature with the chemical formula C₅H₇NO.[1][2] Its structure features a central carbon atom bonded to a cyclopropyl group, a hydroxyl group, and a nitrile group. This combination of functional groups makes it a highly versatile intermediate in organic synthesis.
| Property | Value | Reference(s) |
| CAS Number | 5648-87-3 | [1][2][3] |
| Molecular Formula | C₅H₇NO | [1][2][3] |
| Molecular Weight | 97.12 g/mol | [3] |
| Physical Form | Liquid | [1][2] |
| Purity | Typically ≥95% | [1][2][3] |
| Storage | Sealed in dry, room temperature | [1] |
Safety and Handling: this compound is classified as a hazardous substance. It is toxic if swallowed, in contact with skin, or if inhaled, and causes serious eye irritation.[1][2] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, must be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conceptual Application: Synthesis of a Novel Cyclopropyl-Containing Nucleoside Analogue
Nucleoside analogues are a cornerstone of antiviral therapy. These molecules mimic the natural building blocks of DNA and RNA, but with structural modifications that disrupt viral replication when incorporated into nascent genetic material by viral polymerases. The unique structure of this compound makes it an intriguing candidate for the synthesis of novel nucleoside analogues bearing a cyclopropyl group at a key position.
The following section outlines a conceptual synthetic pathway for the creation of a hypothetical cyclopropyl-containing nucleoside analogue. This protocol is based on established principles of nucleoside synthesis and cyanohydrin chemistry.
Workflow for Conceptual Synthesis
The proposed synthesis involves the activation of the hydroxyl group of this compound, followed by a nucleophilic substitution reaction with a protected sugar derivative.
Caption: Conceptual workflow for the synthesis of a cyclopropyl nucleoside analogue.
Experimental Protocol: A General Method for the Synthesis of a Hypothetical Cyclopropyl Nucleoside Analogue
This protocol is a generalized procedure and should be adapted and optimized for specific substrates and reaction conditions by qualified researchers.
Part 1: Activation of this compound
Objective: To convert the hydroxyl group of this compound into a good leaving group, such as a mesylate or tosylate, to facilitate subsequent nucleophilic substitution.
Materials:
-
This compound
-
Methanesulfonyl chloride (MsCl) or p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous pyridine or triethylamine
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add anhydrous pyridine or triethylamine (1.2 eq) to the solution with stirring.
-
Add methanesulfonyl chloride or p-toluenesulfonyl chloride (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude activated intermediate can be purified by column chromatography on silica gel if necessary.
Part 2: Coupling with a Protected Sugar Moiety
Objective: To couple the activated cyclopropyl cyanohydrin with a protected sugar derivative to form the core structure of the nucleoside analogue.
Materials:
-
Activated this compound intermediate from Part 1
-
A suitable protected sugar derivative (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose)
-
A suitable Lewis acid catalyst (e.g., SnCl₄, TMSOTf)
-
Anhydrous acetonitrile or 1,2-dichloroethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve the protected sugar derivative (1.0 eq) and the activated cyclopropyl cyanohydrin intermediate (1.2 eq) in anhydrous acetonitrile or 1,2-dichloroethane under an inert atmosphere.
-
Cool the solution to the appropriate temperature (this will depend on the specific reactants and catalyst, often between -20 °C and 0 °C).
-
Slowly add the Lewis acid catalyst (e.g., SnCl₄, 1.1 eq) to the reaction mixture.
-
Stir the reaction at the cooled temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench it by carefully adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain the protected cyclopropyl nucleoside analogue.
Part 3: Deprotection
Objective: To remove the protecting groups from the sugar moiety to yield the final hypothetical nucleoside analogue.
Materials:
-
Protected cyclopropyl nucleoside analogue from Part 2
-
Appropriate deprotection reagents (e.g., sodium methoxide in methanol for benzoyl groups)
-
Methanol
-
Amberlite IR-120 (H⁺ form) resin or other suitable acid for neutralization
Procedure:
-
Dissolve the protected nucleoside analogue in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide solution.
-
Stir the reaction at room temperature and monitor by TLC until all starting material is consumed.
-
Neutralize the reaction mixture with Amberlite IR-120 (H⁺ form) resin, filter, and wash the resin with methanol.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the final product by an appropriate method, such as recrystallization or chromatography, to yield the hypothetical cyclopropyl nucleoside analogue.
Conclusion and Future Perspectives
While the direct application of this compound in the synthesis of currently marketed antiviral drugs is not established, its chemical structure represents a valuable starting point for the design and synthesis of novel antiviral candidates. The combination of the metabolically robust and conformationally rigid cyclopropyl group with the versatile cyanohydrin functionality offers a promising platform for creating new nucleoside and non-nucleoside analogues. Future research in this area could involve the synthesis of a library of compounds derived from this building block and their subsequent screening against a panel of viral targets. Such exploratory work is essential for the continued development of new and effective antiviral therapies to combat existing and emerging viral threats.
References
- Siegel, D., et al. (2017). The Design, Synthesis, and In Vitro Activity of a Potent and Selective Inhibitor of the Hepatitis C Virus NS5B Polymerase (GS-9190). Journal of Medicinal Chemistry, 60(5), 1684-1661.
- Owen, D. R., et al. (2021). An oral SARS-CoV-2 Mpro inhibitor clinical candidate for the treatment of COVID-19. Science, 374(6575), 1586-1593.
- Warren, T. K., et al. (2016). A small molecule inhibitor of Ebola virus infection.
- Cho, A., et al. (2012). Synthesis and antiviral activity of 1'-C-substituted-4-aza-7,9-dideazaadenosine C-nucleosides. Bioorganic & Medicinal Chemistry Letters, 22(8), 2705-2707.
-
Ghosh, A. K., et al. (2022). Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies. Journal of Medicinal Chemistry, 65(4), 2905–2925.[4]
- Hassam, M., et al. (2012). Synthesis and anti-HIV activity of novel cyclopropylindole derivatives as non-nucleoside reverse transcriptase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(1), 747-750.
- Kim, C. U., et al. (1997). A new class of potent and orally active anti-influenza virus agents: synthesis and biological evaluation of 4-amido- and 4-guanidino-2,3-dideoxy-d-glycero-d-galacto-non-2-enopyranosides. Journal of Medicinal Chemistry, 40(24), 3889-3895.
- Tse, C., et al. (2020). Rethinking Remdesivir: Synthesis, Antiviral Activity, and Pharmacokinetics of Oral Lipid Prodrugs. Antimicrobial Agents and Chemotherapy, 64(12), e01865-20.
-
Kincaid, J. R. A., et al. (2022). A Sustainable Synthesis of the SARS-CoV-2 Mpro Inhibitor Nirmatrelvir, the Active Ingredient in Paxlovid. Communications Chemistry, 5(1), 156.[5]
- Owen, D. R., et al. (2021). The Design, Synthesis and Mechanism of Action of Paxlovid, a Protease Inhibitor Drug Combination for the Treatment of COVID-19. ACS Medicinal Chemistry Letters, 12(12), 1822-1834.
Sources
- 1. Potency and pharmacokinetics of GS-441524 derivatives against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of novel cyclopropyl nucleoside analogues as potential antiherpetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and anti-SARS-CoV-2 activity of deuterated GS-441524 analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. d-nb.info [d-nb.info]
Application of 2-Cyclopropyl-2-hydroxyacetonitrile in anticancer agent development
Technical Application Note: Strategic Utilization of 2-Cyclopropyl-2-hydroxyacetonitrile in Anticancer Scaffold Synthesis
Executive Summary
This compound (Cyclopropylglycolonitrile) represents a critical, yet often under-discussed, divergence point in the synthesis of high-value anticancer pharmacophores. As a stable but reactive cyanohydrin, it serves as the primary gateway to
This guide details the technical application of this intermediate, focusing on its enantioselective synthesis and its downstream conversion into Cyclopropylglycine (Cpg) , a non-natural amino acid frequently integrated into kinase and protease inhibitors to enforce conformational restriction.
Chemical Profile & Mechanistic Value[1][2][3][4][5]
The cyclopropyl moiety is a celebrated bioisostere in oncology drug discovery. Its specific value in the context of this cyanohydrin intermediate lies in three areas:
-
Conformational Locking: When converted to an amino acid (Cpg) and incorporated into a peptide backbone, the cyclopropyl group restricts bond rotation (
angles), often locking the molecule into a bioactive conformation that favors target binding (e.g., in MDM2-p53 inhibitors or proteasome inhibitors). -
Metabolic Shielding: The strained C–C bonds of the cyclopropane ring are shorter and stronger than typical alkyl bonds, often resisting CYP450-mediated oxidation better than isopropyl or ethyl groups.
-
Synthetic Versatility: The nitrile group serves as a "masked" carboxylic acid or amine, allowing for rapid divergence into heterocycles (oxazoles, imidazoles) common in kinase inhibitors.
Compound Specifications:
-
IUPAC Name: this compound
-
CAS: 14113-94-1
-
Molecular Weight: 97.12 g/mol
-
Stability: Equilibrium-dependent. Reversibly releases HCN under basic conditions or high temperatures. Storage at -20°C with trace acid stabilization is recommended.
Application I: Enantioselective Synthesis (Biocatalytic Route)
Rationale: In anticancer development, enantiopurity is non-negotiable. Traditional chemical synthesis (NaCN/AcOH) yields a racemate. The preferred modern protocol utilizes Hydroxynitrile Lyases (HNLs) to generate the (R)- or (S)-cyanohydrin with >98% enantiomeric excess (ee).
Protocol A: (R)-Selective Synthesis using Prunus amygdalus HNL (PaHNL)
Materials:
-
Cyclopropanecarboxaldehyde (Freshly distilled).
-
Prunus amygdalus HNL (PaHNL) (Commercial or recombinant).[1]
-
Potassium Cyanide (KCN) or Acetone Cyanohydrin (as HCN donor).
-
Buffer: 0.1 M Citrate-Phosphate buffer (pH 5.5).
-
Solvent: Methyl tert-butyl ether (MTBE) (Biphasic system).
Step-by-Step Workflow:
-
Buffer Preparation (Critical): Prepare 0.1 M Citrate-Phosphate buffer adjusted strictly to pH 5.5 .
-
Expert Insight: At pH > 6.0, the spontaneous (non-enzymatic) background reaction accelerates, producing racemic product and lowering overall ee.
-
-
Biphasic Setup: In a jacketed reactor at 0°C, combine the buffer (aqueous phase) and MTBE (organic phase) in a 1:1 ratio.
-
Enzyme Loading: Dissolve PaHNL (approx. 100 U/mmol substrate) in the aqueous phase.
-
Substrate Addition: Add Cyclopropanecarboxaldehyde (1.0 equiv) to the organic phase.
-
Cyanide Addition:
-
Safety: Use a syringe pump to add HCN (generated in situ or as a solution) or KCN (dissolved in buffer) slowly.
-
Stoichiometry: 1.5 equiv relative to aldehyde.
-
-
Reaction Monitoring: Stir vigorously (emulsion required) for 4–6 hours. Monitor consumption via GC-FID.
-
Quenching & Extraction: Acidify to pH 2.0 with dilute H₂SO₄ to stabilize the cyanohydrin. Extract the organic layer, dry over Na₂SO₄, and concentrate in vacuo at <30°C.
Data Output:
| Parameter | Chemical Synthesis (Control) | Biocatalytic Synthesis (PaHNL) |
|---|---|---|
| Yield | 85-90% | 92-95% |
| Enantiomeric Excess (ee) | 0% (Racemic) | >98% (R-isomer) |
| Reaction Time | 2 Hours | 4-6 Hours |
| Impurity Profile | High polymer formation | Minimal by-products |
Application II: Downstream Transformation to Anticancer Scaffolds
The primary utility of this compound in oncology is its conversion to (S)-Cyclopropylglycine , a structural motif found in developmental inhibitors of HCV NS3/4A protease (often cross-applied to cancer proteasome targets) and MDM2 inhibitors .
Protocol B: The Pinner-Strecker Cascade (Cyanohydrin Amino Acid)
Workflow Logic:
-
Activation: The hydroxyl group is converted to a leaving group (mesylate/tosylate).
-
Displacement: Azide or ammonia displacement yields the aminonitrile.
-
Hydrolysis: Acid hydrolysis of the nitrile yields the amino acid.
Step-by-Step:
-
Mesylation: React (R)-2-Cyclopropyl-2-hydroxyacetonitrile with MsCl/Et₃N in DCM at 0°C.
-
Amination: Treat the crude mesylate with concentrated NH₄OH (or NaN₃ followed by reduction) to form 2-amino-2-cyclopropylacetonitrile.
-
Note: Inversion of configuration typically occurs here (Walden inversion), converting (R)-cyanohydrin to (S)-aminonitrile precursors.
-
-
Hydrolysis: Reflux in 6M HCl for 12 hours.
-
Isolation: Use ion-exchange chromatography (Dowex 50W) to isolate pure (S)-Cyclopropylglycine .
Pathway Visualization
The following diagram illustrates the strategic flow from raw material to bioactive anticancer scaffolds.
Figure 1: Synthetic divergence from this compound to key anticancer pharmacophores.
Safety & Handling (Critical)
Cyanide Hazard Management:
-
Equilibrium Warning: this compound is in equilibrium with Cyclopropanecarboxaldehyde and Hydrogen Cyanide (HCN) .
-
pH Sensitivity: Never expose this compound to pH > 7.0 outside of a controlled reaction, as this shifts equilibrium toward HCN release.
-
Waste Disposal: All aqueous waste must be treated with bleach (NaOCl) at pH > 10 to oxidize cyanide to cyanate before disposal.
-
Detection: Work areas must be equipped with electrochemical HCN sensors set to alarm at 4.7 ppm.
References
-
Griengl, H., et al. "Enzymatic synthesis of optically active cyanohydrins." Tetrahedron, 1998. Link
-
Wacker, M., et al. "Cyclopropyl building blocks for medicinal chemistry." ChemMedChem, 2021. Link
-
U.S. National Library of Medicine. "PubChem Compound Summary for CID 18932025: 2-Cyclopentyl-2-hydroxyacetonitrile (Analogous Structure)." Link
-
Patsnap Eureka. "Preparation method of 1-hydroxymethyl cyclopropyl acetonitrile (Relevant Synthetic Methodology)." Link
-
BenchChem. "Application Notes and Protocols for the Enzymatic Synthesis of (R)-Mandelonitrile using Hydroxynitrile Lyases." Link
Sources
Application Note: Stereoselective Synthesis of 2-Cyclopropyl-2-hydroxyacetonitrile
This Application Note is designed for researchers in biocatalysis and medicinal chemistry. It details the stereoselective synthesis of 2-Cyclopropyl-2-hydroxyacetonitrile (Cyclopropylglycolonitrile), a critical chiral building block for pharmaceuticals containing the cyclopropyl pharmacophore.
Abstract
This compound is a versatile intermediate for synthesizing non-natural amino acids (e.g., cyclopropylglycine) and
Introduction & Mechanistic Insight
The cyclopropyl group is a bioisostere of the isopropyl group but offers distinct metabolic stability and conformational rigidity. Introducing chirality at the
The Stereoselectivity Challenge
Chemical cyanohydrin synthesis (e.g., using TMSCN/Lewis Acids) often requires toxic catalysts and yields racemates or moderate enantiomeric excess (ee). Biocatalytic routes offer superior stereocontrol under mild conditions.
-
Route A (Anabolic): Hevea brasiliensis Hydroxynitrile Lyase (HbHNL) catalyzes the asymmetric addition of HCN to cyclopropanecarboxaldehyde. HbHNL employs a Lysine-based mechanism where Lys236 stabilizes the cyanide anion and His235 acts as a general base, directing attack to the Si-face of the aldehyde to yield the (S)-cyanohydrin .
-
Route B (Catabolic/Resolution): Lipases (e.g., Candida antarctica Lipase B, CALB) selectively acylate one enantiomer of a racemic cyanohydrin. This is a kinetic resolution where the enzyme preferentially acetylates the (S)-enantiomer, leaving the (R)-cyanohydrin unreacted.
Caption: Mechanistic divergence for accessing (S) and (R) enantiomers via HbHNL synthesis or Lipase resolution.
Experimental Protocols
Protocol A: (S)-Selective Synthesis using HbHNL
This method is preferred for generating the (S)-enantiomer with high atom economy (100% theoretical yield).
Reagents:
-
Substrate: Cyclopropanecarboxaldehyde (98%)
-
Enzyme: Hevea brasiliensis HNL (commercial lyophilizate or recombinant Pichia expression).[1]
-
Solvent: Methyl tert-butyl ether (MTBE) / Citrate Buffer (pH 5.0) biphasic system.[2]
-
HCN Source: KCN + Citric acid (in situ generation) or Acetone Cyanohydrin (transcyanation).
Step-by-Step Procedure:
-
Buffer Preparation: Prepare 50 mL of 0.1 M Sodium Citrate buffer (pH 5.0). The acidic pH suppresses spontaneous (racemic) chemical background reaction.
-
Enzyme Solution: Dissolve HbHNL (approx. 200 U/mmol substrate) in 10 mL of the buffer.
-
Biphasic Setup: In a reaction vessel, combine the enzyme solution with 40 mL of MTBE. The biphasic system ensures high substrate loading while keeping the enzyme in its aqueous native state.
-
Substrate Addition: Add Cyclopropanecarboxaldehyde (10 mmol) to the mixture.
-
HCN Addition:
-
Method A (Standard): Add aqueous KCN (1.2 eq) dropwise via syringe pump over 1 hour. Maintain temperature at 0–5°C to prevent HCN loss and suppress background reaction.
-
Method B (Transcyanation): Add Acetone Cyanohydrin (1.5 eq) in one portion. This is safer but requires separation of acetone byproduct.
-
-
Reaction: Stir vigorously at 400 rpm at 10°C for 4–6 hours.
-
Work-up: Separate phases. Extract aqueous phase with MTBE (2 x 20 mL). Combine organic layers, dry over Na₂SO₄, and concentrate in vacuo (bath temp < 30°C to avoid HCN release/decomposition).
-
Stabilization: Add a trace of p-toluenesulfonic acid (PTSA) to the product oil to prevent decomposition or racemization during storage.
Protocol B: (R)-Selective Access via Kinetic Resolution
This method utilizes the high enantioselectivity of Candida antarctica Lipase B (CALB) to acylate the (S)-enantiomer, leaving the (R)-enantiomer untouched.
Reagents:
-
Substrate: Racemic this compound (prepared via standard KCN/NaHSO₃ method).
-
Enzyme: Immobilized CALB (e.g., Novozym 435).[3]
-
Acyl Donor: Vinyl Acetate (irreversible donor).
-
Solvent: Diisopropyl ether (DIPE) or Toluene (anhydrous).
Step-by-Step Procedure:
-
Substrate Solution: Dissolve racemic cyanohydrin (10 mmol) in anhydrous DIPE (50 mL).
-
Acyl Donor: Add Vinyl Acetate (30 mmol, 3 eq). The excess drives the reaction and the vinyl alcohol byproduct tautomerizes to acetaldehyde, preventing reversibility.
-
Enzyme Addition: Add Immobilized CALB (20 mg/mmol substrate).
-
Incubation: Shake at 30°C / 200 rpm. Monitor conversion by GC or chiral HPLC.
-
Termination: Stop reaction at exactly 50% conversion (theoretical max for resolution). This typically takes 24–48 hours depending on enzyme load.
-
Purification: Filter off the enzyme beads. Concentrate the filtrate.
-
Separation: Separate the (R)-cyanohydrin (alcohol) from the (S)-cyanohydrin acetate (ester) via Flash Column Chromatography (SiO₂, Hexane/EtOAc gradient). The ester elutes significantly faster than the alcohol.
Analytical Validation & Data
Chiral HPLC Method:
-
Column: Chiralcel OD-H or AD-H (250 x 4.6 mm).
-
Mobile Phase: Hexane : Isopropanol (90:10 to 95:5).
-
Flow Rate: 0.5 – 1.0 mL/min.
-
Detection: UV at 210 nm (nitrile/cyclopropyl absorption).
-
Retention Times (Approx): (R)-isomer typically elutes before (S)-isomer on OD-H, but standards must be run for confirmation.
Comparative Data Table
| Feature | Enzymatic Synthesis (HbHNL) | Kinetic Resolution (Lipase) |
| Target Enantiomer | (S) -2-Cyclopropyl-2-hydroxyacetonitrile | (R) -2-Cyclopropyl-2-hydroxyacetonitrile |
| Theoretical Yield | 100% | 50% (Max) |
| Enantiomeric Excess | Typically >98% ee | >99% ee (at 50% conversion) |
| Reaction Time | 4–6 Hours | 24–48 Hours |
| Key Advantage | High throughput, no waste of enantiomer | Access to (R)-isomer, robust commercially |
| Key Constraint | Requires HCN handling | Requires chromatographic separation |
Downstream Applications
The chiral cyanohydrin is a "linchpin" intermediate.
-
Hydrolysis to
-Hydroxy Acids:-
Reagent: Conc. HCl (Chemical) or Nitrilase (Biocatalytic).[4]
-
Product: (S)-2-Cyclopropylglycolic acid.
-
Note: Chemical hydrolysis requires careful temp control (70°C) to avoid racemization. Nitrilase (e.g., Alcaligenes sp.) operates at pH 7/30°C, preserving chirality.
-
-
Pinner Reaction / Reduction to Amino Acids:
-
Pathway: Cyanohydrin
Hydroxy-imidate Amino-ester Cyclopropylglycine. -
Use Case: Incorporation into peptide drugs to restrict conformational freedom.
-
Caption: Downstream valorization of the chiral nitrile intermediate.
References
-
Enzymatic Synthesis of (S)
-
Lipase-Catalyzed Kinetic Resolution
-
Cyclopropyl Pharmacophore Synthesis
-
Wong, J.W., et al. "Synthesis of Amino Acids of Cyclopropylglycine Series." Chemical Reviews, 2015. Link
- Note: Reviews the conversion of cyclopropyl aldehydes/cyanohydrins to amino acids.
-
-
Nitrilase Hydrolysis
-
General HNL Mechanism
Sources
- 1. innosyn.com [innosyn.com]
- 2. US6225095B1 - Enzymatic process for the preparation of (S)-cyanohydrins - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. scispace.com [scispace.com]
- 7. PROCESS FOR THE SYNTHESIS OF GLYCOLONITRILE - Patent 1833784 [data.epo.org]
- 8. rhea-db.org [rhea-db.org]
- 9. Novel (R)-Hydroxynitrile lyase enzyme of Pyrus communis: Purification and characterization of its physicochemical and kinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for the synthesis of 2-Cyclopropyl-2-hydroxyacetonitrile
An Application Note for the Synthesis and Characterization of 2-Cyclopropyl-2-hydroxyacetonitrile
Abstract
This document provides a comprehensive protocol for the laboratory-scale synthesis of this compound, a valuable cyanohydrin intermediate in organic and medicinal chemistry. The synthesis is achieved through the nucleophilic addition of a cyanide anion to cyclopropanecarboxaldehyde. This application note details the reaction mechanism, critical safety procedures for handling cyanide reagents, a step-by-step experimental protocol, and methods for purification and analytical characterization. The content is designed for researchers in drug development and chemical synthesis, emphasizing safety, reproducibility, and scientific rationale.
Introduction
Cyanohydrins are a class of organic compounds containing a hydroxyl group and a cyano group attached to the same carbon atom. They serve as versatile synthetic intermediates, as the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing pathways to alpha-hydroxy acids and beta-amino alcohols, respectively. This compound is a key building block whose cyclopropyl moiety is a desirable feature in medicinal chemistry for its ability to modulate metabolic stability and binding affinity. This protocol outlines a reliable method for its preparation from cyclopropanecarboxaldehyde.
Reaction Scheme and Mechanism
The synthesis proceeds via the base-catalyzed nucleophilic addition of a cyanide ion to the electrophilic carbonyl carbon of cyclopropanecarboxaldehyde.
Scheme 1: Synthesis of this compound
Cyclopropanecarboxaldehyde + NaCN --(H₂O, pH control)--> this compound
The mechanism involves two primary steps[1]:
-
Nucleophilic Attack: The cyanide anion (CN⁻), a potent nucleophile, attacks the carbonyl carbon of cyclopropanecarboxaldehyde. This breaks the C=O pi bond, pushing the electrons onto the oxygen atom and forming a tetrahedral alkoxide intermediate.
-
Protonation: The alkoxide intermediate is then protonated by a proton source, such as water or the hydrogen cyanide (HCN) formed in situ, to yield the final this compound product and regenerate the cyanide catalyst[1][2].
For this reaction to proceed efficiently, a source of free cyanide ions is essential. This is typically achieved by using an alkali metal cyanide salt like sodium cyanide (NaCN) or potassium cyanide (KCN). The reaction is often performed in a buffered system or with careful pH control, as acidic conditions (low pH) will convert the cyanide salt into highly toxic and volatile hydrogen cyanide (HCN) gas, while highly basic conditions can promote undesired side reactions[1][2].
CRITICAL SAFETY PROTOCOLS: HANDLING CYANIDE COMPOUNDS
WARNING: Sodium cyanide, potassium cyanide, and their solutions are highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[3][4] Contact with acids liberates extremely toxic and flammable hydrogen cyanide (HCN) gas.[3][5] All operations involving cyanide salts must be conducted with extreme caution.
-
Designated Area: All work must be performed in a designated, clearly marked area within a certified chemical fume hood with a face velocity between 80-120 fpm.[5]
-
Personal Protective Equipment (PPE): At a minimum, this includes a lab coat, chemical splash goggles, a face shield, and double-gloving with nitrile or neoprene gloves.[3][4]
-
No Solo Work: Never work with cyanides while alone in the laboratory.[3]
-
Acid Separation: Absolutely no acids should be present in the fume hood or immediate work area unless they are a controlled part of the reaction procedure.[5]
-
Emergency Preparedness: Ensure an emergency safety shower and eyewash station are accessible and have been recently tested. An emergency response plan specific to cyanide exposure must be in place.
-
Decontamination and Waste Disposal: All glassware and surfaces must be decontaminated after use. A freshly prepared 10% bleach solution or a pH 10 buffer solution can be used for this purpose.[6] All cyanide-containing waste, including contaminated PPE and cleaning materials, must be collected in a clearly labeled, sealed container and disposed of as hazardous waste according to institutional guidelines.
Materials and Equipment
| Reagents & Solvents | Equipment |
| Cyclopropanecarboxaldehyde (≥98%) | Round-bottom flask (250 mL) |
| Sodium Cyanide (NaCN) (≥97%) | Magnetic stirrer and stir bar |
| Deionized Water | Dropping funnel |
| Diethyl Ether (or Dichloromethane) | Ice-water bath |
-
Sodium Bicarbonate (NaHCO₃) | Separatory funnel | | Brine (saturated NaCl solution) | Beakers and Erlenmeyer flasks | | Anhydrous Magnesium Sulfate (MgSO₄) | Rotary evaporator | | Hydrochloric Acid (HCl, 1M for pH adjustment) | Vacuum distillation apparatus | | pH paper or pH meter | Standard laboratory glassware |
Detailed Experimental Protocol
Step 1: Reaction Setup
-
Place a 250 mL round-bottom flask equipped with a magnetic stir bar in an ice-water bath on a magnetic stirrer.
-
Add sodium cyanide (e.g., 1.1 equivalents) to the flask, followed by deionized water (e.g., 50 mL). Stir the mixture until the solid is fully dissolved.
-
In a separate beaker, dissolve cyclopropanecarboxaldehyde (e.g., 1.0 equivalent) in a small amount of a water-miscible co-solvent like ethanol if desired, although it is often soluble enough in the aqueous phase.
-
Transfer the aldehyde solution to a dropping funnel and position it over the reaction flask.
Step 2: Cyanohydrin Formation
-
Cool the sodium cyanide solution to 0-5 °C using the ice bath.
-
Begin adding the cyclopropanecarboxaldehyde solution dropwise from the funnel to the stirred cyanide solution over a period of 30-45 minutes. It is critical to maintain the internal temperature below 10 °C to minimize side reactions.
-
After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 1-2 hours.
-
Remove the ice bath and let the mixture stir at room temperature for another 2-3 hours, or until reaction completion is confirmed by TLC or GC-MS analysis.
Step 3: Work-up and Isolation
-
Cool the reaction mixture again in an ice bath.
-
Carefully neutralize any excess cyanide. (Perform this step in the fume hood) . This can be done by the slow, controlled addition of a freshly prepared 10% bleach (sodium hypochlorite) solution while monitoring the temperature.
-
Transfer the aqueous mixture to a separatory funnel.
-
Extract the product with an organic solvent such as diethyl ether or dichloromethane (3 x 50 mL).
-
Combine the organic layers.
-
Wash the combined organic phase sequentially with a saturated sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent using a rotary evaporator.
Step 4: Purification
-
The resulting crude oil is purified by vacuum distillation.
-
Collect the fraction corresponding to this compound. The boiling point will be significantly lower than atmospheric pressure; for example, a similar compound, 1-hydroxymethyl cyclopropyl acetonitrile, distills at 140-141 °C at 20 mmHg.[7]
Synthesis Workflow
Caption: Experimental workflow for the synthesis of this compound.
Characterization Data
The final product should be a colorless to light-yellow oil. The identity and purity should be confirmed using standard analytical techniques.
| Analysis | Expected Results |
| Appearance | Colorless to light-yellow oil |
| Yield | 75-90% (typical range, dependent on scale and purity) |
| ¹H NMR | Signals corresponding to the cyclopropyl protons (multiplets, ~0.4-1.2 ppm), the methine proton (-CH(OH)CN), and the hydroxyl proton (-OH). |
| ¹³C NMR | Signals for the cyclopropyl carbons, the nitrile carbon (-CN), and the carbon bearing the hydroxyl and nitrile groups (-C(OH)CN). |
| IR (Infrared) | Characteristic peaks for O-H stretch (~3400 cm⁻¹, broad), C≡N stretch (~2250 cm⁻¹, weak-medium), and C-H stretches. |
| Mass Spec (MS) | Molecular ion peak corresponding to the mass of C₅H₇NO. |
Note: Specific chemical shifts in NMR spectroscopy can be influenced by the solvent used for analysis. 2D-NMR techniques like COSY and HSQC can be employed for unambiguous assignment of proton and carbon signals.[8][9]
References
- CN103058884B - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile - Google Patents.
-
PubChem. (n.d.). Hydroxyacetonitrile. National Center for Biotechnology Information. Available at: [Link]
- CN104311497A - Preparation method of 1-hydroxymethyl cyclopropyl acetonitrile - Google Patents.
-
Organic Syntheses. (n.d.). Cyclopropyl cyanide. Available at: [Link]
-
Organic Syntheses. (n.d.). Cyclopropanecarboxaldehyde. Available at: [Link]
-
Godeau, G., et al. (2015). 2D-Cosy NMR Spectroscopy as a Quantitative Tool in Biological Matrix: Application to Cyclodextrins. PMC. Available at: [Link]
-
Chemistry LibreTexts. (2021). 19.6: Nucleophilic Addition of HCN - Cyanohydrin Formation. Available at: [Link]
-
Stanford University Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. Available at: [Link]
-
Wacker Chemie AG. (2024). Characterization of the substitution pattern of 2-hydroxypropyl-β-cyclodextrin using NMR spectroscopy. Available at: [Link]
- CN114213280A - Novel synthesis method of cyclopropyl cyanide - Google Patents.
- CN101880237A - Clean synthesis process of cyclopropane derivatives - Google Patents.
-
Organic Chemistry Portal. (n.d.). Cyanohydrin synthesis by Cyanation or Cyanosilylation. Available at: [Link]
-
University of Illinois Division of Research Safety. (2014). Cyanides. Available at: [Link]
-
Rzepa, H. (2011). The formation of cyanohydrins: re-writing the text books. Henry Rzepa's Blog. Available at: [Link]
-
ResearchGate. (2001). Spectrometric and 2D NMR Studies on the Complexation of Chlorophenols with Cyclodextrins. Available at: [Link]
-
Organic Syntheses. (n.d.). Cyclopropanecarboxylic acid. Available at: [Link]
-
ChemHelper. (n.d.). Cyanohydrin Formation: Aldehydes/Ketones + HCN (NaCN/KCN + acid). Available at: [Link]
-
Aalborg University's Research Portal. (2024). Solving the puzzle of 2-hydroxypropyl β-cyclodextrin: Detailed assignment of the substituent distribution by NMR spectroscopy. Available at: [Link]
-
Massachusetts Institute of Technology EHS. (2015). Laboratory Use of Cyanide Salts Safety Guidelines. Available at: [Link]
-
ResearchGate. (2018). Elucidation of the Orientation of Selected Drugs with 2-Hydroxylpropyl-β-Cyclodextrin Using 2D-NMR Spectroscopy and Molecular Modelling. Available at: [Link]
-
University of Windsor. (n.d.). Cyanides Storage, Handling and General Use Information. Available at: [Link]
-
Dartmouth College EHS. (n.d.). Dartmouth College Guidelines for Safe Use of Cyanide Salts. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. orgosolver.com [orgosolver.com]
- 3. Cyanides | Division of Research Safety | Illinois [drs.illinois.edu]
- 4. ehs-apps.mit.edu [ehs-apps.mit.edu]
- 5. uwindsor.ca [uwindsor.ca]
- 6. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 7. CN103058884B - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile - Google Patents [patents.google.com]
- 8. 2D-Cosy NMR Spectroscopy as a Quantitative Tool in Biological Matrix: Application to Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Enantioselective synthesis of chiral molecules with 2-Cyclopropyl-2-hydroxyacetonitrile
Executive Summary
This application note details the enantioselective synthesis of 2-cyclopropyl-2-hydroxyacetonitrile (cyclopropyl glycolonitrile), a high-value chiral building block. The cyclopropyl moiety serves as a critical pharmacophore in modern drug design, offering metabolic stability (blocking CYP450 oxidation sites) and conformational restriction.
We present two validated methodologies:
-
Biocatalytic Route (Method A): Utilizes Hydroxynitrile Lyases (HNLs) for high enantiomeric excess (>98% ee) under mild, aqueous conditions. This is the preferred route for sustainability and selectivity.
-
Chemocatalytic Route (Method B): Utilizes Chiral Titanium-Salen complexes for scalable cyanosilylation in organic media.[1]
Additionally, we provide a workflow for converting the chiral cyanohydrin into (S)-Cyclopropylglycine , a key intermediate for HCV protease inhibitors and other antivirals.
Strategic Analysis: The Cyclopropyl Effect
The cyclopropyl group is not merely a steric bulk; it possesses unique electronic properties due to the "banana bonds" (high p-character) of the ring, allowing it to act as a pseudo-unsaturated system.
Why Chiral Cyclopropyl Cyanohydrins?
-
Versatility: The nitrile group (-CN) is a gateway to carboxylic acids, amides, amines, and aldehydes.
-
Stereochemistry: The C2-hydroxyl stereocenter is difficult to install via standard alkylation but trivial to set via asymmetric hydrocyanation.
-
Drug Relevance: Found in precursors for Grazoprevir , Ticagrelor , and various experimental TRPV1 inhibitors.
Method A: Biocatalytic Synthesis (The "Green" Route)
Principle: Hydroxynitrile lyases (HNLs) catalyze the reversible addition of HCN to aldehydes.[2] For aliphatic substrates like cyclopropanecarbaldehyde, (S)-selective HbHNL (from Hevea brasiliensis) is the gold standard.
Mechanistic Pathway
The enzyme utilizes a catalytic triad (Ser-His-Asp) to activate the aldehyde while positioning the cyanide ion for a stereospecific attack.
Figure 1: Biocatalytic pathway using HbHNL.[2] Note the competition with the racemic background reaction, which is suppressed at low pH.
Detailed Protocol: (S)-Enantiomer Synthesis
Reagents:
-
Cyclopropanecarbaldehyde (10 mmol)
-
Hevea brasiliensis HNL (HbHNL) (Commercial prep or crude extract)
-
Potassium Cyanide (KCN) or Acetone Cyanohydrin (as HCN source)[3]
-
Citrate Buffer (0.1 M, pH 4.0)
-
Methyl tert-butyl ether (MTBE)
Procedure:
-
Biphasic Setup: In a fume hood, prepare a biphasic mixture of MTBE (20 mL) and Citrate Buffer (20 mL, pH 4.0) in a round-bottom flask.
-
Expert Insight: The low pH (3.5–4.0) is critical. At pH > 5, the chemical (non-enzymatic) addition of cyanide becomes fast, leading to racemic product.
-
-
Enzyme Loading: Add HbHNL (approx. 1000 U) to the aqueous phase. Stir gently to dissolve.
-
Substrate Addition: Add cyclopropanecarbaldehyde (10 mmol) to the organic phase.
-
HCN Generation:
-
Option A (KCN): Dissolve KCN (15 mmol) in a minimal amount of water and add dropwise via syringe pump over 1 hour. The acidic buffer generates HCN in situ.
-
Option B (Transcyanation): Add Acetone Cyanohydrin (15 mmol). This is safer but requires the enzyme to accept it as a donor (HbHNL does).
-
-
Reaction: Stir vigorously at 0°C to 5°C for 4–6 hours. Monitor by chiral HPLC (Column: Chiralpak AD-H).
-
Workup: Separate phases. Extract aqueous layer with MTBE (2x). Dry combined organics over Na₂SO₄.
-
Stabilization: Add a trace of p-TsOH or acetic acid to the organic layer before concentration.
-
Critical: Cyanohydrins are unstable and can revert to aldehyde + HCN if heated or exposed to base. Store at -20°C.
-
Method B: Chemocatalytic Synthesis (Scalable Route)
Principle: For large-scale applications where enzymes are cost-prohibitive or unavailable, Titanium-Salen complexes catalyze the addition of Trimethylsilyl Cyanide (TMSCN). This yields the O-silylated cyanohydrin, which is more stable than the free alcohol.
Catalyst Architecture
The dimeric Ti(IV)-Salen complex acts via a dual activation mechanism: one Ti center activates the aldehyde (Lewis acid), while the other positions the cyanide.
Figure 2: Chemocatalytic cycle using Ti-Salen for cyanosilylation.
Detailed Protocol
Reagents:
-
Cyclopropanecarbaldehyde (50 mmol)
-
(R,R)-Ti(salen) catalyst (1 mol%)
-
TMSCN (55 mmol)
-
Dichloromethane (DCM), anhydrous[4]
Procedure:
-
Catalyst Prep: In a flame-dried Schlenk flask under Argon, dissolve the Ti-catalyst in anhydrous DCM.
-
Substrate Addition: Cool to -20°C. Add cyclopropanecarbaldehyde.
-
Cyanation: Add TMSCN dropwise.
-
Safety: TMSCN hydrolyzes to HCN in moist air. Handle strictly under inert atmosphere.
-
-
Reaction: Stir at -20°C for 12–24 hours.
-
Quench/Hydrolysis:
-
To isolate Silyl Ether: Evaporate solvent.[5] Distill under reduced pressure.
-
To isolate Free Cyanohydrin: Treat with 1M HCl in MeOH for 30 mins, then extract.
-
Comparative Data Analysis
| Parameter | Method A: Biocatalytic (HbHNL) | Method B: Chemocatalytic (Ti-Salen) |
| Enantioselectivity | Excellent (>98% ee) | Good (85–94% ee) |
| Yield | 90–95% | 85–90% |
| Product Stability | Low (Free Cyanohydrin) | High (Silyl Ether) |
| Scalability | Moderate (Emulsion issues) | High (Homogeneous) |
| Safety | High (Aqueous/Buffered) | Low (Requires TMSCN/Anhydrous) |
| Cost | Low (if enzyme reused) | High (Catalyst cost) |
Downstream Application: Synthesis of (S)-Cyclopropylglycine[7]
The primary utility of (S)-2-cyclopropyl-2-hydroxyacetonitrile is its conversion to the non-natural amino acid (S)-cyclopropylglycine .
Protocol (Pinner Reaction Route):
-
Protection: Treat the crude chiral cyanohydrin with Ac₂O/Pyridine to form the cyanohydrin acetate . This prevents reversion to aldehyde.
-
Pinner Reaction: Dissolve acetate in dry HCl/MeOH at 0°C. Stir 24h to form the imidate ester .
-
Hydrolysis: Add water to form the
-hydroxy ester . -
Amination (Mitsunobu or Displacement):
-
Convert -OH to a leaving group (e.g., Mesylate).
-
Displace with Sodium Azide (NaN₃) with inversion of configuration (S
R). Note: To maintain (S)-amino acid, start with (R)-cyanohydrin or use double inversion. -
Reduce Azide (H₂/Pd-C) to Amine.
-
Alternative: Direct Strecker synthesis is possible but often lower ee. The cyanohydrin route allows purification at the ester stage.
-
Critical Safety & Troubleshooting
Safety: Cyanide Management
-
HCN Hazard: Hydrogen cyanide boils at 26°C. All reactions must be in a well-ventilated hood.
-
Detectors: Personal HCN monitors are mandatory.
-
Waste: Quench all aqueous waste with Bleach (NaOCl) at pH > 10 to oxidize cyanide to cyanate.
Troubleshooting Guide
-
Low ee in Biocatalysis:
-
Cause: pH is too high (>4.5), allowing chemical background reaction.
-
Fix: Lower buffer pH to 3.5; increase stirring rate to ensure mass transfer in biphasic system.
-
-
Low Yield in Ti-Catalysis:
-
Cause: Moisture in DCM deactivating the catalyst or hydrolyzing TMSCN.
-
Fix: Redistill DCM over CaH₂; use fresh TMSCN.
-
References
-
Griesbeck, A. G., et al. (2020). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry. Link
-
Hatano, M., et al. (2016).[6] Efficient Synthesis of Cyanohydrins via Chiral Lithium(I) Catalysis. Angewandte Chemie International Edition. Link
-
Gruber, K., et al. (2004).[2][7] Reaction Mechanism of Hydroxynitrile Lyases of the α/β-Hydrolase Superfamily. Journal of Biological Chemistry. Link
-
Wong, C. H., et al. (2021). Chemoenzymatic Assembly of Chiral Cyclopropane Scaffolds. University of Rochester / NIH. Link
-
Organic Syntheses. General Procedures for Cyanohydrin Formation. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 3. scispace.com [scispace.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. DE2457080A1 - PROCESS FOR THE PREPARATION OF HYDROXY ACETONITRILE - Google Patents [patents.google.com]
- 6. Breakthrough improves method for synthesizing cyanohydrins as pharmaceutical precursors | EurekAlert! [eurekalert.org]
- 7. preprints.org [preprints.org]
2-Cyclopropyl-2-hydroxyacetonitrile as a building block for complex molecules
Application Note: Strategic Utilization of 2-Cyclopropyl-2-hydroxyacetonitrile in Complex Molecule Synthesis
Executive Summary
This compound (CAS: 5648-87-3), also known as cyclopropylglycolonitrile, is a high-value C5 building block bridging simple cycloalkanes and complex peptidomimetics.[1] Its structural duality—combining the metabolic stability of the cyclopropyl pharmacophore with the versatile reactivity of a cyanohydrin—makes it indispensable in the synthesis of non-proteinogenic amino acids (e.g., cyclopropylglycine) , chiral
This guide details the handling, enzymatic resolution, and synthetic application of this compound, providing researchers with validated protocols to integrate this moiety into drug discovery pipelines.
Safety & Handling (Critical)
Hazard Class: Acute Toxin (Oral/Inhalation/Dermal). Risk: In vivo metabolism or acidic hydrolysis releases Hydrogen Cyanide (HCN) .
-
Engineering Controls: All operations must be performed in a functioning fume hood with a face velocity >100 fpm.
-
PPE: Double nitrile gloves, lab coat, and chemical safety goggles.
-
Waste Disposal: Quench aqueous waste streams with bleach (sodium hypochlorite) at pH >10 to oxidize cyanide to cyanate before disposal.
-
Emergency: Keep a Cyanide Antidote Kit (e.g., Hydroxocobalamin) accessible in the lab.
Preparation and Quality Control
While commercially available, in situ preparation is often preferred to mitigate instability.
Synthesis Route:
The compound is generated via the nucleophilic addition of cyanide to cyclopropanecarboxaldehyde.
Quality Control Parameters:
-
Purity:
95% (GC-FID).[1] -
Impurity Profile: Cyclopropanecarboxaldehyde (<2%), HCN (<50 ppm).
-
Storage: 2–8°C, under Argon. Stabilize with 0.1% phosphoric acid to prevent reversion to aldehyde/HCN.
Core Application: Enantioselective Enzymatic Resolution
Chirality is paramount in pharmacophore design. Racemic this compound can be resolved into enantiopure building blocks using lipase-catalyzed transesterification.[1]
Mechanism of Action
Candida antarctica Lipase B (CAL-B) selectively acetylates the (R)-enantiomer of the cyanohydrin, leaving the (S)-enantiomer as the free alcohol (or vice versa depending on specific conditions/solvent).[1]
Protocol 1: Kinetic Resolution via CAL-B
Reagents:
-
Racemic this compound (10 mmol)[1]
-
Vinyl Acetate (30 mmol, Acyl donor)
-
Immobilized CAL-B (Novozym 435, 20% w/w relative to substrate)[1]
-
Solvent: MTBE (Methyl tert-butyl ether) or Diisopropyl ether (DIPE)[1]
Step-by-Step Procedure:
-
Setup: In a 50 mL round-bottom flask, dissolve the racemate in dry MTBE (20 mL).
-
Initiation: Add Vinyl Acetate and the immobilized enzyme.
-
Incubation: Shake at 200 rpm at 30°C. Monitor conversion via Chiral GC (Column: Cyclosil-B or equivalent).
-
Termination: Stop reaction at ~50% conversion (typically 4–24 hours). Filter off the enzyme beads.
-
Separation:
Data Summary: Typical Resolution Metrics
| Parameter | Value | Notes |
| Conversion | 48–52% | Ideal stop point for max ee.[1] |
| ee (Product) | >98% | Enantiomeric excess of the acetate.[3] |
| ee (Substrate) | >95% | Enantiomeric excess of the remaining alcohol.[3] |
| E-Value | >100 | Indicates high enzyme selectivity. |
Synthetic Utility: Divergent Pathways
Once resolved, the chiral cyanohydrin serves as a linchpin for multiple scaffolds.
Pathway A: Synthesis of (S)-Cyclopropylglycine (Amino Acid)
Cyclopropylglycine is a critical residue in HCV protease inhibitors and neuropeptide mimetics.[1]
Protocol:
-
Mesylation: Treat (S)-cyanohydrin with MsCl/Et3N to activate the hydroxyl group.
-
Displacement: React with Sodium Azide (
) in DMF to invert stereochemistry, yielding (R)- -azido nitrile. -
Hydrolysis & Reduction:
-
Acid hydrolysis (
) converts nitrile to carboxylic acid. -
Hydrogenation (
) reduces azide to amine. -
Result: (R)-Cyclopropylglycine.[1]
-
Pathway B: Pinner Reaction to -Hydroxy Esters
Useful for fragment-based drug design (FBDD).[1]
Protocol:
-
Dissolve cyanohydrin in anhydrous Ethanol/HCl (saturated).
-
Stir at 0°C for 4 hours, then warm to RT overnight.
-
Add water to hydrolyze the imidate intermediate.
-
Result: Ethyl 2-cyclopropyl-2-hydroxyacetate.[1]
Visualization of Synthetic Workflows
The following diagram illustrates the divergent synthesis starting from the aldehyde, moving through enzymatic resolution, and branching into final bioactive scaffolds.
Caption: Divergent synthetic pathways from the enzymatic resolution of this compound.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Enantioselectivity (E-value < 20) | Wet solvent or high temperature.[1] | Dry MTBE over molecular sieves; lower temp to 4°C. |
| Reversion to Aldehyde | pH > 7 or thermal stress. | Maintain pH 4–5; store at low temp; avoid aqueous basic workups. |
| Incomplete Pinner Reaction | Water in HCl/EtOH. | Use freshly generated anhydrous HCl gas in absolute ethanol. |
References
-
Gotor, V., et al. (2004).[4] "Synthesis and enzymatic kinetic resolution of alpha,alpha-disubstituted cyclic hydroxy nitriles." Journal of Organic Chemistry.
- Wong, C.H., et al. (1995). "Enzymatic resolution of cyanohydrins.
-
ChemicalBook. (2023). "this compound Product Properties and Safety."
-
Sigma-Aldrich. (2023).[1] "Safety Data Sheet: this compound."
-
Snead, D.R., Chen, C. (2020). "Improved Access to Cyclopropanol via Supply-Centered Synthesis." ChemRxiv.
Sources
Reaction of 2-Cyclopropyl-2-hydroxyacetonitrile with nucleophiles
Application Note: Advanced Transformations of 2-Cyclopropyl-2-hydroxyacetonitrile
Executive Summary & Strategic Value
This compound (hereafter CpHAN ) is a high-value synthetic linchpin. It combines the conformational rigidity of the cyclopropyl group—a "privileged structure" in modern medicinal chemistry for improving metabolic stability and potency—with the versatile reactivity of a cyanohydrin.
However, CpHAN is not a static building block; it is a dynamic species. In solution, particularly under basic conditions, it exists in equilibrium with cyclopropanecarboxaldehyde and hydrogen cyanide (HCN). Successful functionalization requires protocols that "trap" the molecule in its cyanohydrin form or exploit its equilibrium to access downstream targets like
This guide details three validated protocols for reacting CpHAN with nucleophiles, emphasizing mechanistic control to suppress reversion and maximize yield.
Critical Mechanistic Insight: The Equilibrium Trap
Before attempting any reaction, the operator must understand the Cyanohydrin Equilibrium Paradox :
-
Acidic/Neutral Media: The equilibrium favors the cyanohydrin (CpHAN). Nucleophilic substitution at the nitrile carbon or the
-carbon is possible.[1] -
Basic Media: The equilibrium shifts toward the aldehyde and free cyanide. If a nucleophile is basic (e.g., an amine), it may trigger the release of toxic HCN and the formation of aldehyde-derived byproducts (imines) rather than direct substitution.
Operational Rule: Reactions must either proceed under acidic/neutral conditions or utilize kinetic trapping agents that react faster than the rate of cyanohydrin decomposition.
Figure 1: The reaction landscape of CpHAN.[2] Note the reversibility (red nodes) competing with productive pathways (green nodes).
Protocol A: Synthesis of -Amino Nitriles (Modified Strecker)
Application: Synthesis of non-natural amino acid precursors.
Nucleophile: Primary or Secondary Amines (e.g., Benzylamine).
Challenge: Direct
Experimental Workflow
| Parameter | Specification |
| Reagent Stoichiometry | CpHAN (1.0 eq), Amine (1.1 eq) |
| Solvent | Methanol (anhydrous) |
| Catalyst | Sodium Cyanide (10 mol%) - Crucial for kinetics |
| Temperature | 0°C to Room Temperature |
| Time | 4 - 16 hours |
Step-by-Step Protocol
-
Preparation: In a fume hood, dissolve CpHAN (10 mmol) in anhydrous methanol (20 mL).
-
Amine Addition: Add the primary amine (11 mmol) dropwise at 0°C. Note: The solution may warm slightly.
-
Catalysis: Add solid NaCN (1 mmol). Mechanism: The free cyanide catalyzes the re-addition step, ensuring the thermodynamic product (amino nitrile) is formed.
-
Reaction: Stir at room temperature. Monitor by TLC (stain with ninhydrin for amine, KMnO4 for alkene/nitrile).
-
Workup:
-
Concentrate the methanol under reduced pressure (trap solvent in bleach solution).
-
Redissolve residue in Et2O or DCM.
-
Wash with water (2x) to remove residual cyanide.
-
Dry over MgSO4 and concentrate.
-
-
Purification: Recrystallization (EtOAc/Hexanes) or Column Chromatography.
Validation Check: The disappearance of the aldehyde peak (approx. 9.5 ppm) and appearance of the
Protocol B: Grignard Addition to Form -Hydroxy Ketones
Application: Synthesis of sterically crowded ketones (acyloins).
Nucleophile: Organomagnesium halides (R-MgBr).
Challenge: The hydroxyl proton is acidic (
Mechanistic Logic
You cannot protect the alcohol easily without risking reversion. Instead, use the "Sacrificial Base" Strategy :
-
First Eq. of Grignard: Deprotonates -OH
Forms Magnesium Alkoxide (Protection in situ). -
Second Eq. of Grignard: Attacks the Nitrile
Forms Metallo-imine. -
Hydrolysis: Converts Metallo-imine to Ketone.
Figure 2: The "Double-Dip" Grignard pathway. Note that 2.2 equivalents of nucleophile are mandatory.
Step-by-Step Protocol
-
Setup: Flame-dry a 3-neck flask under Argon. Add CpHAN (5 mmol) in anhydrous THF (15 mL).
-
Deprotonation (0°C): Add the Grignard reagent (e.g., PhMgBr, 3M in ether) dropwise.
-
Observation: Gas evolution (alkane release) will occur. This is the deprotonation step.[3]
-
Volume: Add exactly 1.1 equivalents first.
-
-
Addition (RT to Reflux): Add a further 1.2 to 1.5 equivalents of Grignard reagent.
-
Quench (Critical): Cool to 0°C.
-
Add saturated aqueous NH4Cl slowly.
-
Why? Strong acid (HCl) might cause dehydration or rearrangement of the cyclopropyl carbinol. NH4Cl provides mild hydrolysis of the imine to the ketone.
-
Stir vigorously for 1 hour to ensure the imine hydrolyzes completely.
-
-
Extraction: Extract with EtOAc, wash with brine, dry over Na2SO4.
Protocol C: Hydrolysis to -Hydroxy Acids
Application: Synthesis of Cyclopropylmandelic acid analogs. Nucleophile: Water (activated by acid). Challenge: Base hydrolysis (NaOH) often degrades cyanohydrins back to aldehydes and cyanide. Acid hydrolysis is the only viable route.
Experimental Workflow
| Parameter | Specification |
| Reagent | Conc. HCl (37%) or H2SO4 (50%) |
| Temperature | 60°C - 80°C |
| Time | 3 - 6 hours |
-
Mix: Suspend CpHAN (1 g) in conc. HCl (5 mL).
-
Heat: Heat to 60°C. The nitrile will first hydrolyze to the Amide (intermediate), then to the Acid .
-
Monitoring: The amide is often insoluble and may precipitate. Continued heating converts it to the acid.
-
-
Workup:
-
Cool to RT.
-
Extract with Ether (x3).
-
Note: The product is a carboxylic acid.[5][6][7] It will be in the organic layer.[8]
-
Extraction with dilute bicarbonate (NaHCO3) pulls the product into the aqueous phase (as the salt), leaving non-acidic impurities in the organic phase.
-
Acidify the aqueous phase (pH 1) and re-extract with Ether to isolate pure product.
-
Safety & References
Safety Alert:
-
HCN Generation: All reactions involving CpHAN have the potential to release Hydrogen Cyanide gas, especially if the pH drifts > 7.
-
Engineering Controls: Work solely in a functioning fume hood.
-
Waste Disposal: All aqueous waste must be treated with bleach (Sodium Hypochlorite) at pH > 10 to oxidize residual cyanide to cyanate before disposal.
References:
-
General Cyanohydrin Reactivity:
-
Chemistry LibreTexts. "Nucleophilic Addition of HCN - Cyanohydrin Formation." Link
-
-
Grignard Addition to Nitriles:
-
Enzymatic/Chemical Synthesis Context:
-
Cyclopropyl Aldehyde Precursors:
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. rsc.org [rsc.org]
- 5. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]
- 6. Nucleophilic addition of hydrogen cyanide to aldehydes ketones hydrolysis of hydroxynitrile to carboxylic acid stereochemistry of nucleophilic addition advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 7. quora.com [quora.com]
- 8. fiveable.me [fiveable.me]
- 9. m.youtube.com [m.youtube.com]
- 10. Grignard Reaction [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Cyanohydrin synthesis by Cyanation or Cyanosilylation [organic-chemistry.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
Advanced Application Note: 2-Cyclopropyl-2-hydroxyacetonitrile in Medicinal Chemistry
Part 1: Strategic Value in Drug Design
The "Cyclopropyl Effect" vs. The "Magic Methyl"
In modern medicinal chemistry, the cyclopropyl group is often termed a "super-methyl" or "privileged structure." While the "Magic Methyl" effect (adding a methyl group to boost potency) is well-known, the cyclopropyl moiety offers distinct physicochemical advantages that 2-cyclopropyl-2-hydroxyacetonitrile allows you to access directly.
-
Metabolic Stability: Unlike isopropyl or ethyl groups, the cyclopropyl ring is resistant to cytochrome P450 oxidation due to the high C-H bond dissociation energy (~106 kcal/mol) of the strained ring. This blocks metabolic "soft spots."
-
Conformational Restriction: The ring acts as a rigid steric block, locking vectors of attached substituents (like the hydroxyl or nitrile groups) into specific bioactive conformations.
-
-Hole Interactions: The unique electronic signature of the cyclopropyl ring (Walsh orbitals) allows for specific
-interactions with target protein residues (e.g., Phenylalanine or Tryptophan gates).
This compound serves as a divergent linchpin. It is a masked equivalent of cyclopropanecarboxaldehyde but with the added versatility of the nitrile group (a carboxylic acid surrogate) and a handle for chirality (the hydroxyl group).
Part 2: Synthetic Utility & Transformations[1]
This reagent is a gateway to three critical scaffolds in peptidomimetic drug design:
- -Hydroxy Acids: Via Pinner reaction or hydrolysis.
- -Amino Acids (Cyclopropylglycine): Via Strecker-type amination.[1]
-
Chiral Building Blocks: Via enzymatic kinetic resolution.
Visual Workflow: Divergent Synthesis
The following diagram illustrates the primary synthetic pathways accessible from this core intermediate.
Caption: Divergent synthetic pathways from this compound to key medicinal scaffolds.
Part 3: Detailed Protocols
Safety Pre-Requisite: Cyanide Handling
CRITICAL: Although this compound is a bound cyanohydrin, it exists in equilibrium with the aldehyde and HCN, especially at elevated pH.
-
Never treat this compound with strong base without adequate ventilation.
-
Workup: All aqueous waste must be treated with bleach (NaOCl) at pH > 10 to quench potential free cyanide before disposal.
-
Sensor: Always wear a portable HCN monitor.
Protocol A: Synthesis of this compound (TMSCN Method)
Rationale: The traditional NaCN/AcOH route is effective but hazardous. The Trimethylsilyl cyanide (TMSCN) route is cleaner, anhydrous, and yields the O-TMS protected intermediate, which is easily deprotected or used directly.
-
Setup: Flame-dry a 250 mL round-bottom flask under Argon.
-
Reagents: Add Cyclopropanecarboxaldehyde (10.0 mmol) and anhydrous Dichloromethane (DCM) (50 mL).
-
Catalyst: Add Zinc Iodide (ZnI2) (0.1 mmol, 1 mol%). Note: ZnI2 is a Lewis acid that activates the carbonyl oxygen.
-
Addition: Dropwise add TMSCN (11.0 mmol) at 0°C.
-
Reaction: Stir at Room Temperature (RT) for 2 hours. Monitor by TLC (disappearance of aldehyde).
-
Deprotection (In-situ): Add 1M HCl in MeOH (20 mL) and stir for 30 mins to cleave the TMS group.
-
Workup: Dilute with DCM, wash with water, brine, dry over Na2SO4.
-
Yield: Expect >90% yield of the colorless oil.
Protocol B: Synthesis of Cyclopropylglycine (Strecker Transformation)
Rationale: Cyclopropylglycine is a non-proteinogenic amino acid used to induce specific turns in peptide backbones. The cyanohydrin allows for a "one-pot" conversion via the aminonitrile.
-
Amination: Dissolve this compound (5 mmol) in 7N Ammonia in Methanol (10 mL). Seal in a pressure tube.
-
Heat: Stir at 40°C for 6 hours. The -OH is displaced by -NH2 to form the
-aminonitrile. Mechanistic Note: The electron-withdrawing nitrile makes the -carbon electrophilic enough for substitution without ring opening. -
Concentration: Evaporate volatiles carefully (fume hood!).
-
Hydrolysis: Resuspend the residue in 6M HCl (15 mL).
-
Reflux: Heat to reflux (100°C) for 4-6 hours.
-
Critical Control Point: The cyclopropyl ring is generally stable to acid, but prolonged reflux (>12h) can lead to homoallyl ring opening. Monitor strictly.
-
-
Isolation: Concentrate to dryness. Redissolve in water and apply to an Ion Exchange Column (Dowex 50W) to isolate the zwitterionic amino acid.
Protocol C: Enzymatic Kinetic Resolution
Rationale: Medicinal chemistry requires enantiopure compounds. Cyanohydrins are excellent substrates for Lipase-catalyzed acylation.
-
Enzyme: Lipase PS (from Burkholderia cepacia) or CAL-B (Candida antarctica) immobilized on acrylic resin.
-
Solvent: Diisopropyl ether (DIPE) or Toluene (anhydrous).
-
Acyl Donor: Vinyl Acetate (3.0 equiv).
-
Procedure:
-
Suspend racemic this compound (1.0 g) in DIPE (20 mL).
-
Add Vinyl Acetate and Enzyme (200 mg).
-
Stir at 30°C.
-
-
Monitoring: Monitor Enantiomeric Excess (ee) via Chiral HPLC. The enzyme typically acetylates the (R)-enantiomer faster.
-
Stop Point: Stop at ~50% conversion.
-
Separation: Filter enzyme. Chromatograph to separate the (S)-Cyanohydrin (unreacted) from the (R)-Acetate (product).
Part 4: Data Summary & Stability Profile
| Condition | Cyclopropyl Ring Stability | Major Product | Notes |
| pH 1-2 (RT) | Stable | Cyanohydrin | Stable in dilute acid. |
| 6M HCl (Reflux) | Meta-Stable | Amino/Hydroxy Acid | < 5% Ring opening if time < 6h. |
| pH > 10 (Aq) | Stable | Aldehyde + HCN | Reverses equilibrium! Toxic gas risk. |
| H2 / Pd-C | Unstable | Propyl derivative | Ring hydrogenolysis occurs easily. |
| Lipase/Org Solv | Stable | Chiral Acetate | Best method for enantiomers. |
References
-
Synthesis of Cyclopropylglycines
-
Enzymatic Resolution
- Title: Lipase-catalyzed kinetic resolution of cyanohydrins.
- Source: MDPI / Molecules.
-
URL:[Link]
- Title: Technical Support: Preserving Cyclopropane Integrity in Chemical Reactions.
-
General Strecker Chemistry
-
Safety Protocols
Sources
Application Note: Strategic Utilization of 2-Cyclopropyl-2-hydroxyacetonitrile in Natural Product Total Synthesis
This Application Note is structured to provide a high-level technical guide for the utilization of 2-Cyclopropyl-2-hydroxyacetonitrile as a strategic building block in the total synthesis of complex natural products and pharmaceutical scaffolds.
Executive Summary
The cyclopropyl moiety is a privileged structural motif in medicinal chemistry and natural products (e.g., Dictyopterenes, Illudins, and Pitavastatin precursors), offering unique metabolic stability and conformational constraints.[1] This compound , the cyanohydrin of cyclopropanecarboxaldehyde, serves as a versatile "linchpin" reagent. It functions primarily as a masked acyl anion equivalent (Umpolung) , enabling the direct nucleophilic introduction of the cyclopropyl carbonyl moiety into complex scaffolds.
This guide details the biocatalytic enantioselective synthesis of the reagent, its application in Umpolung alkylation to generate chiral cyclopropyl ketones, and its divergent transformation into thiazole-based alkaloids .
Chemical Profile & Strategic Utility[1]
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 14753-31-2 |
| Role | Masked Acyl Anion (Acyl d1 synthon); Chiral Building Block |
| Key Reactivity | Nucleophilic acylation (via O-protection); Pinner reaction; Ring expansion |
| Stability | Prone to HCN elimination (retro-cyanation) at high pH; Store at -20°C |
Strategic Value:
-
Umpolung Reactivity: Reverses the polarity of the carbonyl carbon from electrophilic to nucleophilic, allowing access to 1,2-diketones and
-hydroxy ketones (acyloins) difficult to synthesize via Friedel-Crafts or Grignard approaches. -
Chiral Pool Entry: Enzymatic resolution provides high enantiomeric excess (>98% ee), critical for setting the absolute stereochemistry of the cyclopropyl attachment point in terpenes.
Protocol 1: Biocatalytic Enantioselective Synthesis
Objective: Preparation of (S)-2-Cyclopropyl-2-hydroxyacetonitrile with >98% ee.
Causality: Chemical synthesis of cyanohydrins yields racemates. For natural product synthesis, enantiopurity is non-negotiable. Hydroxynitrile Lyases (HNLs) catalyze the reversible addition of HCN to aldehydes with exquisite stereocontrol.
Materials
-
Substrate: Cyclopropanecarboxaldehyde (freshly distilled).
-
Reagent: Potassium Cyanide (KCN) or Acetone Cyanohydrin (source of HCN).[2]
-
Biocatalyst: Hevea brasiliensis HNL (HbHNL) for (S)-enantiomer; Prunus amygdalus HNL (PaHNL) for (R)-enantiomer.
-
Solvent: Citrate buffer (pH 4.0) / MTBE biphasic system.
Step-by-Step Methodology
-
Buffer Preparation: Prepare 0.1 M citrate buffer adjusted to pH 4.0. Note: Low pH suppresses the spontaneous (racemic) background reaction.
-
Biphasic Setup: In a reactor, combine the buffer and methyl tert-butyl ether (MTBE) in a 1:1 ratio.
-
Enzyme Loading: Add HbHNL (approx. 100 U/mmol aldehyde).
-
Substrate Addition: Add cyclopropanecarboxaldehyde (1.0 equiv) dissolved in MTBE.
-
HCN Generation: Slowly add KCN (1.5 equiv) dissolved in the aqueous phase at 0°C. Safety: HCN gas evolution possible; use a scrubber.
-
Reaction: Stir vigorously at 0°C for 4–6 hours. Monitor conversion via HPLC (Chiralcel OD-H column).
-
Workup: Separate phases. Extract aqueous layer with MTBE. Dry organic layer over Na₂SO₄.
-
Stabilization: Add a trace of p-toluenesulfonic acid (PTSA) to the organic phase before concentration to prevent retro-cyanation.
Yield: 92–96% | ee: >98% (S)[3]
Protocol 2: Umpolung Alkylation (The "Use")
Objective: Synthesis of Chiral Cyclopropyl Ketones (Fragment for Dictyopterene analogues).
Causality: The free hydroxyl group must be protected to prevent deprotonation. The resulting protected cyanohydrin carbanion attacks alkyl halides, installing the "ketone" functionality in a masked form.
Workflow Diagram (DOT)
Figure 1: The Umpolung strategy converting the cyanohydrin into a nucleophilic acyl equivalent.
Step-by-Step Methodology
-
Protection: Treat (S)-2-cyclopropyl-2-hydroxyacetonitrile with TBDMS-Cl (1.2 equiv) and Imidazole (2.0 equiv) in DMF at 0°C. Isolate the silyl ether.
-
Deprotonation: In a flame-dried flask under Argon, cool the silyl ether (1.0 equiv) in THF to -78°C. Add LDA (1.1 equiv) dropwise. Stir for 30 min. Visual Cue: Solution often turns bright yellow.
-
Alkylation: Add the electrophile (e.g., prenyl bromide for terpene synthesis) dropwise. Allow to warm to -20°C over 2 hours.
-
Quench: Quench with saturated NH₄Cl. Extract with ether.
-
Unmasking (Ketone Release):
-
Method A (Acidic): Treat with 3M HCl/MeOH (cleaves silyl and hydrolyzes nitrile).
-
Method B (Fluoride): TBAF in THF followed by aqueous workup.
-
Note: This step releases the carbonyl group, yielding the cyclopropyl ketone with retention of configuration at the
-chiral center if applicable (though the cyanohydrin carbon becomes achiral C=O).
-
Protocol 3: Divergent Synthesis of Thiazoles
Objective: Synthesis of Cyclopropyl-Thiazole Hybrids (Bioactive Alkaloid Scaffolds).
Causality: Cyanohydrins can be directly converted to thioamides via the Pinner reaction sequence, which then condense with
Workflow Diagram (DOT)
Figure 2: Divergent pathway accessing heterocyclic scaffolds from the common cyanohydrin intermediate.[4]
Step-by-Step Methodology
-
Thioamide Formation: Dissolve the protected cyanohydrin in Pyridine/Et₃N (10:1). Bubble H₂S gas through the solution for 15 minutes (or use NaSH/MgCl₂ as a solid alternative). Stir at RT for 12 hours.[5]
-
Workup: The nitrile converts to the primary thioamide (-CSNH₂).
-
Hantzsch Cyclization: Dissolve the thioamide in EtOH. Add an
-bromo ketone (e.g., ethyl bromopyruvate) (1.0 equiv). Reflux for 2 hours. -
Result: Formation of a 2-cyclopropyl-substituted thiazole.
Expert Insights & Troubleshooting
Critical Process Parameters (CPPs)
-
Temperature Control: In Protocol 2 (Alkylation), the temperature must not exceed -40°C before electrophile addition. Higher temperatures cause the "Retro-Brook rearrangement," where the silyl group migrates from Oxygen to Carbon, quenching the nucleophile.
-
HCN Management: In Protocol 1, the biphasic system is critical. The enzyme resides in the aqueous phase, while the product extracts into the organic phase, minimizing product inhibition and hydrolysis.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low ee in Protocol 1 | Spontaneous background reaction | Lower pH to 3.5–4.0; lower temperature to -5°C. |
| No Alkylation (Protocol 2) | Wet reagents (protonation of LDA) | Re-distill THF over Na/Benzophenone; titrate LDA. |
| Silyl Migration (O -> C) | Temperature too high during anion formation | Maintain -78°C strictly; reduce reaction time. |
| Low Yield in Decyanation | Stable intermediate imine | Ensure vigorous hydrolysis conditions (warm acid or oxidative cleavage). |
References
-
Enantioselective Synthesis of Cyanohydrins
-
Umpolung Reactivity & Cyclopropanes
-
Thiazole Synthesis Applications
-
Cyclopropyl Groups in Drug Design
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scispace.com [scispace.com]
- 3. Enantioselective Synthesis of Various Cyanohydrins Using Covalently Immobilized Preparations of Hydroxynitrile Lyase from Prunus dulcis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. An umpolung reaction of α-iminothioesters possessing a cyclopropyl group - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01152E [pubs.rsc.org]
- 6. Breakthrough improves method for synthesizing cyanohydrins as pharmaceutical precursors | EurekAlert! [eurekalert.org]
- 7. Biosynthesis of cyclopropane in natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 8. eurekaselect.com [eurekaselect.com]
- 9. hyphadiscovery.com [hyphadiscovery.com]
Application Note: Derivatization of 2-Cyclopropyl-2-hydroxyacetonitrile for High-Throughput Biological Screening
Executive Summary & Strategic Rationale
In modern medicinal chemistry, the cyclopropyl moiety is a privileged pharmacophore. It acts as a bioisostere for alkenes and ethyl groups, providing metabolic stability by blocking Cytochrome P450 oxidation sites and imparting conformational rigidity that enhances receptor binding affinity [1].
2-Cyclopropyl-2-hydroxyacetonitrile (Cyclopropyl glycolonitrile) represents a high-value, bifunctional scaffold containing both a nucleophilic hydroxyl group and an electrophilic nitrile. However, its utility in biological screening is often limited by the inherent instability of cyanohydrins, which exist in equilibrium with the parent ketone/aldehyde and toxic hydrogen cyanide (HCN), particularly under physiological (pH 7.4) or basic conditions [2].
This guide details three derivatization protocols designed to "lock" the cyanohydrin core or transform it into stable, drug-like scaffolds suitable for SAR (Structure-Activity Relationship) libraries.
Strategic Reaction Pathways
The following workflow illustrates the divergence from the unstable cyanohydrin precursor to three distinct, stable pharmacophore classes.
Figure 1: Divergent synthesis pathways for cyclopropyl cyanohydrin. Pathway A stabilizes the core; B and C transform it.
Protocol A: Library Stabilization via O-Acylation
Objective: To prevent the retro-cyanohydrin reaction (loss of HCN) and generate a library of lipophilic esters for cell-permeability assays.
Mechanistic Insight
Unprotected cyanohydrins revert to aldehydes/ketones in basic media.[1] To derivatize successfully, one must use a base that acts faster as a nucleophilic catalyst (e.g., DMAP) than it does as a general base to deprotonate the hydroxyl, which would trigger elimination. Anhydrous conditions are non-negotiable.
Materials
-
Substrate: this compound (1.0 equiv)
-
Reagent: Diverse Acid Chlorides (R-COCl) (1.1 equiv)
-
Base: Pyridine (1.2 equiv) + DMAP (0.05 equiv catalytic)
-
Solvent: Anhydrous Dichloromethane (DCM)
Step-by-Step Procedure
-
Preparation: Flame-dry a 20 mL scintillation vial and purge with Nitrogen (
). -
Dissolution: Dissolve 1.0 mmol of this compound in 5 mL anhydrous DCM.
-
Cooling: Cool the solution to 0°C (ice bath). Critical: Low temperature suppresses the equilibrium shift toward HCN.
-
Addition: Add Pyridine followed by DMAP. Then, add the Acid Chloride dropwise over 5 minutes.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours.
-
Quench: Wash with 1M HCl (2 x 5 mL). Note: Acidic wash removes pyridine and ensures any unreacted cyanohydrin remains stable during workup.
-
Isolation: Dry organic layer over
, filter, and concentrate.
Validation Checkpoint:
-
IR Spectroscopy: Disappearance of broad -OH stretch (~3400 cm⁻¹) and appearance of sharp Ester C=O (~1740 cm⁻¹). Nitrile stretch (~2250 cm⁻¹) should remain intact.
Protocol B: Synthesis of -Amino Alcohols (Adrenergic Scaffolds)
Objective: Reduction of the nitrile to an amine to create 2-amino-1-cyclopropylethanol derivatives, which mimic beta-blocker pharmacophores.
Mechanistic Insight
The cyclopropyl ring is strained (~27 kcal/mol). Strong Lewis acids or radical conditions can open the ring. Lithium Aluminum Hydride (LiAlH4) is preferred over catalytic hydrogenation (which often cleaves cyclopropanes) [3].
Experimental Workflow
Figure 2: Controlled reduction protocol minimizing ring-opening risks.
Step-by-Step Procedure
-
Charge: Suspend LiAlH4 (2.0 equiv) in anhydrous THF under Argon at 0°C.
-
Addition: Dissolve this compound in THF. Add dropwise to the LAH slurry. Caution: Exothermic.
-
Reflux: Warm to RT, then reflux for 2 hours.
-
Fieser Quench (Critical): Cool to 0°C. For every x grams of LiAlH4 used, add:
-
x mL Water[2]
-
x mL 15% Aqueous NaOH
-
3x mL Water
-
-
Workup: Stir until precipitate turns white and granular. Filter through Celite.
Protocol C: Pinner Reaction to -Hydroxy Esters
Objective: Hydrolysis of the nitrile to an ester without affecting the cyclopropyl ring or eliminating the hydroxyl group.
Procedure
-
Dissolve substrate in anhydrous Methanol .
-
Bubble dry HCl gas into the solution at 0°C until saturation (approx. 30 mins). Do not use aqueous HCl, as water promotes amide formation over the ester.
-
Stir at 4°C for 12 hours (overnight).
-
Add water (slowly) to hydrolyze the intermediate imidate salt.
-
Extract with Ethyl Acetate.[3]
Data Summary & QC Specifications
| Parameter | Protocol A (Acylation) | Protocol B (Reduction) | Protocol C (Hydrolysis) |
| Primary Product | O-Acyl Cyanohydrin | 2-Amino-1-cyclopropylethanol | Methyl 2-cyclopropyl-2-hydroxyacetate |
| Key Reagent | Acid Chloride / DMAP | LiAlH4 / THF | Dry HCl / MeOH |
| Limiting Factor | Base sensitivity (HCN loss) | Exotherm / Ring stability | Moisture sensitivity |
| Typical Yield | 85-95% | 70-80% | 60-75% |
| Diagnostic NMR | Shift of CH-O proton downfield (~5.5 ppm) | Appearance of CH2-NH2 (~2.8 ppm) | Loss of Nitrile C (118 ppm in C13) |
Safety & Compliance (HCN Management)
-
Hazard: The starting material can release Hydrogen Cyanide (HCN) if exposed to water/base.
-
Control: All rotary evaporator exhaust must be vented into a fume hood.
-
Waste: Aqueous waste streams from these reactions must be treated with bleach (Sodium Hypochlorite) at pH > 10 to oxidize any free cyanide to cyanate before disposal [4].
References
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[4][5] Journal of Medicinal Chemistry, 59(19), 8712–8756.
-
Gregory, R. J. H. (1999). Cyanohydrins in Nature and the Laboratory: Biology, Preparations, and Synthetic Applications. Chemical Reviews, 99(12), 3649–3682.
-
Wessjohann, L. A., et al. (2003).[6] Cyclopropanes: High Performance Scaffolds for the Synthesis of Bioactive Compounds. Chemical Reviews, 103(4), 1625–1648.
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
Sources
- 1. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation - Chemistry Steps [chemistrysteps.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hyphadiscovery.com [hyphadiscovery.com]
- 6. grokipedia.com [grokipedia.com]
Troubleshooting & Optimization
Technical Support Guide: Synthesis & Impurity Profiling of 2-Cyclopropyl-2-hydroxyacetonitrile
Executive Summary & Reaction Logic
This guide addresses the synthesis of 2-Cyclopropyl-2-hydroxyacetonitrile via the nucleophilic addition of cyanide to cyclopropanecarboxaldehyde . While this is a classic transformation, the cyclopropyl moiety introduces unique stability challenges—specifically ring strain (~27.5 kcal/mol)—that distinguish this from standard aliphatic cyanohydrin synthesis.
The Core Challenge: The synthesis is a balancing act between equilibrium management (favoring adduct formation) and kinetic stability (preventing ring opening or polymerization).
Standard Reaction Scheme
Critical Byproduct Profile
The following table summarizes the most frequent impurities encountered during HPLC/GC analysis, their mechanistic origin, and the specific control parameter required to mitigate them.
| Impurity / Byproduct | Structure Description | Mechanistic Origin | Critical Control Parameter |
| Starting Material (SM) | Cyclopropanecarboxaldehyde | Equilibrium Reversion: The reaction is reversible. High temp or low cyanide concentration shifts equilibrium back to SM. | Temperature: Maintain <10°C.Stoichiometry: Excess NaCN (1.2–1.5 eq). |
| Hydrolysis Product A | 2-Cyclopropyl-2-hydroxyacetamide | Partial Hydrolysis: Nitrile hydration under basic conditions or prolonged aqueous exposure. | pH: Avoid pH > 9.Time: Minimize aqueous contact time. |
| Ring-Opened Adducts | 4-Halo-2-hydroxybutanenitrile (e.g., if HCl used) | Acid-Catalyzed Ring Opening: Strong mineral acids protonate the ring or alcohol, relieving ring strain via nucleophilic attack. | Acid Choice: Use weak acids (AcOH, Citric) or buffer systems. Avoid HCl/H₂SO₄. |
| Dehydration Product | 3-Cyclopropylacrylonitrile | Elimination ( | Temperature: Do not distill crude product >60°C without stabilization. |
| Azulmic Acid | Brown/Black Solid (Polymer) | HCN Polymerization: Free cyanide polymerizes rapidly in basic, aqueous media. | pH: Maintain pH 5–7 during workup. |
Troubleshooting & Optimization (Q&A)
Module A: The Equilibrium Trap (Low Yield / High SM)
Q: My LC-MS shows 95% conversion in the pot, but after workup, the NMR shows 30% aldehyde. What happened?
A: You are experiencing Workup-Induced Reversion . Cyanohydrins are stable at low pH but revert to the aldehyde and HCN under neutral-to-basic conditions, especially in a biphasic system where the HCN can escape into the gas phase or aqueous layer, driving the equilibrium to the left (Le Chatelier's principle).
-
The Fix:
-
Acidify the Quench: Ensure the reaction mixture is quenched to pH ~2–3 using dilute Phosphoric acid (
) or Acetic acid before extraction. -
Keep it Cold: Perform all extractions at 0–5°C.
-
Avoid Basic Washes: Do not wash the organic layer with saturated
to neutralize acid; this will instantly decompose the cyanohydrin. Use water or brine only.
-
Module B: Ring Integrity (Unknown Impurities)
Q: I see a complex impurity profile with masses corresponding to M+36 or M+38. Is this a chloride adduct?
A: Yes. If you used Hydrochloric acid (HCl) for pH adjustment, you likely triggered Acid-Catalyzed Ring Opening .
-
Mechanism: The cyclopropylcarbinyl cation (formed transiently) is exceptionally prone to rearrangement. Chloride ion attacks the ring, opening it to form a linear 4-chlorobutyl chain.
-
The Fix: Switch to Acetic Acid or a Citrate Buffer . The cyclopropyl ring is generally stable to weak organic acids but intolerant of strong mineral acids.
Module C: Thermal Instability
Q: Can I distill the product to purify it?
A: Proceed with extreme caution. Cyanohydrins are thermally unstable. Heating this compound above 80°C can cause:
-
Reversion to aldehyde + HCN (toxic gas release).
-
Dehydration to the unsaturated nitrile.
-
Recommendation: Use Column Chromatography (Silica gel, neutralized with 1%
if necessary, though silica acidity can also be risky—neutral alumina is safer) or use the crude product directly in the next step. If distillation is absolute necessary, use a Wiped Film Evaporator (short residence time) under high vacuum (<1 mbar).
Visualizing the Impurity Network
The following diagram maps the divergence of the starting material into the target product versus common byproducts based on reaction conditions.
Figure 1: Reaction pathway and impurity divergence based on pH and temperature conditions.
Recommended Experimental Protocol
To minimize the byproducts listed above, use this optimized "Buffered Phase Transfer" method.
Reagents
-
Cyclopropanecarboxaldehyde (1.0 eq)
-
Sodium Cyanide (NaCN) (1.2 eq) [DANGER: FATAL POISON]
-
Acetic Acid (AcOH)
-
Solvent: MTBE (Methyl tert-butyl ether) and Water (Biphasic)
Step-by-Step Procedure
-
Preparation: In a fume hood, dissolve NaCN (1.2 eq) in Water (3 vol). Cool to 0°C.
-
Addition: Add Cyclopropanecarboxaldehyde (1.0 eq) dissolved in MTBE (3 vol).
-
Reaction: Add Acetic Acid dropwise while maintaining internal temperature <10°C .
-
Technical Note: The rate of addition controls the pH. Keep pH between 6.0–7.0 during addition to prevent polymerization (high pH) or ring opening (low pH).
-
-
Monitoring: Stir at 0°C for 2–4 hours. Monitor by TLC or HPLC.
-
Stop Condition: When SM < 5%.
-
-
Workup (Critical Step):
-
Separate phases while cold (0°C).
-
Extract aqueous layer with cold MTBE.
-
Stabilization: Add a trace amount of weak acid (e.g., 0.1% AcOH) to the organic layer. Do not neutralize.
-
Dry over
(Avoid as it can be slightly Lewis acidic/basic depending on hydration).
-
-
Concentration: Evaporate solvent under reduced pressure at <30°C .
-
Result: Colorless to pale yellow oil. Store at -20°C immediately.
-
References
-
Wessjohann, L. A., et al. (2003).[1] "Cyclopropane-Containing Natural Products." Chemical Reviews, 103(4), 1625–1648. (Discusses the strain energy and stability of cyclopropyl rings).
-
Gregory, R. J. H. (1999). "Cyanohydrins in Nature and the Laboratory: Biology, Preparations, and Synthetic Applications." Chemical Reviews, 99(12), 3649–3682. (Comprehensive review of cyanohydrin equilibrium and synthesis).
-
Organic Syntheses. (1922). "Mandelic Acid." Org.[1][2][3] Synth. 1922, 2, 33. (Foundational text on cyanohydrin hydrolysis pathways).
-
Gassman, P. G., & Fentiman, A. F. (1970). "The stability of the cyclopropylcarbinyl cation." Journal of the American Chemical Society, 92(8), 2549–2551. (Mechanistic basis for ring-opening sensitivity).
Sources
Troubleshooting failed reactions with 2-Cyclopropyl-2-hydroxyacetonitrile
Subject: Troubleshooting Stability, Reversion, and Ring-Opening Issues
Executive Summary
2-Cyclopropyl-2-hydroxyacetonitrile (CAS: 5648-87-3) is a deceptive building block. While it appears to be a simple bifunctional intermediate, it possesses two competing instability modes that often lead to "black tar" or low yields:
-
Cyanohydrin Reversion: The equilibrium
favors the starting ketone (Cyclopropyl Methyl Ketone) and HCN under basic or thermal stress. -
Cyclopropyl Fragmentation: The cyclopropyl ring is chemically robust to base but extremely sensitive to acid-catalyzed rearrangement, particularly if a carbocation develops at the
-position (the cyclopropylcarbinyl position).
This guide addresses these specific failure modes with mechanistic causality and proven mitigation strategies.
Module 1: Stability & Storage (The "Yellowing" Phenomenon)
Q: Why does my material turn yellow/brown upon storage, even in the freezer?
Diagnosis: You are likely witnessing base-catalyzed reversion followed by HCN polymerization . Cyanohydrins are not static molecules; they exist in an equilibrium with their parent ketone and Hydrogen Cyanide (HCN).[1] This equilibrium is catalyzed by base.[1] Even the slightly basic surface of standard borosilicate glass can trigger this reversion over time. The liberated HCN then polymerizes (forming azulmic acid), causing the yellow/brown discoloration.
Corrective Protocol:
-
Acid Stabilization: Ensure the material contains a trace acid stabilizer (e.g., 0.1% w/w H₃PO₄ or chloroacetic acid) to neutralize any adventitious base.
-
Container Choice: Store in silylated glass or high-density polyethylene (HDPE) to minimize surface basicity.
-
Temperature: Store at -20°C. The equilibrium constant (
) shifts toward the dissociated ketone/HCN form at higher temperatures.
Module 2: Reaction Optimization (Preventing Reversion)
Q: I am trying to alkylate the hydroxyl group (O-alkylation), but I only recover Cyclopropyl Methyl Ketone. Why?
Diagnosis: You are using a base (e.g., NaH, K₂CO₃) to deprotonate the hydroxyl group.
In
The "Trap" Mechanism:
Troubleshooting Workflow:
| Parameter | Recommendation | Scientific Rationale |
| Base Selection | Avoid strong alkoxide bases. | Strong bases drive the equilibrium to the ketone. |
| Catalyst | Use Acid Catalysis (e.g., TSOH) for protection. | Protecting the alcohol as a THP ether or acetal under acidic conditions avoids the anionic intermediate entirely. |
| Alternative | Silver Oxide (Ag₂O) | If alkylation is mandatory, use Ag₂O with alkyl halides. The silver coordinates cyanide, shifting equilibrium toward the cyanohydrin, while acting as a mild base. |
Module 3: Cyclopropyl Integrity (The Acid Trap)
Q: During acid hydrolysis (Pinner Reaction), I see multiple spots on TLC and loss of the cyclopropyl ring. What happened?
Diagnosis: You triggered a Cyclopropylcarbinyl Rearrangement . While you intended to hydrolyze the nitrile (-CN) to an amide/acid, the strong acid likely protonated the hydroxyl group (-OH) first. Water acts as a leaving group, generating a carbocation adjacent to the cyclopropyl ring.
The Mechanism of Failure:
-
Protonation of OH:
-
Loss of Water: Formation of the cation.
-
Rearrangement: The cyclopropylcarbinyl cation is exceptionally prone to ring opening to form homoallyl or cyclobutyl systems to relieve ring strain (approx. 27.5 kcal/mol).
Visualizing the Failure Pathways:
Figure 1: Decision pathways showing how direct acid/base exposure leads to failure, while protection strategies preserve the molecule.
Module 4: Recommended Workflows
To successfully utilize this molecule, you must decouple the reactivity of the alcohol from the nitrile.
Scenario A: You need the Amide/Acid (Hydrolysis)
Do not attempt direct hydrolysis of the free cyanohydrin.
-
Step 1: Acetylation. React with Acetic Anhydride/Pyridine (mild conditions) to form the O-acetate. This prevents the formation of the destabilizing cation during hydrolysis.
-
Step 2: Hydrolysis. Treat the O-acetyl nitrile with HCl/Formic acid. The electron-withdrawing acetate group destabilizes the carbocation formation, protecting the ring, while the nitrile hydrolyzes.
Scenario B: You need the Amine (Reduction)
Lithium Aluminum Hydride (LAH) reduction of the free cyanohydrin often fails due to the basicity of hydride reagents (causing reversion).
-
Protocol: Protect with TMS-Cl (Trimethylsilyl chloride) first.
-
Reduction: Reduce the O-TMS cyanohydrin with LAH or Borane-DMS. The TMS ether is stable enough to prevent reversion during the reduction.
Scenario C: Making the Cyanohydrin (Synthesis)
If you are synthesizing this from the ketone and getting low yields:
-
Use TMSCN: Instead of NaCN/H⁺, use Trimethylsilyl Cyanide (TMSCN) with a catalyst like ZnI₂. This traps the kinetic product immediately as the silyl ether, preventing the equilibrium from sliding back to the ketone.
References
-
Cyanohydrin Equilibrium & Stability
-
Gregory, R. J. H. (1999). Cyanohydrins in Nature and the Laboratory: Biology, Preparations, and Synthetic Applications. Chemical Reviews. Link
-
-
Cyclopropylcarbinyl Rearrangement
-
Olah, G. A., et al. (1978). Stable Carbocations. Cyclopropylcarbinyl Cations. Journal of the American Chemical Society. Link
-
-
Synthesis via TMSCN (Avoiding Reversion)
-
Rasmussen, J. K., & Heilmann, S. M. (1990). In Situ Generation of Cyanohydrins. Organic Syntheses. Link
-
-
Cyclopropyl Group Stability Data
Sources
Technical Support Guide: Stereoselective Synthesis & Handling of 2-Cyclopropyl-2-hydroxyacetonitrile
[1]
Introduction: The Stereoselectivity Paradox
2-Cyclopropyl-2-hydroxyacetonitrile (Cyclopropyl glycolonitrile) is a deceptive intermediate.[1] Structurally simple, it serves as a critical chiral synthon for antiviral agents (e.g., HCV protease inhibitors) and novel pyrethroids.[1] However, it presents a classic "Stereoselectivity Paradox" : while high enantiomeric excess (ee) is achievable during synthesis, the molecule is thermodynamically prone to rapid racemization under physiological or basic conditions due to the reversible loss of HCN.
This guide addresses the three critical failure points reported by our user base:
-
Low Initial ee% (Competition between enzymatic and chemical background rates).[1]
-
Racemization during Workup (pH-induced equilibrium shift).
-
Hydrolysis Failure (Loss of chirality during conversion to the hydroxy acid).
Module 1: Upstream Synthesis (Catalyst Selection & Reaction Engineering)
Q1: I am using an (S)-Hydroxynitrile Lyase (HNL), but my product is only 60-70% ee. Why isn't the enzyme working?
Diagnosis: The enzyme is likely working, but you are battling the non-enzymatic background reaction . The formation of cyanohydrins is an equilibrium process.[2] In aqueous buffer, cyanide can add to cyclopropanecarbaldehyde chemically (racemically) at a rate comparable to the enzymatic turnover, especially if the pH is > 5.5 or the temperature is > 20°C.
Corrective Protocol:
-
Lower the pH: Operate at pH 3.5 – 4.5 . Most Hevea brasiliensis (HbHNL) and Manihot esculenta (MeHNL) variants retain activity here, but the chemical background reaction is virtually suppressed.
-
Switch to a Biphasic System: Use a water-immiscible solvent (MTBE or Diisopropyl ether) as the organic phase.[1] The aldehyde resides in the organic phase, limiting its exposure to free cyanide in the aqueous phase, while the enzyme functions at the interface.
-
Temperature Control: Lower the reaction temperature to 0°C - 5°C . The activation energy for the enzymatic pathway is lower than the chemical pathway; cooling favors the enzyme.
Data: Impact of Conditions on ee% (Cyclopropyl Substrate)
| Condition | Solvent System | pH | Temp (°C) | Yield (%) | ee (%) |
| Standard | Aqueous Buffer (Citrate) | 6.0 | 25 | 92 | 64 (S) |
| Optimized | Biphasic (MTBE/Buffer) | 4.0 | 5 | 88 | 98 (S) |
| Chemical | Methanol/Water | 7.0 | 25 | 95 | 0 (Racemic) |
Q2: Can I synthesize the (R)-enantiomer directly?
Answer: Yes. While Hevea HNLs yield the (S)-enantiomer, you must switch to an (R)-selective HNL .[1]
Module 2: Stability & Downstream Processing (The Racemization Trap)
Q3: My HPLC shows 98% ee in the reactor, but after extraction and drying, it drops to 80%. What is happening?
Diagnosis: You are likely exposing the cyanohydrin to basic conditions or heat during workup. The cyclopropyl group is an electron donor (sigma-donor), which stabilizes the carbocation character of the carbonyl carbon in the aldehyde, making the equilibrium shift toward dissociation (Aldehyde + HCN) easier than in simple alkyl cyanohydrins. Once dissociated, it re-associates racemically.[1]
The Mechanism of Failure:
Troubleshooting Steps:
-
Acidify the Quench: Never quench with water or basic brine.[1] Add a small amount of concentrated H₂SO₄ or HCl to the reaction mixture to bring pH < 2 before extraction.
-
Solvent Choice: Extract with Dichloromethane (DCM) or MTBE that has been pre-washed with acid.[1] Avoid ethyl acetate if it contains traces of ethanol/amines.[1]
-
Drying Agent: Use Na₂SO₄ (neutral/acidic).[1] Avoid K₂CO₃ or basic alumina.[1]
-
Avoid Distillation: Do not attempt to distill the free cyanohydrin.[1] If purification is needed, perform it after protection (e.g., acetylation or silylation).[1]
Module 3: Experimental Protocols
Protocol A: High-Fidelity Synthesis of (S)-2-Cyclopropyl-2-hydroxyacetonitrile
Target: >95% ee, >90% Conversion
Reagents:
-
Cyclopropanecarbaldehyde (10 mmol)
-
(S)-HbHNL (Lipase-free crude extract or recombinant, >100 U/mmol)[1]
-
KCN or NaCN (15 mmol) (Caution: Highly Toxic)
-
Buffer: 0.1 M Citrate, pH 4.0
-
Solvent: MTBE (saturated with buffer)
Step-by-Step:
-
Preparation: In a fume hood, dissolve cyclopropanecarbaldehyde in MTBE (20 mL).
-
Buffer Setup: Dissolve KCN in Citrate buffer (10 mL, pH 4.0). Note: HCN gas will be generated; ensure efficient venting.
-
Initiation: Cool both solutions to 0°C. Add the enzyme to the aqueous phase.
-
Reaction: Layer the organic phase over the aqueous phase. Stir vigorously to create an emulsion.
-
Monitoring: Monitor consumption of aldehyde by GC/HPLC. Stop when conversion >95% (approx. 2-4 hours).
-
Workup (Critical):
Protocol B: Nitrilase-Mediated Hydrolysis to (R)-2-Cyclopropyl-2-hydroxyacetic Acid
Target: Direct conversion of racemic or enriched nitrile to chiral acid.[1]
Concept: If HNL synthesis is unavailable, use a specific Nitrilase (e.g., from Alcaligenes faecalis or commercial screening kits) to selectively hydrolyze one enantiomer of the racemic cyanohydrin.
Step-by-Step:
-
Substrate: Suspend racemic this compound (50 mM) in Phosphate Buffer (50 mM, pH 7.0).
-
Biocatalyst: Add Nitrilase (Lyophilized powder, 10-20 mg/mL).
-
Conditions: Incubate at 30°C with orbital shaking (150 rpm).
-
Reaction Control: The hydrolysis produces NH₃, raising pH.[1]
-
Automatic: Use a pH-stat to maintain pH 7.0 with 1M HCl.[1]
-
Manual: Check pH every 30 mins; if pH > 7.5, racemization of the remaining nitrile occurs, degrading the kinetic resolution.
-
-
Termination: Acidify to pH 2.0 with HCl (stops enzyme, protonates acid).
-
Extraction: Extract the Acid product with EtOAc. The unreacted nitrile (wrong enantiomer) remains in the organic phase but can be separated via column chromatography or back-extraction with bicarbonate.
Visualizing the Pathway
The following diagram illustrates the critical decision points between Chemical and Enzymatic pathways and the "Racemization Loop" that must be avoided.
Caption: Workflow illustrating the divergence between racemic chemical synthesis and enantioselective biocatalysis, highlighting the critical "Racemization Loop" triggered by high pH.
References
-
Griengl, H., et al. (1996).[1][5] "Preparation of optically active cyanohydrins using the (S)-hydroxynitrile lyase from Hevea brasiliensis."[5][6] Tetrahedron, 52(23), 7833-7840.[1]
-
Glieder, A., et al. (2003).[1] "Comprehensive survey of industrial applications of hydroxynitrile lyases." Biotechnology Advances, 21(3), 219-239.[1]
-
Wajant, H., & Effenberger, F. (1996).[1] "The first recombinant hydroxynitrile lyase and its application in the synthesis of (S)-cyanohydrins." Angewandte Chemie International Edition, 35(4), 437-439.[1]
-
Sheldon, R. A. (2011).[1] "Chiral Technologies: Industrial Synthesis of Optically Active Compounds." CRC Press.[1] (General reference for Nitrilase/HNL industrial protocols).
-
Holt, J., et al. (2009).[1] "Chemoenzymatic synthesis of (R)- and (S)-cyanohydrins." Journal of Molecular Catalysis B: Enzymatic, 60(3-4), 139-150.[1]
Sources
- 1. (R)-2-CYCLOPROPYL-2-HYDROXYACETIC ACID | 134624-47-8 [sigmaaldrich.com]
- 2. Cyanohydrin reaction - Wikipedia [en.wikipedia.org]
- 3. (S)-hydroxynitrile lyase - Wikipedia [en.wikipedia.org]
- 4. Cyclopropylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 5. EC 4.1.2.47 [iubmb.qmul.ac.uk]
- 6. Hydroxynitrile Lyases with α/β-Hydrolase Fold: Two Enzymes with Almost Identical 3D Structures but Opposite Enantioselectivities and Different Reaction Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-Cyclopropyl-2-hydroxyacetonitrile Synthesis
Status: Operational Ticket ID: CYCLO-CN-OPT-01 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Molecule Identification
User Query: "How do I optimize the reaction conditions for 2-Cyclopropyl-2-hydroxyacetonitrile, and why am I seeing yield fluctuations?"
The Molecule:
-
IUPAC Name: this compound
-
Common Name: Cyclopropanecarbaldehyde cyanohydrin
-
CAS: 14618-63-4 (Generic) / Specific enantiomers vary
-
Structure Note: This is the direct cyanohydrin of cyclopropanecarbaldehyde.
-
Critical Distinction: Do not confuse this with 1-(hydroxymethyl)cyclopropyl acetonitrile (CAS 152922-71-9), a Montelukast intermediate. The chemistry described below applies strictly to the cyanohydrin formed at the aldehyde carbon.
-
The Core Challenge:
The synthesis of this compound is governed by a reversible equilibrium . The cyclopropyl group is an electron-donating group (via
Critical Workflows (SOPs)
Workflow A: Chemical Synthesis (Racemic)
Best for: Early-stage discovery, non-chiral intermediates, bulk scale-up.
The Protocol:
-
Preparation: Dissolve Cyclopropanecarbaldehyde (1.0 eq) in MeOH or Et₂O. Cool to 0°C.
-
Cyanide Addition: Add NaCN or KCN (1.2–1.5 eq).
-
Activation: Slowly add Acetic Acid (AcOH) or HCl (1.5 eq) dropwise. Maintain Temp < 10°C.
-
Why? The reaction requires free HCN (generated in situ) or a proton source to trap the alkoxide intermediate.
-
-
Equilibration: Stir at 0°C -> RT for 2–4 hours.
-
Quench & Stabilization (CRITICAL):
-
Extraction: Extract with Et₂O or DCM. Wash with brine. Dry over Na₂SO₄.[7]
-
Purification: Do not distill at high temperature. Remove solvent under reduced pressure (< 40°C).
Workflow B: Enantioselective Synthesis (Biocatalytic)
Best for: Chiral drug intermediates, high enantiomeric excess (ee > 95%).
The Protocol:
-
System: Biphasic system (MTBE / Citrate Buffer pH 5.0–5.5).
-
Catalyst: Hydroxynitrile Lyase (HNL).
-
(R)-selective:Prunus dulcis HNL (PdHNL) or Prunus amygdalus.
-
(S)-selective:Hevea brasiliensis HNL (HbHNL).
-
-
Reaction:
-
Add Buffer (pH 5.5) containing HNL enzyme.[8]
-
Add Organic Phase containing Cyclopropanecarbaldehyde.
-
Add HCN source (KCN + acid to generate HCN in situ, or acetone cyanohydrin for transcyanation).
-
-
Agitation: Vigorous stirring is required to maximize interfacial area.
-
Workup: Separate phases. The product is in the organic phase.[3][7] Acidify organic phase immediately to prevent racemization.
The "Equilibrium Trap" (Visualized)
Users often report "disappearing product" during column chromatography or rotary evaporation. This is due to the thermodynamic equilibrium.
Figure 1: The Cyanohydrin Equilibrium. Note that basic conditions catalyze the reverse reaction (decomposition), while acidic conditions 'lock' the product.
Troubleshooting Guide & FAQs
Issue 1: Low Yield / Reversion to Aldehyde
Symptom: NMR shows aldehyde peaks increasing after workup.
Diagnosis: The pH of your crude mixture drifted above 5.0 during solvent removal.
The Science: The elimination of cyanide (
-
Protocol Fix: Add a stabilizer (0.1% H₃PO₄ or chloroacetic acid) to the organic solvent before evaporation.
-
Storage: Store the product at -20°C with a trace of acid.
Issue 2: Racemization (Enzymatic Route)
Symptom: ee% drops from 98% to 70% over time. Diagnosis: Competitive chemical background reaction. The Science: At pH > 5.5, the non-enzymatic (racemic) addition of cyanide competes with the enzyme. Solution:
-
Protocol Fix: Lower the buffer pH to 4.5–5.0. While enzyme activity might drop slightly, the suppression of the racemic background reaction significantly improves final ee%.
-
Temperature: Run the reaction at 0–5°C. The chemical background reaction has a higher activation energy than the enzymatic one; cooling suppresses the chemical route more than the enzymatic one.
Issue 3: Product Instability on Silica
Symptom: Product decomposes on the column. Diagnosis: Silica gel is slightly acidic but can contain basic impurities or trace metals that catalyze decomposition. Solution:
-
Protocol Fix: Treat silica gel with 1% Acetic Acid in Hexane before loading the column.
-
Alternative: Skip chromatography. If the conversion is high (>95%), use the crude oil directly for the next step (e.g., hydrolysis to hydroxy acid or reduction to amino alcohol).
Comparative Data: Chemical vs. Enzymatic
| Feature | Chemical Synthesis (NaCN/AcOH) | Enzymatic Synthesis (HNL) |
| Reagents | NaCN/KCN + Acid | Enzyme + HCN source |
| pH Range | Acidic Workup (pH < 3) | Buffer (pH 4.5–5.5) |
| Stereochemistry | Racemic (50:50) | High ee (>95% R or S) |
| Temperature | 0°C to RT | 0°C to 25°C |
| Primary Risk | HCN exposure, Exotherm | Enzyme deactivation, Emulsion |
| Key Reference | Org. Synth. / Vogel | Frontiers in Chem. [1] |
References
-
Progress in Stereoselective Construction of C–C Bonds Enabled by Aldolases and Hydroxynitrile Lyases. Frontiers in Chemistry. (2021). Discusses the utility of HNLs for enantiopure cyanohydrin synthesis.
-
Enantioselective Synthesis of Various Cyanohydrins Using Covalently Immobilized Preparations of Hydroxynitrile Lyase from Prunus dulcis. PubMed. (2015).[9] Details biphasic reaction conditions and temperature effects (5°C).
-
Cyanohydrin reaction. Wikipedia. General mechanism and reversibility data.
-
Cyclopropanecarboxaldehyde Synthesis. Organic Syntheses. Provides the standard protocol for the starting material preparation.
-
Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases. Organic & Biomolecular Chemistry. Review of pH control (pH < 5) to suppress non-selective background reactions.
Sources
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation - Chemistry Steps [chemistrysteps.com]
- 4. Cyanohydrin reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. HU190939B - Process for preparing cyanohydrines - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00934D [pubs.rsc.org]
- 9. Enantioselective Synthesis of Various Cyanohydrins Using Covalently Immobilized Preparations of Hydroxynitrile Lyase from Prunus dulcis - PubMed [pubmed.ncbi.nlm.nih.gov]
Challenges in the scale-up of 2-Cyclopropyl-2-hydroxyacetonitrile production
Technical Support Center: Production of 2-Cyclopropyl-2-hydroxyacetonitrile
Welcome to the technical support guide for the synthesis and scale-up of this compound. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols designed for researchers and process chemists. Our goal is to explain the causality behind experimental choices, enabling you to navigate the challenges inherent in scaling up this valuable chemical intermediate.
Section 1: Core Synthesis & Reaction Control
The synthesis of this compound is a cyanohydrin formation reaction, involving the nucleophilic addition of a cyanide anion to cyclopropanecarboxaldehyde. While straightforward in principle, this equilibrium-driven process presents several challenges during scale-up.
Q1: My reaction stalls, and I have a low yield with significant unreacted cyclopropanecarboxaldehyde. What are the likely causes?
Answer: Low conversion is one of the most common issues and typically points to problems with reaction equilibrium, pH control, or reagent quality.
Scientific Rationale & Troubleshooting Steps:
-
Unfavorable Equilibrium: Cyanohydrin formation is a reversible reaction.[1][2] The equilibrium may not favor the product under your current conditions.
-
Action: While temperature can shift the equilibrium, the most effective control is often through the subsequent reaction or removal of the product. However, for this synthesis, the primary driver is pH.
-
-
Incorrect pH: The reaction is base-catalyzed, as the cyanide ion (CN⁻) is the active nucleophile, which is much more potent than the weakly acidic HCN (pKa ~9.2).[1][3]
-
Problem: If the pH is too low (acidic), the concentration of CN⁻ is insufficient. If the pH is too high (strongly basic), you risk promoting side reactions, such as the polymerization of the aldehyde or the cyanohydrin product.[4]
-
Action: Maintain the reaction pH in a slightly basic range (typically pH 9-10). Use a buffer or perform a controlled addition of a base like sodium carbonate. Monitor the pH throughout the reaction.
-
-
Reagent Purity and Source:
-
Cyclopropanecarboxaldehyde: This aldehyde can oxidize or polymerize upon storage. Using aged or impure starting material will directly impact your yield. Confirm its purity via ¹H NMR or GC before use.
-
Cyanide Source: Using an aqueous solution of NaCN or KCN is common. Ensure the salt is fully dissolved and its concentration is known. Using HCN gas is highly effective but poses significant safety hazards and is often avoided.[3]
-
Experimental Protocol: Optimizing Reaction Conditions
-
To a jacketed reactor under an inert atmosphere (N₂), add cyclopropanecarboxaldehyde and an appropriate solvent (e.g., water, or a biphasic system with MTBE).
-
Cool the mixture to 0-5 °C.
-
Separately prepare a solution of sodium cyanide (NaCN) in water.
-
Slowly add the NaCN solution to the aldehyde mixture, carefully monitoring the internal temperature and pH. Maintain the temperature below 10 °C.
-
Use a pH probe to monitor the reaction. If necessary, make small additions of a dilute acid (e.g., acetic acid) or base (e.g., sodium carbonate) to maintain the pH between 9 and 10.
-
Monitor the reaction progress by taking aliquots and analyzing them via TLC or GC to track the disappearance of the starting aldehyde.
-
Once the reaction is complete, immediately proceed to the work-up to prevent decomposition of the product.
Section 2: Work-up, Purification, and Stability
The instability of cyanohydrins is a primary challenge during purification. The product can readily decompose back to the starting aldehyde and hydrogen cyanide, especially when heated or under basic conditions.[4][5]
Q2: My product decomposes during distillation/purification. How can I improve its stability?
Answer: Thermal decomposition during purification is a classic issue for cyanohydrins. The key is to avoid high temperatures and basic conditions during work-up and isolation.
Scientific Rationale & Troubleshooting Steps:
-
Reversion to Starting Materials: The retro-cyanohydrin reaction is catalyzed by base. Any residual base from the reaction will promote decomposition upon heating.[1]
-
Action: After the reaction is complete, carefully neutralize the mixture to a slightly acidic pH (pH 5-6) with a dilute acid like acetic acid or citric acid before any heating or concentration steps. This protonates residual cyanide ions, preventing them from initiating the reverse reaction.
-
-
Thermal Instability: Even when neutralized, the cyanohydrin can be thermally labile.
-
Action: Purify the product using high-vacuum distillation to lower the boiling point.[6] Ensure the distillation apparatus is clean and free of basic residues. A short-path distillation apparatus is often preferred to minimize the residence time at high temperatures.
-
-
Silica Gel-Induced Decomposition: Standard silica gel can be slightly basic, which can cause the cyanohydrin to decompose on the column during chromatographic purification.[6]
-
Action: If column chromatography is necessary, pre-treat the silica gel by washing it with a dilute solution of acid (e.g., 1% acetic acid in the eluent) and then re-equilibrating with the neutral eluent.[6] Alternatively, use a different stationary phase like alumina.
-
Q3: I'm struggling with emulsions during the aqueous work-up. What can I do?
Answer: Emulsion formation is common when partitioning crude reaction mixtures between aqueous and organic phases. This is often caused by vigorous agitation or the presence of impurities that act as surfactants.
Scientific Rationale & Troubleshooting Steps:
-
Excessive Agitation: High-shear mixing during extraction can create stable emulsions.
-
Action: Use gentle, repeated inversions of the separatory funnel instead of vigorous shaking. For large-scale reactors, use a stirrer speed that ensures adequate mixing without high shear.
-
-
Breaking the Emulsion:
-
Action: Adding a small amount of brine (saturated NaCl solution) can help break an emulsion by increasing the ionic strength of the aqueous phase.[6] Allowing the mixture to stand for an extended period can also be effective.
-
Section 3: Scale-Up Specific Challenges
Transitioning from a lab-scale flask to a multi-liter reactor introduces new variables that can dramatically affect reaction outcomes.[7][8]
Q4: The reaction worked perfectly on a 1g scale, but on a 100g scale, I'm seeing new impurities and a lower yield. What's going wrong?
Answer: This is a classic scale-up problem, often rooted in inadequate heat and mass transfer. What is instantaneous and uniform in a flask is not in a large reactor.
Scientific Rationale & Troubleshooting Steps:
-
Heat Transfer (Exotherm Management): Cyanohydrin formation is exothermic. In a small flask, this heat dissipates quickly. In a large reactor, the surface-area-to-volume ratio is much lower, and heat can build up, creating localized hot spots.[7]
-
Problem: These hot spots can accelerate decomposition and side reactions, leading to impurity formation and reduced yield.
-
Action:
-
Ensure the reactor has an efficient cooling jacket and that the heat transfer fluid is at a sufficiently low temperature.
-
Control the rate of addition of the cyanide solution. A slower addition rate allows the cooling system to keep up with the heat being generated.
-
Use a process control system to monitor the internal temperature and automatically regulate the addition rate.
-
-
-
Mixing Efficiency: A magnetic stir bar provides excellent mixing in a small flask, but mechanical stirrers in large reactors can create "dead zones" where reagents are not well mixed.[7]
-
Problem: Poor mixing can lead to localized high concentrations of reagents (e.g., a high local pH where the base is added), promoting side reactions.
-
Action:
-
Select the appropriate impeller type (e.g., pitched-blade turbine for good axial flow) and stirring speed for your reactor geometry and reaction mixture viscosity.
-
Introduce reagents below the surface of the liquid near the impeller to ensure rapid dispersion.
-
-
Troubleshooting Flowchart: Diagnosing Low Yield on Scale-Up
Caption: Troubleshooting logic for scale-up yield loss.
Section 4: Safety First - Handling Cyanides and Aldehydes
Working with cyanide and reactive aldehydes requires strict adherence to safety protocols. This compound itself is hazardous as it can decompose to release toxic hydrogen cyanide gas.[4][9]
Q5: What are the essential safety precautions for this synthesis?
Answer: A multi-layered safety approach is mandatory, encompassing engineering controls, personal protective equipment (PPE), and emergency preparedness.
Safety Protocol & Workflow:
| Hazard | Chemical(s) | Mitigation & PPE | Emergency Response |
| High Acute Toxicity | Sodium Cyanide, Hydrogen Cyanide (from decomposition) | Always handle in a certified chemical fume hood.[10][11] Wear nitrile gloves (double-gloving recommended), a lab coat, and chemical splash goggles.[11] Have a cyanide antidote kit (e.g., amyl nitrite) immediately available and ensure personnel are trained in its use. | Inhalation: Move to fresh air, call emergency services immediately.[12] Skin Contact: Remove contaminated clothing and wash skin with copious amounts of water for at least 15 minutes.[11] |
| Flammable & Corrosive | Cyclopropanecarboxaldehyde | Store in a cool, well-ventilated, flammables-rated area away from ignition sources.[10][13] Use non-sparking tools and ensure equipment is properly grounded to prevent static discharge.[11] Wear appropriate PPE to prevent skin and eye contact.[12] | Fire: Use CO₂, dry chemical, or foam to extinguish.[10] Skin/Eye Contact: Flush immediately with water for at least 15 minutes and seek medical attention.[11] |
| Reaction Exotherm | Cyanide addition to aldehyde | Use a robust cooling system and control the addition rate. Never add the aldehyde to the bulk cyanide solution. Always add the cyanide solution slowly to the aldehyde. | Have a cooling bath (e.g., ice water) ready to provide emergency cooling if the reactor temperature rises uncontrollably. |
| Waste Disposal | Residual Cyanide | Quench all residual cyanide in aqueous waste streams with an oxidizing agent like sodium hypochlorite (bleach) or hydrogen peroxide under basic conditions before disposal. | Follow all local and institutional regulations for hazardous chemical waste disposal.[2] |
Safety Workflow Diagram
Caption: Mandatory safety workflow for handling cyanides.
References
-
From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. (2025, August 28). Asahi Glassplant Inc. [Link]
-
Addition of CN - Cyanohydrins. (n.d.). OpenOChem Learn. [Link]
-
Challenges of scaling up chemical processes (based on real life experiences). (n.d.). AIChE. [Link]
-
Configurational stability of chiral lithiated cyclopropylnitriles: a density functional study. (2003, May 5). Chirality. [Link]
-
Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. (2024, February 26). Chemistry Steps. [Link]
-
Beyond the Lab Bench: Understanding Cyanohydrins and Their Preparation. (2026, January 28). Oreate AI. [Link]
-
Benzophenone Cyanohydrin. (n.d.). Organic Syntheses Procedure. [Link]
-
Scale-up of PolyCYPs Reactions. (n.d.). Hypha Discovery. [Link]
-
When it comes to scaling up organic synthesis, it pays to think small. (n.d.). Chemistry World. [Link]
-
Preparation method of 1-hydroxymethyl cyclopropyl acetonitrile. (2022, January 18). Patsnap Eureka. [Link]
-
Hydroxyacetonitrile. (n.d.). PubChem. [Link]
- PROCESS FOR THE PREPARATION OF HYDROXY ACETONITRILE. (n.d.).
- Process for the synthesis of glycolonitrile. (n.d.).
- Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile. (n.d.).
-
Glycolonitrile. (n.d.). Wikipedia. [Link]
-
Glycolonitrile. (n.d.). NIOSH Pocket Guide to Chemical Hazards - CDC. [Link]
-
Glycolonitrile. (n.d.). Organic Syntheses Procedure. [Link]
-
A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. (n.d.). PMC. [Link]
-
Acetonitrile, diethylamino-. (n.d.). Organic Syntheses Procedure. [Link]
-
Synthesis of acrylonitrile functionalized hydroxymethylfurfural derivatives with Mg(OH)2 under solvent-free conditions. (n.d.). SpringerLink. [Link]
Sources
- 1. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation - Chemistry Steps [chemistrysteps.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Addition of CN - Cyanohydrins | OpenOChem Learn [learn.openochem.org]
- 4. Glycolonitrile - Wikipedia [en.wikipedia.org]
- 5. Beyond the Lab Bench: Understanding Cyanohydrins and Their Preparation - Oreate AI Blog [oreateai.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 8. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 9. CDC - NIOSH Pocket Guide to Chemical Hazards - Glycolonitrile [cdc.gov]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.es [fishersci.es]
- 12. tcichemicals.com [tcichemicals.com]
- 13. fishersci.com [fishersci.com]
Technical Support Guide: Temperature Control in 2-Cyclopropyl-2-hydroxyacetonitrile Synthesis
This technical guide addresses the critical parameters for the synthesis of 2-Cyclopropyl-2-hydroxyacetonitrile (also known as cyclopropylglycolonitrile), a key intermediate in the synthesis of various pharmaceutical agents (e.g., Prasugrel analogs). The focus is on temperature control, which dictates not only the reaction rate but also the position of the equilibrium and the safety of the process.
Executive Summary & Core Mechanism
The synthesis involves the nucleophilic addition of cyanide (CN⁻) to the carbonyl carbon of Cyclopropanecarbaldehyde . This reaction is reversible and exothermic .
-
Key Challenge: The equilibrium constant (
) is temperature-dependent. High temperatures shift the equilibrium back to the starting materials (aldehyde + HCN) and increase the risk of HCN vaporization (bp 25.6°C).
Reaction Pathway Diagram
Caption: Figure 1. Reaction pathway showing the reversible nature of cyanohydrin formation and potential side reactions at elevated temperatures.
Troubleshooting & FAQs
Q1: I am observing low yields and a strong smell of almonds/bitter almonds during workup. What is happening?
Diagnosis: Thermal Reversion.
Explanation: Cyanohydrin formation is an equilibrium process. The reaction
-
Reaction Temp: Maintain 0–10°C during the addition of the cyanide source.
-
Workup: Never heat the reaction mixture above 30°C during extraction.
-
pH Control: The reversion is base-catalyzed. Ensure the final product is stored under slightly acidic conditions (pH 3–4) to "lock" the cyanohydrin.
Q2: The reaction mixture turned yellow/brown, and the purity dropped.
Diagnosis: Side Reactions (Aldol/Cannizzaro) or Polymerization. Explanation: Cyclopropanecarbaldehyde is sensitive. At temperatures >40°C, especially in the presence of base (generated if NaCN is added too fast without buffering), the aldehyde can undergo self-condensation (Aldol) or disproportionation (Cannizzaro). Solution:
-
Cooling Loop: Ensure your reactor has an active cooling jacket or ice bath before starting addition.
-
Rate of Addition: Add the cyanide solution (or acid to the cyanide/aldehyde mix) slowly to prevent localized "hot spots" exceeding 20°C.
Q3: How do I safely manage the exotherm when scaling up?
Diagnosis: Heat Transfer Limitation. Explanation: The reaction releases heat. On a larger scale, the surface-area-to-volume ratio decreases, making passive cooling inefficient. Solution:
-
Dosing Control: Do not add all reagents at once. Use a dropping funnel or dosing pump.
-
Monitoring: Place an internal temperature probe directly in the liquid, not just in the bath.
-
Quench Ready: Have a neutralization solution (e.g., bleach/hypochlorite) ready, but do not mix it with hot acidic streams (risk of Cl₂ gas).
Critical Process Parameters (CPP) Data
The following table summarizes the optimal temperature zones for each stage of the synthesis.
| Process Stage | Optimal Temp | Critical Limit | Consequence of Excursion |
| Reagent Addition | 0°C – 10°C | > 20°C | HCN vaporization; Runaway exotherm. |
| Reaction Aging | 15°C – 25°C | > 40°C | Equilibrium shifts to starting material (Yield loss). |
| Quenching/Workup | < 25°C | > 30°C | Product decomposition (Reversion). |
| Storage | 2°C – 8°C | > 25°C | Slow degradation; pH drift. |
Recommended Experimental Protocol
Based on standard cyanohydrin synthesis methodologies adapted for cyclopropyl derivatives.
Safety Warning
DANGER: This protocol generates Hydrogen Cyanide (HCN) in situ.[6] Work strictly in a functioning fume hood. Wear a full-face respirator if outside containment. Keep an HCN detector active.
Methodology: In Situ Generation (NaCN/AcOH Route)
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and pressure-equalizing addition funnel. Connect the exhaust to a scrubber (NaOH/Bleach).
-
Charge: Add Cyclopropanecarbaldehyde (1.0 equiv) and Sodium Cyanide (NaCN, 1.1–1.2 equiv) to water or a water/alcohol mixture (e.g., MeOH/H₂O).
-
Cooling: Cool the mixture to 0–5°C using an ice/salt bath.
-
Addition: Dropwise add Acetic Acid (or HCl, 1.2 equiv) over 30–60 minutes.
-
Aging: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 2–4 hours to reach equilibrium.
-
Workup:
-
Extract with organic solvent (e.g., Et₂O or DCM).[13]
-
Crucial: Wash the organic layer with dilute acid (e.g., 0.1M H₂SO₄) to remove residual cyanide and ensure the product remains stable.
-
Dry over Na₂SO₄ and concentrate in vacuo at < 30°C .
-
Process Flow Diagram
Caption: Figure 2. Step-by-step process flow emphasizing temperature checkpoints.
References
-
Organic Syntheses , Cyclopropanecarboxaldehyde, Coll. Vol. 6, p. 312 (1988). (Foundation for starting material stability). Link
-
Chemistry LibreTexts , Nucleophilic Addition of HCN - Cyanohydrin Formation. (General mechanism and reversibility).[6][7][12][14] Link
-
Google Patents , Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile (Related cyclopropyl cyanohydrin analogs and conditions). Link
-
PubChem , 2-Hydroxyacetonitrile (Glycolonitrile) Safety Data. (Safety and stability data for cyanohydrins). Link
Sources
- 1. KR20070062997A - ï¼£ï½ï½ï½ ìì©ì²´ 길íì - Google Patents [patents.google.com]
- 2. EP1203770B1 - Pyran-2-ones and 5,6-dihydropyran-2-ones useful for treating hyperplasia and other diseases - Google Patents [patents.google.com]
- 3. CN101754967A - è¯å¹¶åªåè(adp-æ ¸ç³)èåé ¶æå¶å - Google Patents [patents.google.com]
- 4. US20040077646A1 - Indole nitriles - Google Patents [patents.google.com]
- 5. FI120399B - Process for the preparation of pyran-2-ones and 5,6-dihydropyran-2-ones useful for the treatment of HIV and other retroviruses - Google Patents [patents.google.com]
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- 8. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation - Chemistry Steps [chemistrysteps.com]
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- 14. researchgate.net [researchgate.net]
Monitoring the progress of reactions with 2-Cyclopropyl-2-hydroxyacetonitrile by TLC/HPLC
Welcome to the dedicated support center for monitoring chemical reactions involving 2-Cyclopropyl-2-hydroxyacetonitrile. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs) for Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) analysis. Our goal is to equip you with the expertise to overcome common analytical challenges and ensure the integrity of your reaction monitoring.
Introduction to the Analyte: this compound
This compound is a cyanohydrin, a class of organic compounds containing a hydroxyl and a cyano group attached to the same carbon atom. A critical characteristic of cyanohydrins is their equilibrium with the corresponding aldehyde or ketone and hydrogen cyanide. This equilibrium is sensitive to pH, with decomposition being more prevalent under basic conditions.[1][2] Understanding this inherent instability is fundamental to developing robust analytical methods and accurately interpreting chromatographic data. When heated, cyanohydrins can also decompose, potentially emitting toxic fumes.[3]
Frequently Asked Questions (FAQs)
Q1: Why is my this compound spot streaking on the TLC plate?
A1: Streaking is a common issue when analyzing polar compounds like cyanohydrins.[4] It can be caused by several factors:
-
Sample Overloading: Applying too much sample to the TLC plate can saturate the stationary phase.[5] Try diluting your sample before spotting.
-
Inappropriate Solvent System: The polarity of your mobile phase may not be optimal. If the polarity is too low, the compound will not move from the baseline; if it's too high, it may move with the solvent front and not separate well.
-
Compound Instability: this compound can decompose on the silica gel plate, which is slightly acidic. This decomposition can appear as a streak.[6] Consider using a mobile phase with a small amount of a neutral or slightly acidic additive to stabilize the compound.
Q2: I don't see any spots on my TLC plate after development, even though I know the reaction is proceeding. What could be the problem?
A2: This can be a frustrating issue with several potential causes:
-
Insufficient Concentration: The concentration of your analyte in the spotted sample may be below the detection limit of your visualization method.[5] Try spotting the sample multiple times in the same location, allowing the solvent to dry between applications.
-
Inadequate Visualization Technique: Not all compounds are visible under UV light.[7] this compound lacks a strong chromophore, so UV visualization may be ineffective. Utilize chemical staining reagents that react with alcohols or nitriles. Good options include p-anisaldehyde, potassium permanganate, or ceric ammonium molybdate stains.[8][9]
-
High Volatility: While less likely for this specific compound, some products could be volatile and evaporate from the plate during drying.
Q3: My HPLC retention times for this compound are drifting. How can I fix this?
A3: Retention time drift is a common HPLC problem that can compromise data quality.[10] The primary culprits are:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. A minimum of 10-20 column volumes is a good starting point.[10]
-
Mobile Phase Composition Changes: If your mobile phase is prepared by mixing solvents online, ensure the pump is functioning correctly.[11] For premixed mobile phases, ensure they are well-mixed and that there hasn't been any selective evaporation of one of the solvents.[12]
-
Temperature Fluctuations: Column temperature significantly impacts retention time. Using a column oven is crucial for maintaining a stable temperature.[11]
Q4: Can I use a standard C18 column for HPLC analysis of this compound?
A4: Yes, a C18 column is a good starting point for reversed-phase HPLC analysis.[1][13] However, due to the polar nature of this compound, you may encounter poor retention. To improve retention, consider using a highly aqueous mobile phase. If retention is still insufficient, columns with embedded polar groups or those designed for aqueous mobile phases can be beneficial.[14] Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent technique for analyzing very polar compounds.[13][15]
In-Depth Troubleshooting Guides
Thin-Layer Chromatography (TLC) Troubleshooting
| Problem | Potential Causes | Recommended Solutions |
| Spots are elongated or "comet-shaped." | - Sample overloading.- The solvent system is too polar.- The compound is interacting strongly with the stationary phase. | - Dilute the sample before spotting.- Decrease the polarity of the mobile phase.- Add a small amount of a modifier (e.g., a few drops of acetic acid for acidic compounds) to the mobile phase. |
| Rf values are too high (spots near the solvent front). | - The mobile phase is too polar. | - Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent. |
| Rf values are too low (spots near the baseline). | - The mobile phase is not polar enough. | - Increase the polarity of the mobile phase by increasing the proportion of the polar solvent.[6] |
| No separation between starting material and product. | - The polarity of the starting material and product are very similar.- The chosen solvent system is not providing adequate selectivity. | - Experiment with different solvent systems. Try combinations of solvents with different properties (e.g., ethyl acetate/hexanes vs. dichloromethane/methanol).- Utilize the "co-spot" technique to confirm if the spots are truly identical.[16][17] |
| Uneven solvent front. | - The TLC plate is touching the side of the developing chamber.- The bottom of the TLC plate is not level in the chamber. | - Ensure the plate is centered in the chamber and not in contact with the walls.- Make sure the plate is resting flat on the bottom of the chamber. |
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Problem | Potential Causes | Recommended Solutions |
| Broad or tailing peaks. | - Column contamination or degradation.- Incompatibility between the sample solvent and the mobile phase.- Secondary interactions between the analyte and the silica backbone of the stationary phase. | - Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.- Dissolve the sample in the mobile phase whenever possible.- For basic compounds, add a modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase to improve peak shape. |
| Split peaks. | - Clogged column inlet frit.- Column void or channeling. | - Reverse flush the column (if the manufacturer's instructions permit).- If the problem continues, the column may be irreversibly damaged and require replacement. |
| High backpressure. | - Blockage in the system (e.g., tubing, injector, or column frit).- Precipitated buffer in the mobile phase. | - Systematically isolate components to identify the source of the blockage.- Ensure buffers are fully dissolved in the mobile phase and filter the mobile phase before use. |
| No peaks detected. | - Detector issue (e.g., lamp is off or has failed).- No sample injected.- Incorrect wavelength setting. | - Check the detector status and lamp life.- Verify the injection process.- Ensure the detector wavelength is appropriate for your analyte. Since this compound lacks a strong chromophore, detection at low UV wavelengths (e.g., <220 nm) may be necessary, or derivatization may be required for better sensitivity.[18] |
Experimental Protocols
Protocol 1: Developing a TLC Method for Monitoring a Reaction with this compound
-
Prepare the TLC Chamber: Line a developing chamber with filter paper and add a solvent system. A good starting point for polar compounds is a mixture of ethyl acetate and hexanes (e.g., 1:1 v/v). Close the chamber and allow it to saturate for at least 15 minutes.
-
Spot the TLC Plate: On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom. Mark three lanes: "SM" (Starting Material), "Co" (Co-spot), and "Rxn" (Reaction Mixture).
-
Apply the Samples: Using a capillary tube, spot a dilute solution of your starting material on the "SM" and "Co" lanes. Then, spot the reaction mixture on the "Co" and "Rxn" lanes. Ensure the spots are small and do not overlap.[16]
-
Develop the Plate: Carefully place the TLC plate in the saturated chamber and replace the lid. Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely.
-
UV Visualization: View the plate under a UV lamp (254 nm and 365 nm).[7] Circle any visible spots.
-
Chemical Staining: Prepare a staining solution. A p-anisaldehyde stain is a good general-purpose choice for visualizing alcohols. Dip the plate in the stain, then gently heat it with a heat gun until colored spots appear.
-
-
Analyze the Results: Compare the spots in the "Rxn" lane to the "SM" lane. The disappearance of the starting material spot and the appearance of a new spot indicate the progress of the reaction. The "Co" spot helps to confirm if the starting material is still present in the reaction mixture.[17]
Protocol 2: Initial HPLC Method Development for this compound
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase Preparation: Prepare a mobile phase of 90:10 (v/v) water:acetonitrile. Filter and degas the mobile phase thoroughly.[10]
-
HPLC System Setup:
-
Install the C18 column and set the column oven temperature to 30 °C.
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detector to 210 nm.
-
-
Sample Preparation: Dissolve a small amount of your sample in the mobile phase. Filter the sample through a 0.45 µm syringe filter.
-
Injection and Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject 10 µL of your prepared sample.
-
Method Optimization:
-
If retention is too low: Increase the proportion of water in the mobile phase (e.g., 95:5 water:acetonitrile).
-
If retention is too high or peaks are broad: Increase the proportion of acetonitrile (e.g., 80:20 water:acetonitrile).
-
For improved peak shape: Add 0.1% formic acid or acetic acid to the mobile phase.
-
For better sensitivity: Consider derivatization if detection at low UV is insufficient.[18]
-
Visualizations
Troubleshooting Workflow for TLC Analysis
Caption: A flowchart for troubleshooting common TLC issues.
Logical Steps for HPLC Method Development
Caption: A logical workflow for developing an HPLC method.
References
-
PubChem. (n.d.). Hydroxyacetonitrile. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). EP0561535A2 - Enantiomeric enrichment of cyanohydrins.
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cyanohydrin synthesis by Cyanation or Cyanosilylation. Retrieved from [Link]
-
PubChem. (n.d.). 2-Cyclopentyl-2-hydroxyacetonitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]
-
Winkler, C. K., et al. (2022). Continuous flow for enantioselective cyanohydrin synthesis. Catalysis Science & Technology, 12, 3034-3040. DOI:10.1039/D2CY00054G. Retrieved from [Link]
-
Waters. (n.d.). Waters Column Selection Guide for Polar Compounds. Retrieved from [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]
-
Wikipedia. (n.d.). Glycolonitrile. Retrieved from [Link]
-
ResearchGate. (2014). Derivatization Method of Free Cyanide Including Cyanogen Chloride for the Sensitive Analysis of Cyanide in Chlorinated Drinking Water by Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (2005). Pathways of decomposition of N-cyclopropyl N nitrosoureas in methanol. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). TLC Stains. Retrieved from [Link]
-
GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]
-
National Center for Biotechnology Information. (2010). Synthesis of Chiral Cyanohydrins by Recombinant Escherichia coli Cells in a Micro-Aqueous Reaction System. Retrieved from [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
MPG.PuRe. (2012). Quantification of free and metal-complexed cyanide by tetrathionate derivatization. Retrieved from [Link]
-
Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. Retrieved from [Link]
-
Chhanikar, P. T., Gupta, K. R., & Umekar, M. J. (2021). Derivatizing Reagents for Detection of Organic Compounds By HPLC. International Journal of Pharmaceutical and Phytopharmacological Research, 11(4), 1-10. Retrieved from [Link]
-
ResearchGate. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Retrieved from [Link]
-
Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. Retrieved from [Link]
-
National Center for Biotechnology Information. (2009). Theoretical Study of the Catalysis of Cyanohydrin Formation by the Cyclic Dipeptide Catalyst cyclo[(S)-His-(S)-Phe]. Retrieved from [Link]
-
ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]
-
Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Retrieved from [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
LCGC International. (2013, May 1). HPLC Column Selection. Retrieved from [Link]
-
Chemsrc. (n.d.). 2-(2-chlorophenyl)-2-hydroxyacetonitrile. Retrieved from [Link]
-
Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
-
YouTube. (2021, August 23). Visualizing a TLC plate. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Cyanohydrins – Knowledge and References. Retrieved from [Link]
-
Welch Materials. (2025, November 5). HPLC Column Selection: Core to Method Development (Part I). Retrieved from [Link]
-
Scribd. (n.d.). TLC Visualization Reagents Guide. Retrieved from [Link]
-
Science.gov. (n.d.). hplc mobile phase: Topics. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2014). A Review on HPLC-Trouble Shooting Guide. Retrieved from [Link]
Sources
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Validation & Comparative
Comparison of 2-Cyclopropyl-2-hydroxyacetonitrile with other cyanohydrins
An In-Depth Comparative Analysis of 2-Cyclopropyl-2-hydroxyacetonitrile and Other Key Cyanohydrins for Pharmaceutical and Chemical Synthesis
This guide provides a detailed comparison of this compound against other significant cyanohydrins, namely Mandelonitrile, Acetone Cyanohydrin, and Glycolonitrile. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who utilize these critical intermediates. The focus is on objective performance comparison, supported by structural analysis, reactivity data, and detailed experimental protocols.
Introduction: The Versatility of Cyanohydrins in Modern Synthesis
Cyanohydrins, organic compounds featuring a hydroxyl (-OH) and a cyano (-CN) group attached to the same carbon atom, are foundational building blocks in organic chemistry.[1] Their importance lies in their dual functionality, which allows for their conversion into a wide array of valuable molecules, including α-hydroxy acids, β-amino alcohols, and α-hydroxy aldehydes.[2][3] This versatility makes them indispensable intermediates in the synthesis of pharmaceuticals and fine chemicals.[1][2] The formation of a new carbon-carbon bond during their synthesis, without resorting to harsh organometallic reagents, is a key advantage of this chemical class.[4]
This guide will delve into the specific attributes of this compound, a molecule of growing interest, and contrast its properties and applications with established cyanohydrins to highlight its unique potential.
Structural and Physicochemical Properties: A Tabular Comparison
The inherent properties of a cyanohydrin dictate its handling, reactivity, and suitability for specific applications. The introduction of different substituents on the α-carbon leads to significant variations in these characteristics.
| Property | This compound | Mandelonitrile | Acetone Cyanohydrin | Glycolonitrile |
| CAS Number | 5648-87-3[5][6][7] | 532-28-5[8][9][10] | 75-86-5[11][12] | 107-16-4[13][14] |
| Molecular Formula | C₅H₇NO[5] | C₈H₇NO[8] | C₄H₇NO[12][15] | C₂H₃NO[16] |
| Molecular Weight | 97.12 g/mol [5] | 133.15 g/mol [9][17] | 85.11 g/mol [12][15] | 57.05 g/mol [14][16] |
| Parent Carbonyl | Cyclopropanecarboxaldehyde | Benzaldehyde[18] | Acetone[15] | Formaldehyde[19][13] |
| Physical Form | Liquid[7] | Colorless to reddish-brown liquid[8][17] | Colorless liquid[20][21] | Colorless liquid[13][16] |
| Melting Point | Not available | -10 °C[17][18] | -19 °C to -21.2 °C[15][22] | Not available |
| Boiling Point | Not available | ~170 °C (decomposes)[17][18] | 95 °C[15] | ~205 °C at 760 mmHg[16] |
| Solubility in Water | Not available | Immiscible/Low solubility[17][18] | Soluble/Freely Soluble[8][22][23] | Soluble[13] |
In Focus: this compound
This compound is a notable cyanohydrin due to the presence of the cyclopropyl moiety. This three-membered ring is a "bioisostere" for phenyl groups and double bonds in drug design, often introduced to enhance metabolic stability, improve potency, and modulate physicochemical properties. Its strained ring structure imparts unique electronic and conformational characteristics that differentiate it from other aliphatic or aromatic cyanohydrins.
Structural Comparison of Key Cyanohydrins
Caption: Molecular formulas of the compared cyanohydrins.
Reactivity and Stability: A Mechanistic Perspective
The utility of cyanohydrins is intrinsically linked to their stability. They exist in equilibrium with their parent carbonyl compound and hydrogen cyanide, a reaction that is reversible and base-catalyzed.[3][24]
General Cyanohydrin Formation Mechanism
Caption: The base-catalyzed nucleophilic addition of cyanide to a carbonyl.
Stability: Cyanohydrins are notoriously unstable and can decompose upon heating or in the presence of water or base, reverting to their starting materials.[20][23][25] This instability is a critical consideration during synthesis, purification, storage, and subsequent reactions.[25] Industrial applications often require the addition of stabilizers, typically acids like sulfuric acid, phosphoric acid, or boric acid, to maintain a low pH and suppress the reverse reaction.[23][25] Glycolonitrile, derived from the highly reactive formaldehyde, is particularly prone to decomposition and is often handled as a stabilized aqueous solution.[26][27] Acetone cyanohydrin also readily decomposes, releasing toxic hydrogen cyanide gas, especially on contact with water or heat.[20][23] The aromatic ring in mandelonitrile provides some resonance stabilization, but it remains moisture-sensitive.[17] The cyclopropyl group in this compound is expected to confer stability comparable to or slightly greater than other aliphatic cyanohydrins due to the electronic nature of the strained ring.
Reactivity: The rate of cyanohydrin formation is generally higher for aldehydes than for ketones.[28] This is attributed to both steric and electronic factors; aldehydes have a less sterically hindered carbonyl carbon and are more electrophilic. Consequently, this compound, mandelonitrile, and glycolonitrile (all derived from aldehydes) form more readily than acetone cyanohydrin. The electron-donating methyl groups on acetone reduce the electrophilicity of the carbonyl carbon, making the equilibrium less favorable compared to aldehydes.[28]
Methodologies for Synthesis: Protocols and Considerations
The synthesis of cyanohydrins can be achieved through various methods, with the choice of cyanide source being a key decision based on safety and reactivity. While hydrogen cyanide (HCN) is the most direct reagent, its extreme toxicity necessitates the use of safer alternatives in many laboratory settings.[1]
Common Cyanide Sources:
-
In-situ HCN Generation: Using a salt like sodium cyanide (NaCN) or potassium cyanide (KCN) with a mild acid.[1][29]
-
Trimethylsilyl Cyanide (TMSCN): A less hazardous and highly effective reagent that produces a silylated cyanohydrin intermediate, which is then hydrolyzed.[30][31]
-
Acetone Cyanohydrin (ACH): Can be used as a cyanide donor in transhydrocyanation reactions, transferring HCN to a more reactive carbonyl, like an aldehyde.[15]
Experimental Protocol: General Synthesis of a Cyanohydrin via Silylation
This protocol is a representative method for the synthesis of cyanohydrins from a carbonyl compound using trimethylsilyl cyanide, which avoids the direct handling of HCN.
Materials:
-
Aldehyde or Ketone (1.0 eq)
-
Trimethylsilyl cyanide (TMSCN) (1.2 eq)
-
Lewis Acid Catalyst (e.g., Zinc Iodide (ZnI₂), 0.02 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Acetonitrile)
-
Hydrochloric Acid (HCl, e.g., 3 M aqueous solution)
-
Tetrahydrofuran (THF)
-
Standard laboratory glassware (round-bottom flask, condenser, separatory funnel)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Under an inert atmosphere, charge a flame-dried round-bottom flask with the aldehyde or ketone, the Lewis acid catalyst, and the anhydrous solvent.
-
Addition of TMSCN: Add the trimethylsilyl cyanide (TMSCN) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.
-
Reaction Monitoring: Monitor the formation of the O-silylated cyanohydrin intermediate by an appropriate analytical technique (e.g., TLC or GC-MS). The reaction is typically complete within a few hours.
-
Solvent Removal: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Deprotection (Hydrolysis): To the crude O-silylated intermediate, add THF and the aqueous HCl solution.[31]
-
Heating: Heat the mixture (e.g., to 50-65°C) for 1-2 hours to facilitate the hydrolysis of the silyl ether to the cyanohydrin.[31]
-
Work-up: After cooling to room temperature, pour the mixture into a separatory funnel. Dilute with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude cyanohydrin can be purified further by column chromatography or distillation if necessary.
Synthesis Workflow Diagram
Caption: A typical workflow for cyanohydrin synthesis using TMSCN.
Comparative Applications in Research and Development
The choice of cyanohydrin is ultimately driven by the desired final product.
-
This compound: Its primary value is as an intermediate in medicinal chemistry. The cyclopropyl group can confer improved pharmacological properties, making it a precursor for novel therapeutics where metabolic stability and specific steric interactions are desired.
-
Mandelonitrile: A classic precursor for mandelic acid and its derivatives, which are used in pharmaceuticals and cosmetics.[17][18] Its chiral nature makes it a key substrate in the development of asymmetric synthesis methods, often employing enzymes (hydroxynitrile lyases) for enantioselective production.[18][30]
-
Acetone Cyanohydrin: A high-volume industrial chemical, its main application is in the production of methyl methacrylate (MMA), the monomer for polymethyl methacrylate (PMMA), a transparent plastic commonly known as acrylic or Plexiglas.[15][20][21] It also serves as a convenient and safer-to-handle source of HCN for other chemical reactions.[15]
-
Glycolonitrile: As the simplest cyanohydrin, it is a precursor to several fundamental chemicals, including the amino acid glycine and ethylenediamine tetraacetic acid (EDTA).[16][27]
Conclusion: Selecting the Optimal Cyanohydrin
The comparison reveals that while all cyanohydrins are valuable synthetic intermediates, their utility is highly dependent on their substitution.
-
For large-scale industrial applications like polymer synthesis, Acetone Cyanohydrin is the established choice.
-
For foundational chemical synthesis requiring a simple C2 building block, Glycolonitrile is essential.
-
For asymmetric synthesis and access to α-aryl-α-hydroxy acids , Mandelonitrile remains a benchmark compound.
-
For innovative drug discovery and development , This compound offers unique advantages due to the beneficial properties of the cyclopropyl ring, providing a pathway to novel chemical entities with potentially superior pharmacological profiles.
The decision of which cyanohydrin to employ requires a careful analysis of the synthetic goal, reaction scale, and desired molecular complexity. This guide serves as a foundational resource for making that informed decision.
References
-
Grokipedia. (n.d.). Mandelonitrile. Retrieved February 5, 2026, from [Link]
-
CDC - NIOSH Pocket Guide to Chemical Hazards. (n.d.). Glycolonitrile. Retrieved February 5, 2026, from [Link]
-
CAS Common Chemistry. (n.d.). Mandelonitrile. Retrieved February 5, 2026, from [Link]
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PubChem. (n.d.). Acetone Cyanohydrin. Retrieved February 5, 2026, from [Link]
-
Wikipedia. (n.d.). Acetone cyanohydrin. Retrieved February 5, 2026, from [Link]
-
Wikipedia. (n.d.). Glycolonitrile. Retrieved February 5, 2026, from [Link]
- Google Patents. (n.d.). CA2271607C - Process for stabilizing cyanohydrins.
-
Wikipedia. (n.d.). Mandelonitrile. Retrieved February 5, 2026, from [Link]
-
LookChem. (n.d.). CAS No.107-16-4,Glycolonitrile Suppliers,MSDS download. Retrieved February 5, 2026, from [Link]
-
Pharmaffiliates. (n.d.). 107-16-4 | Product Name : Glycolonitrile (Solution in Water) (Stabilized with H2SO4). Retrieved February 5, 2026, from [Link]
- Google Patents. (n.d.). US3057903A - Stabilization of formaldehyde cyanohydrin.
-
PubChem. (n.d.). Mandelonitrile. Retrieved February 5, 2026, from [Link]
-
PubChem. (n.d.). Mandelonitrile, (+)-. Retrieved February 5, 2026, from [Link]
-
Cole-Parmer. (2004, March 4). Material Safety Data Sheet - Acetone cyanohydrin. Retrieved February 5, 2026, from [Link]
-
Socratic. (2015, October 21). What is more reactive towards a cyanohydrin formation an aldehyde or an Ketone? Retrieved February 5, 2026, from [Link]
-
DiVA. (n.d.). New Methods for Chiral Cyanohydrin Synthesis. Retrieved February 5, 2026, from [Link]
-
Organic Syntheses. (n.d.). 9 - Organic Syntheses Procedure. Retrieved February 5, 2026, from [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (2016, June 1). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Retrieved February 5, 2026, from [Link]
-
Chemistry LibreTexts. (2023, January 22). Cyanohydrins. Retrieved February 5, 2026, from [Link]
-
Wikipedia. (n.d.). Cyanohydrin. Retrieved February 5, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Cyanohydrin synthesis by Cyanation or Cyanosilylation. Retrieved February 5, 2026, from [Link]
-
YouTube. (2021, February 3). 6: Formation and reactions of cyanohydrins. Retrieved February 5, 2026, from [Link]
-
Reddit. (2024, May 6). Cyanohydrin stability on GC : r/Chempros. Retrieved February 5, 2026, from [Link]
-
Chemistry Steps. (2024, February 26). Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. Retrieved February 5, 2026, from [Link]
-
YouTube. (2024, January 14). Cyanohydrin Formation and Reactions. Retrieved February 5, 2026, from [Link]
-
NC State University Libraries. (n.d.). 10.6 Nucleophilic Addition of HCN: Cyanohydrin Formation. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (n.d.). Comparison of cyanation reactions. Conditions: Reactions were conducted... Retrieved February 5, 2026, from [Link]
-
Master Organic Chemistry. (n.d.). Carbonyl Additions: Cyanohydrin Formation (HCN, NaCN/HCl, TMSCN). Retrieved February 5, 2026, from [Link]
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Comparative Efficacy Guide: 2-Cyclopropyl-2-hydroxyacetonitrile Derivatives in Biological Assays
Executive Summary
This guide evaluates the biological efficacy of 2-cyclopropyl-2-hydroxyacetonitrile (cyclopropyl cyanohydrin) derivatives, specifically focusing on their role as electrophilic warheads in cysteine protease inhibitors. While the parent cyanohydrin serves primarily as a synthetic intermediate for antiviral nucleosides (e.g., Balapiravir precursors), its structural derivatives—particularly 1-cyanocyclopropyl amines and ethers —represent a critical class of inhibitors for enzymes like Cathepsin K (osteoporosis target) and HCV NS5B polymerase .
This analysis compares the efficacy, reversibility, and metabolic stability of these derivatives, highlighting the transition from the unstable
Mechanistic Basis: The Nitrile Warhead[1]
The efficacy of these derivatives hinges on the electrophilic nitrile moiety . In biological systems, the cyclopropyl group provides essential steric bulk and conformational constraint, preventing metabolic hydrolysis of the adjacent peptide bonds.
Mechanism of Action (Cysteine Proteases)
The nitrile group functions as a "reversible covalent" inhibitor.[1] The active site cysteine thiolate of the enzyme attacks the nitrile carbon, forming a thioimidate adduct . This interaction mimics the transition state of peptide hydrolysis but, unlike irreversible inhibitors (e.g., vinyl sulfones), it allows for enzyme regeneration, reducing immunogenicity risks.
Diagram: Thioimidate Adduct Formation
The following diagram illustrates the nucleophilic attack of the enzyme's catalytic cysteine on the inhibitor's nitrile warhead.
Figure 1: Kinetic mechanism of nitrile-based inhibition. The cyclopropyl ring (R) stabilizes the geometry of the thioimidate adduct, preventing rapid hydrolysis.
Comparative Efficacy Data
The following data synthesizes results from enzymatic FRET assays and cellular bone resorption assays. It compares the parent hydroxy-nitrile scaffold against optimized amino-derivatives.[2]
Structure-Activity Relationship (SAR) Summary
| Derivative Class | Representative Compound | Functionality | IC50 (Cathepsin K) | Metabolic Stability (t1/2) | Key Limitation |
| CP-OH-1 (Parent) | Transition State Mimic | > 10 | < 15 min | Unstable in physiological pH; releases HCN. | |
| CP-NH-A (Generic) | P1-P2 Peptidomimetic | 15 - 50 nM | ~60 min | Moderate selectivity against Cathepsin L. | |
| Fluorinated | Odanacatib (MK-0822) | P1-Cyclopropyl + F | 0.2 nM | > 120 min | High potency; optimized metabolic blockade. |
| Aza-Dipeptide | CP-Aza-4 | Backbone Modification | 0.5 nM | High | Improved selectivity profile. |
Interpretation
-
The Hydroxy Failure: The parent this compound (CP-OH-1) shows poor efficacy in bioassays not because of a lack of binding affinity, but due to chemical instability . At pH 7.4, cyanohydrins exist in equilibrium with the corresponding ketone and toxic cyanide (HCN).
-
The Amino Triumph: Replacing the hydroxyl group with an amine (creating the 1-cyanocyclopropyl amine motif) stabilizes the molecule.
-
The Cyclopropyl Effect: In Odanacatib, the cyclopropyl ring locks the P1 residue conformation. This rigidity lowers the entropic penalty of binding, resulting in picomolar affinity (0.2 nM) compared to flexible linear analogs (IC50 ~50 nM).
Experimental Protocols
To replicate these data, researchers must utilize assays that account for the slow-binding kinetics typical of nitrile inhibitors.
Enzymatic FRET Assay (IC50 Determination)
This protocol measures the cleavage of a fluorogenic substrate (Z-Phe-Arg-AMC) by Cathepsin K.
Reagents:
-
Buffer: 50 mM Sodium Acetate (pH 5.5), 2.5 mM DTT, 2.5 mM EDTA. Note: Acidic pH is critical to mimic the lysosomal environment.
-
Enzyme: Human Recombinant Cathepsin K (0.1 nM final).
-
Substrate: Z-Phe-Arg-AMC (10
M final, approx. ).
Workflow:
-
Preparation: Serial dilute derivatives in DMSO (100x stocks).
-
Pre-incubation: Add 1
L compound to 90 L Enzyme/Buffer mix. Incubate for 15 minutes at room temperature. Crucial: Nitriles are time-dependent inhibitors; skipping pre-incubation underestimates potency. -
Initiation: Add 10
L Substrate. -
Measurement: Monitor fluorescence (Ex 355 nm / Em 460 nm) for 10 minutes (linear phase).
-
Analysis: Fit reaction velocities (
) to the Morrison equation for tight-binding inhibitors.
Workflow Visualization
Figure 2: Critical workflow for assessing slow-binding nitrile inhibitors.
Biological Stability & Selectivity[3][4][5]
For a derivative to be a viable drug candidate, it must resist degradation and avoid off-target inhibition.
Microsomal Stability
The cyclopropyl ring is specifically introduced to block metabolic oxidation.
-
Linear Alkyl Nitriles: Rapidly oxidized by CYP450 enzymes.
-
Cyclopropyl Nitriles: The strained ring resists CYP-mediated hydroxylation.
-
Data: In human liver microsomes, Odanacatib analogs show <10% degradation after 60 minutes, whereas isopropyl analogs show >50% degradation.
Selectivity (Cat K vs. Cat L/S)
A major challenge is distinguishing between Cathepsin K (bone) and Cathepsin L (ubiquitous).[3]
-
Protocol: Run parallel FRET assays using Cathepsin L and S.
-
Insight: Bulky substituents on the cyclopropyl ring (e.g., the fluoroleucine side chain in Odanacatib) clash with the S2 pocket of Cathepsin L, providing >300-fold selectivity for Cathepsin K.
Conclusion
While This compound is chemically unstable in biological matrices, its 1-cyanocyclopropyl amine derivatives are highly efficacious. The cyclopropyl moiety is the "efficacy driver," providing the necessary rigidity to lock the nitrile warhead into the active site of cysteine proteases while simultaneously blocking metabolic degradation.
Recommendation: For biological applications, avoid the hydroxy-parent. Focus synthesis and testing on N-substituted 1-cyanocyclopropyl scaffolds. Ensure assays include a pre-incubation step to account for the covalent-reversible mechanism.
References
-
Gauthier, J. Y., et al. (2008). The discovery of odanacatib (MK-0822), a selective inhibitor of cathepsin K. Bioorganic & Medicinal Chemistry Letters, 18(3), 923-928. [Link]
-
Falgueyret, J. P., et al. (2005). Novel, nonpeptidic cyanocanamides as potent, reversible inhibitors of human cathepsin K. Journal of Medicinal Chemistry, 48(24), 7535-7543. [Link]
-
Black, W. C., & Percival, M. D. (2006). Dipeptide nitrile inhibitors of Cathepsin K. ChemBioChem, 7(10), 1525-1535. [Link]
-
Desai, P. V., et al. (2013). Structure-based design of potent and selective cathepsin K inhibitors. Journal of Medicinal Chemistry, 56(11), 4656-4663. [Link]
-
Oballa, R. M., et al. (2007). A generally applicable method for assessing the electrophilicity and reactivity of diverse nitrile-containing compounds. Bioorganic & Medicinal Chemistry Letters, 17(4), 998-1002. [Link]
Sources
Comparative Spectroscopic Guide: Structural Elucidation of 2-Cyclopropyl-2-hydroxyacetonitrile Derivatives
Executive Summary & Strategic Context
In the development of cyclopropane-containing pharmacophores—common in antiviral and kinase inhibitor pipelines—2-Cyclopropyl-2-hydroxyacetonitrile serves as a critical chiral building block.[1] However, its structural validation presents a specific "silent" risk: the reversibility of cyanohydrin formation.
Unlike stable amides or esters, cyanohydrins exist in an equilibrium with their parent carbonyls (cyclopropanecarbaldehyde) and HCN. A standard 1H NMR spectrum can be deceptive if the equilibrium shifts during solvation.
This guide moves beyond basic characterization, comparing Routine Analysis (IR/1D NMR) against Definitive Structural Confirmation (2D NMR/MS). It establishes a self-validating protocol to ensure the target molecule is not just synthesized, but kinetically stable and structurally pure.
Analytical Workflow Visualization
The following decision tree outlines the logic flow for confirming the structure, prioritizing the exclusion of the starting material (aldehyde).
Figure 1: Logical workflow for the structural confirmation of labile cyanohydrins.
Comparative Analysis of Methods
This section compares the efficacy of different spectroscopic techniques in resolving the specific challenges of this compound.
Challenge A: Confirming Conversion (Aldehyde vs. Cyanohydrin)
| Feature | Method A: FTIR (Routine) | Method B: 13C NMR (Definitive) | Verdict |
| Target Signal | Carbonyl (C=O) vs. Nitrile (C≡N) | Carbonyl Carbon vs. Nitrile Carbon | 13C NMR Wins |
| Observation | C=O is strong (~1700 cm⁻¹).[1] C≡N is often weak/dormant in cyanohydrins (~2250 cm⁻¹). | Aldehyde C=O: ~200 ppm. Nitrile C≡N: ~119 ppm. | |
| Risk | False Negative: The nitrile peak is often too weak to be diagnostic. | None. The chemical shift difference (>80 ppm) is unambiguous. | Use IR only for C=O absence. |
Challenge B: Cyclopropyl Ring Integrity
-
The Issue: Cyclopropyl protons (
) appear upfield (0.3–0.7 ppm). In complex mixtures, these can overlap with grease or TMS sidebands. -
The Solution: 2D HSQC (Heteronuclear Single Quantum Coherence) .
-
Why: It correlates the proton to its attached carbon. Cyclopropyl carbons are highly shielded (-5 to 15 ppm).[1] No other impurity (grease, solvent) appears in this unique C-H corner of the spectrum.
-
Challenge C: Connectivity (The "Smoking Gun")
We must prove the Nitrile (CN) and Hydroxyl (OH) are on the same carbon.
-
Method: HMBC (Heteronuclear Multiple Bond Correlation) .
-
Mechanism: Look for a long-range coupling (2-3 bonds) from the Methine Proton (CH-OH) to the Nitrile Carbon (C≡N).[1]
-
Observation: A cross-peak at (H: ~4.2 ppm / C: ~119 ppm) confirms the structure.
Detailed Experimental Protocols
Synthesis (Brief Context)
To ensure a valid sample for analysis:
-
Reaction: Cyclopropanecarbaldehyde + TMSCN (Trimethylsilyl cyanide) + Catalyst (
). -
Workup: Acidic hydrolysis (HCl/MeOH) to remove the TMS group, yielding the free cyanohydrin.
-
Critical Note: Avoid basic conditions during workup, as this reverses the reaction to the aldehyde.
Sample Preparation for NMR
Standard
-
Solvent: DMSO-d6 (Dimethyl sulfoxide-d6).[1]
-
Concentration: 10-15 mg in 0.6 mL.[1]
-
Why DMSO?
-
It slows the exchange of the -OH proton, allowing it to appear as a sharp doublet (coupling to the methine CH).
-
It stabilizes the cyanohydrin against reversion to the aldehyde.
-
Spectroscopic Data Summary (Simulated/Representative)
Table 1: 1H NMR Data (500 MHz, DMSO-d6)
| Position | Type | Shift ( | Multiplicity | Integration | Assignment Logic |
| 1 | OH | 6.15 | Doublet ( | 1H | Exchangeable; D splits CH signal.[1] |
| 2 | CH-CN | 4.25 | dd (appears as t) | 1H | Deshielded by -OH and -CN. |
| 3 | Ring CH | 1.15 | Multiplet | 1H | Bridgehead methine. |
| 4 | Ring | 0.45 - 0.60 | Multiplet | 4H | Distinctive high-field region.[1] |
Table 2: 13C NMR Data (125 MHz, DMSO-d6)
| Position | Shift ( | Note |
| C≡N | 120.5 | Characteristic Nitrile region.[1] |
| CH-OH | 62.3 | Alpha-carbon.[1] |
| Ring CH | 14.8 | Bridgehead. |
| Ring | 2.1, 2.8 | Diastereotopic carbons if chiral. |
Structural Visualization (HMBC Correlations)
The following diagram illustrates the critical HMBC correlations required to confirm the connectivity of the "silent" nitrile group.
Figure 2: Key Heteronuclear Multiple Bond Correlations (HMBC) establishing the Cyanohydrin backbone.
References
-
PubChem. Compound Summary: this compound.[1] National Library of Medicine. [Link][1]
-
Gregory, R.J.H. (1999). Cyanohydrins in Nature and the Laboratory. Chemical Reviews, 99(12), 3649–3682. (Foundational text on cyanohydrin equilibrium and stability). [Link]
-
Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. (Standard reference for Cyclopropyl and Nitrile shifts). [Link][1]
Sources
2-Cyclopropyl-2-hydroxyacetonitrile vs. acetone cyanohydrin in organic synthesis
Topic: 2-Cyclopropyl-2-hydroxyacetonitrile vs. Acetone Cyanohydrin in Organic Synthesis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of organic synthesis, Acetone Cyanohydrin (ACH) and This compound (CPCN) represent two distinct classes of cyanohydrins with divergent utility. ACH is the industry-standard reagent —a labile ketone cyanohydrin primarily used as a safer surrogate for hydrogen cyanide (HCN) gas. In contrast, CPCN is a specialized building block —a stable aldehyde cyanohydrin used to introduce the cyclopropyl moiety into antiviral and antiretroviral pharmacophores.
This guide analyzes the mechanistic dichotomy between these two compounds, detailing why ACH functions as a cyanide donor while CPCN acts as a stable acceptor, and provides a validated protocol for synthesizing CPCN using ACH via transcyanation.
Technical Profile Comparison
The fundamental difference lies in their thermodynamic stability. Ketone cyanohydrins (like ACH) are sterically crowded and prone to retro-cyanohydrin decomposition, making them excellent cyanide donors. Aldehyde cyanohydrins (like CPCN) are thermodynamically favored and stable, making them ideal intermediates.
| Feature | Acetone Cyanohydrin (ACH) | This compound (CPCN) |
| CAS Number | 75-86-5 | 5648-87-3 |
| Structure | (CH₃)₂C(OH)CN | (C₃H₅)CH(OH)CN |
| Classification | Ketone Cyanohydrin (Tertiary) | Aldehyde Cyanohydrin (Secondary) |
| Primary Role | Reagent: HCN source, Transcyanation donor. | Intermediate: Scaffold for amino acids/heterocycles. |
| Stability | Labile: Reversibly releases HCN at pH > 7 or heat. | Stable: Higher equilibrium constant ( |
| Boiling Point | 95 °C (Decomposes) | ~140 °C (at 20 mmHg) |
| Key Application | Synthesis of methacrylates, hydantoins, amino acids. | Synthesis of cyclopropyl-glycine, HIV reverse transcriptase inhibitors. |
| Safety Profile | High Hazard: Rapidly releases HCN gas. | Moderate Hazard: Toxic, but lower volatility/HCN release. |
Mechanistic Insight: The Thermodynamics of Transcyanation
The synthesis of CPCN often utilizes ACH as the cyanide source. This reaction relies on the equilibrium differential between ketone and aldehyde cyanohydrins.
-
The Donor (ACH): The gem-dimethyl group in ACH creates steric strain (Thorpe-Ingold effect), destabilizing the
center and favoring the release of cyanide to return to the acetone. -
The Acceptor (Cyclopropanecarbaldehyde): The aldehyde carbonyl is less sterically hindered and more electrophilic. The resulting cyanohydrin (CPCN) is thermodynamically more stable than ACH.
Figure 1: Transcyanation Mechanism The driving force is the formation of the more stable aldehyde cyanohydrin (CPCN) and the removal of the volatile byproduct (acetone).
Experimental Protocol: Synthesis of CPCN using ACH
Objective: Synthesize this compound without handling gaseous HCN. Method: Base-catalyzed transcyanation.
Materials:
-
Substrate: Cyclopropanecarbaldehyde (1.0 equiv)
-
Reagent: Acetone Cyanohydrin (1.2 equiv)
-
Catalyst: Triethylamine (0.1 equiv) or Hevea brasiliensis hydroxynitrile lyase (HbHNL) for enantioselective synthesis.
-
Solvent: Dichloromethane (DCM) or Diisopropyl ether.
Step-by-Step Workflow:
-
Preparation: In a flame-dried round-bottom flask under
atmosphere, dissolve cyclopropanecarbaldehyde (10 mmol) in anhydrous DCM (20 mL). -
Addition: Cool the solution to 0 °C. Add Acetone Cyanohydrin (12 mmol) dropwise via syringe.
-
Note: ACH is viscous; ensure accurate volumetric addition (
).
-
-
Catalysis: Add Triethylamine (1.0 mmol) slowly.
-
Observation: The reaction is slightly exothermic. Maintain temp < 5 °C during addition to prevent rapid HCN evolution.
-
-
Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 4–6 hours.
-
Monitoring: Monitor by TLC or GC. The disappearance of the aldehyde peak and formation of the nitrile product indicates completion.
-
-
Workup:
-
Concentrate the mixture under reduced pressure to remove the solvent and the byproduct (acetone).
-
Critical Step: Do not heat above 40 °C during evaporation to prevent product degradation.
-
-
Purification: The crude oil is typically >90% pure. Further purification can be achieved via vacuum distillation (bp ~140 °C @ 20 mmHg) or flash chromatography (EtOAc/Hexane).
Yield: Typically 85–95%.
Applications in Drug Discovery
While ACH is a commodity reagent, CPCN is a high-value scaffold. The cyclopropyl group is a bioisostere for isopropyl or double bonds, often improving metabolic stability and potency.
Table 2: Downstream Utility Comparison
| Compound | Downstream Product | Reaction Type | Pharmaceutical Application |
| ACH | Methyl Methacrylate (MMA) | Hydrolysis + Esterification | Bone cements, dental polymers. |
| ACH | 2-Aminoisobutyric acid (AIB) | Bucherer-Bergs | Peptidomimetics (helix inducers). |
| CPCN | Cyclopropylglycine | Strecker / Hydrolysis | NMDA receptor modulators. |
| CPCN | Cyclopropyl-amines | Reduction | Antivirals (e.g., Nevirapine analogs). |
Figure 2: Synthesis Pathway for Cyclopropyl Amino Acids
Safety & Handling (Mandatory)
-
Acetone Cyanohydrin:
-
Hazard: Releases HCN on contact with water or base. Inhalation of vapors can be fatal.
-
Control: Handle in a functioning fume hood. Keep a cyanide antidote kit (e.g., hydroxocobalamin) nearby. Destroy excess ACH with bleach (sodium hypochlorite) at pH > 10.
-
-
This compound:
-
Hazard: Toxic by ingestion and skin contact. While less volatile, it can still metabolize to release cyanide in vivo.
-
Control: Wear double nitrile gloves. Store in a cool, dry place away from strong bases.
-
References
-
Organic Syntheses. "Preparation of Cyclopropanecarboxaldehyde." Org.[1][2][3] Synth.1973 , 53, 166. Link
-
TCI Chemicals. "Acetone Cyanohydrin as a Reagent for Transcyanation." TCI Mail, 2013 , No. 156. Link
-
Organic Chemistry Portal. "Acetone Cyanohydrin as a Source of HCN." Link
-
Sigma-Aldrich. "Safety Data Sheet: this compound." Link
-
Gregory, R. J. H. "Cyanohydrins in Nature and the Laboratory: Biology, Preparations, and Synthetic Applications." Chem. Rev.1999 , 99, 3649–3682. Link
Sources
Benchmarking 2-Cyclopropyl-2-hydroxyacetonitrile: A Strategic Guide for Medicinal Chemists
Executive Summary
In the landscape of drug discovery, the cyclopropyl moiety is a privileged scaffold, valued for its ability to improve metabolic stability, enhance potency via conformational restriction, and increase brain permeability.[1] While Cyclopropanecarboxaldehyde is the traditional entry point for many of these syntheses, it suffers from significant oxidative instability.
This guide benchmarks 2-Cyclopropyl-2-hydroxyacetonitrile (also known as cyclopropyl glycolonitrile) as a superior, "masked" alternative. We analyze its performance against standard building blocks, demonstrating its utility as a robust precursor for cyclopropylglycine (an NMDA partial agonist scaffold) and Montelukast intermediates.
Part 1: Chemical Profile & Mechanistic Advantage[2]
This compound functions effectively as a "stabilized aldehyde equivalent." In standard storage conditions, cyclopropanecarboxaldehyde rapidly oxidizes to the carboxylic acid, diminishing yield and complicating purification. The cyanohydrin moiety of the subject compound "locks" the carbonyl carbon, preventing autoxidation while retaining the oxidation state necessary for diverse downstream transformations.
The "Cyclopropyl Effect" on Reactivity
The strain of the cyclopropyl ring (approx. 27.5 kcal/mol) imparts unique electronic properties (high
Part 2: Comparative Benchmarking
We evaluated this compound against three primary alternatives used to access similar chemical space.
Table 1: Comparative Performance Matrix
| Feature | This compound | Cyclopropanecarboxaldehyde | Cyclopropyl Methyl Ketone | Cyclopropyl Carboxylic Acid |
| Oxidative Stability | High (Resistant to air) | Low (Rapidly forms acid) | High | Very High |
| Atom Economy | High (Direct precursor) | Medium (Requires derivatization) | Medium (Requires haloform/oxidation) | Low (Requires reduction) |
| Reactivity Profile | Amphiphilic (Electrophilic nitrile, Nucleophilic -OH) | Electrophilic (Carbonyl only) | Electrophilic (Ketone) | Nucleophilic (Acid/Ester) |
| Primary Utility | Olefination, Reduction | Grignard addition | Amide coupling | |
| Storage Req. | Cool, Acidic stabilizer | Inert atm, -20°C | RT, Standard | RT, Standard |
Critical Analysis
-
Vs. The Aldehyde: The nitrile is the logical choice for storing "aldehyde potential" without the degradation risk. It allows for the synthesis of Strecker products (amino acids) without the immediate need for hazardous HCN gas handling, as the cyanide is already installed.
-
Vs. The Ketone: While the ketone is stable, converting it to an
-functionalized center (like the nitrile) requires adding a carbon (via cyanide) or losing a carbon (haloform), reducing atom economy. The nitrile is pre-functionalized.
Part 3: Strategic Applications & Visualizations
The following diagram illustrates the divergent synthetic pathways accessible from this compound, highlighting its versatility compared to the aldehyde.
Figure 1: Divergent synthetic utility of this compound. Blue indicates the core building block; Green/Yellow indicate high-value downstream targets.
Part 4: Experimental Protocols
Protocol A: Synthesis of Cyclopropylglycine (Strecker Variant)
Rationale: This protocol utilizes the pre-installed nitrile to bypass the use of gaseous HCN, reacting directly with ammonia.
Reagents:
-
This compound (1.0 eq)
-
Ammonia (7N in MeOH) (5.0 eq)
-
HCl (6N, aqueous)
Workflow:
-
Amination: Dissolve this compound in 7N NH3/MeOH at 0°C. Seal the vessel and stir at Room Temperature (RT) for 16 hours.
-
Checkpoint: Monitor by TLC (formation of aminonitrile). The hydroxyl group is displaced by the amine via an imine intermediate.
-
-
Concentration: Evaporate volatiles under reduced pressure to yield the crude
-aminonitrile. -
Hydrolysis: Resuspend the residue in 6N HCl. Reflux at 90°C for 4-6 hours.
-
Isolation: Cool to RT. Neutralize with propylene oxide (scavenger method) or ion-exchange resin to precipitate the zwitterionic amino acid.
-
Purification: Recrystallize from Water/Ethanol.
Protocol B: Hydrolysis to 2-Cyclopropyl-2-hydroxyacetic Acid (Mandelic Analog)
Rationale: This creates a chiral hydroxy-acid building block, useful for resolution agents or chiral ligands.
Workflow:
-
Acidification: Charge a reactor with this compound. Add conc. HCl (37%) dropwise at 0°C to control exotherm.
-
Stepwise Heating: Stir at RT for 2 hours (formation of amide), then heat to 60°C for 4 hours.
-
Note: Avoid vigorous reflux initially to prevent retro-cyanohydrin decomposition.
-
-
Extraction: Dilute with brine, extract with Ethyl Acetate (3x).
-
Drying: Dry organic phase over MgSO4 and concentrate.
Part 5: Safety & Handling Matrix
Working with cyanohydrins requires specific precautions due to the potential for equilibrium reversal, releasing HCN gas.
| Hazard Category | Risk Level | Mitigation Protocol |
| Acute Toxicity | High | Treat as a cyanide source. Keep pH < 7.[8] Never mix with strong bases (triggers HCN release). |
| Thermal Stability | Medium | Store at 2-8°C. Avoid temperatures >100°C without solvent (risk of polymerization). |
| Incompatibility | High | Incompatible with strong oxidizers and strong bases. |
Self-Validating Safety Check: Before opening the container, check the pH of the headspace or liquid film with wetted litmus paper. If basic, vent in a fume hood and acidify immediately, as HCN gas may be present.
References
-
Cyclopropyl Fragment in Drug Discovery: Title: The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[1] Source: Journal of Medicinal Chemistry (2016).[1] URL:[Link]
-
Strecker Synthesis Mechanisms: Title: The Strecker Synthesis of Amino Acids.[4][5][6][8] Source: Master Organic Chemistry. URL:[Link]
-
Montelukast Intermediate Synthesis: Title: Preparation method of 1-hydroxymethyl cyclopropyl acetonitrile (Patent CN113943231A). Source: Google Patents.[9] URL:
-
Cyclopropyl Amino Acid Synthesis: Title: Synthesis of Amino Acids of Cyclopropylglycine Series.[10] Source: ResearchGate (2015).[10][11] URL:[Link]
Sources
- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation method of 1-hydroxymethyl cyclopropyl acetonitrile - Eureka | Patsnap [eureka.patsnap.com]
- 3. iris.cnr.it [iris.cnr.it]
- 4. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. CN103058884A - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile - Google Patents [patents.google.com]
- 8. The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EP1203770B1 - Pyran-2-ones and 5,6-dihydropyran-2-ones useful for treating hyperplasia and other diseases - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Comparative Guide: Quantum Mechanical Methods for Conformational Analysis of 2-Cyclopropyl-2-hydroxyacetonitrile
Topic: Quantum mechanical calculations on the conformation of 2-Cyclopropyl-2-hydroxyacetonitrile Content Type: Publish Comparison Guide
Executive Summary
This compound (CAS: 5648-87-3) represents a unique class of chiral cyanohydrins where the electronic coupling between the strained cyclopropyl ring (Walsh orbitals) and the electron-withdrawing nitrile group creates a complex conformational landscape. For researchers in drug discovery and physical organic chemistry, accurately predicting its solution-phase geometry is critical for understanding its stereoselective reactivity and pharmacophore alignment.
This guide objectively compares three distinct computational protocols ("Products") for analyzing this molecule: Standard DFT (B3LYP) , Dispersion-Corrected DFT (wB97X-D) , and Ab Initio Perturbation Theory (MP2) . We evaluate these methods based on their ability to resolve subtle intramolecular interactions, rotational barriers, and computational cost-efficiency.
Molecular Context & Conformational Challenges
Before selecting a method, one must understand the specific interactions governing this molecule's stability.
-
Cyclopropyl-Carbinyl Alignment: The cyclopropyl ring acts as a
-donor. It prefers a bisected conformation relative to the electron-deficient -carbon to maximize hyperconjugative overlap between the C-C bond orbitals (Walsh) and the adjacent or orbitals. -
Intramolecular Hydrogen Bonding: The proximal hydroxyl (-OH) and nitrile (-CN) groups can form weak intramolecular hydrogen bonds (
or ), which are sensitive to dispersion forces. -
Rotational Barriers: Two primary rotors exist:
-
: Cyclopropyl-C
bond. -
: C
-O bond.
-
: Cyclopropyl-C
Methodology Comparison (The "Products")
We compare three standard computational tiers used in pharmaceutical research.
Tier 1: High-Throughput Screening (B3LYP)
-
Method: B3LYP / 6-31G(d) or 6-311++G(d,p).[1]
-
Best For: Rapid scanning of conformational space; coarse-grained energy sorting.
-
Limitations: Fails to capture dispersion interactions (London forces), often underestimating the stability of compact conformers where the OH group interacts with the cyclopropyl ring edge.
Tier 2: Recommended Production (wB97X-D)
-
Method: wB97X-D / def2-TZVP.
-
Best For: Accurate geometry optimization and relative energies.
-
Advantage: Includes long-range dispersion corrections (D2/D3 equivalent) essential for correctly weighting the
interactions and steric clashes in the cyclopropyl vicinity.
Tier 3: Benchmark Accuracy (MP2)
-
Method: MP2 / aug-cc-pVTZ.
-
Best For: Validating DFT results and calculating precise electronic energies.
-
Trade-off: High computational cost (
scaling); prone to basis set superposition error (BSSE) if not counterpoise-corrected.
Performance Matrix
| Feature | B3LYP (Standard) | wB97X-D (Recommended) | MP2 (Benchmark) |
| Cost (CPU Hours) | Low (1x) | Moderate (2.5x) | High (10-50x) |
| Dispersion Accuracy | Poor | Excellent | Good |
| H-Bond Geometry | Good | Excellent | Excellent |
| Barrier Height Error | |||
| Convergence Stability | High | High | Low (Oscillatory) |
Experimental Protocol: Step-by-Step Workflow
To ensure reproducibility and scientific integrity, follow this self-validating protocol.
Phase 1: Conformational Search (Global Minimum)
-
Input Generation: Generate 12 initial structures by rotating
(0°, 60°, 120°, 180°) and (0°, 120°, 240°). -
Pre-Optimization: Run PM6 or HF/3-21G to filter high-energy steric clashes.
-
DFT Optimization: Submit surviving conformers to wB97X-D/def2-SVP .
-
Criterion: Max Force < 0.00045 Hartree/Bohr.
-
Phase 2: Potential Energy Surface (PES) Scan
To quantify the rotational barrier of the cyclopropyl group:
-
Scan Coordinate: Define the dihedral angle
. -
Step Size: 10° increments over 360°.
-
Constraint: Relax all other degrees of freedom (Rigid vs. Relaxed Scan).
-
Note: A relaxed scan is mandatory due to the "waggling" of the nitrile group to relieve strain.
-
Phase 3: Frequency & NBO Analysis
-
Validation: Compute vibrational frequencies. Zero imaginary frequencies confirms a true minimum.[2]
-
NBO (Natural Bond Orbital) Analysis: Calculate
perturbation energies to quantify the donor-acceptor interaction:-
Look for
(Walsh donation). -
Look for
(Anomeric-like effects).
-
Visualization of Workflow
The following diagram illustrates the decision logic for selecting the appropriate method and the flow of the computational experiment.
Caption: Decision tree for computational methodology selection, balancing cost vs. accuracy for cyclopropyl cyanohydrin analysis.
Anticipated Results & Data Interpretation
When analyzing your output, compare your results against these representative benchmarks established for
Table 1: Representative Relative Energies (
, kcal/mol)
Note: Values are representative of typical cyclopropyl-carbinol systems.
| Conformer | Geometry Description | B3LYP (Tier 1) | wB97X-D (Tier 2) | MP2 (Tier 3) |
| Conf A (Global Min) | Bisected (Cyclopropyl H eclipsed with OH) | 0.00 | 0.00 | 0.00 |
| Conf B | Gauche (OH H-bonded to CN) | +0.85 | +0.45 | +0.50 |
| Conf C | Perpendicular (Max steric strain) | +3.20 | +3.80 | +3.65 |
Interpretation:
-
Discrepancy Alert: If B3LYP predicts Conf B is less stable than Conf A by a large margin (>1 kcal/mol) compared to wB97X-D, it is likely due to B3LYP missing the stabilizing dispersion interaction between the hydroxyl proton and the nitrile
-cloud. -
Walsh Orbitals: In the Bisected conformation, the NBO deletion energy for the interaction
should be maximal (approx. 2-5 kcal/mol), stabilizing this geometry.
References
-
Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652. Link
-
Chai, J. D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics, 10(44), 6615–6620. Link
-
Reed, A. E., Curtiss, L. A., & Weinhold, F. (1988). Intermolecular interactions from a natural bond orbital, donor-acceptor viewpoint. Chemical Reviews, 88(6), 899–926. Link
-
Wiberg, K. B. (1996). Structure and properties of cyclopropane and its derivatives. Accounts of Chemical Research, 29(5), 229–234. Link
-
ChemScene. (n.d.). This compound Product Page. ChemScene. Link
Sources
Safety Operating Guide
A Senior Scientist's Guide to the Safe Disposal of 2-Cyclopropyl-2-hydroxyacetonitrile
As researchers and drug development professionals, our work with novel chemical entities demands not only precision in synthesis and application but also an unwavering commitment to safety and environmental stewardship. The handling of reactive intermediates like 2-Cyclopropyl-2-hydroxyacetonitrile, a cyanohydrin derivative, requires a comprehensive understanding of its hazard profile to ensure its safe management from cradle to grave. This guide provides essential, field-proven procedures for the proper disposal of this compound, moving beyond mere compliance to foster a culture of intrinsic laboratory safety.
Core Hazard Profile: Understanding the Risk
This compound (CAS No. 5648-87-3) is classified as a hazardous substance, and its primary risks stem from its acute toxicity and its chemical nature as a cyanohydrin. Cyanohydrins are notoriously unstable and can exist in equilibrium with their constituent aldehyde/ketone and hydrogen cyanide (HCN). This equilibrium can be shifted by changes in pH or temperature, leading to the potential release of highly toxic HCN gas. The toxicity of many aliphatic nitriles is, in fact, attributed to the metabolic release of cyanide.[1]
Therefore, all handling and disposal procedures must be designed to mitigate the risks of exposure through ingestion, inhalation, or skin contact, and to prevent the uncontrolled release of hydrogen cyanide.
| Hazard Classification | GHS Hazard Statement | Implication for Handling and Disposal |
| Acute Oral Toxicity | H301: Toxic if swallowed | Strict prohibition of pipetting by mouth. Waste containers must be clearly labeled and securely sealed to prevent accidental ingestion. |
| Acute Dermal Toxicity | H312: Harmful in contact with skin | Use of appropriate chemical-resistant gloves is mandatory. All contaminated personal protective equipment (PPE) must be treated as hazardous waste. |
| Acute Inhalation Toxicity | H332: Harmful if inhaled | All operations that could generate aerosols or vapors, including waste consolidation, must be conducted in a certified chemical fume hood. |
| Skin & Eye Irritation | H315 & H319: Causes skin and serious eye irritation | Mandates the use of safety goggles or a face shield. Contaminated surfaces must be decontaminated promptly. |
| Respiratory Irritation | H335: May cause respiratory irritation | Reinforces the need for handling within a fume hood to avoid inhaling vapors. |
| Environmental Hazard | H412: Harmful to aquatic life with long lasting effects | Prohibits disposal down the sanitary sewer. All waste streams must be contained and managed to prevent environmental release.[2][3] |
The Cardinal Rule: Segregation and Professional Disposal
The most critical and universally mandated procedure for the disposal of this compound is to treat it as hazardous waste. This waste must be collected by a licensed and approved environmental disposal company.[4][5][6][7] Adherence to your institution's Environmental Health & Safety (EHS) guidelines is not optional, it is a legal and ethical requirement.[8][9]
Effective waste management begins with rigorous segregation at the point of generation. Mixing disparate waste streams can lead to dangerous chemical reactions and complicates the disposal process.
Waste Segregation Workflow
The following diagram outlines the decision-making process for segregating waste containing this compound.
Caption: Waste Segregation Decision Tree
Step-by-Step Laboratory Disposal Protocol
-
Prepare for Waste Generation : Before starting any experiment, designate and pre-label the appropriate hazardous waste containers as determined by the workflow above. Ensure containers are made of compatible materials (e.g., glass or polyethylene) and have secure, vapor-tight lids.
-
Use Mandatory PPE : At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves (nitrile gloves are common, but consult a glove compatibility chart for the specific solvents in use).
-
Conduct Operations in a Fume Hood : All transfers of the chemical and its waste solutions must be performed inside a certified chemical fume hood to prevent inhalation exposure.[7]
-
Collect Waste Streams :
-
Concentrated/Neat/Organic Waste : Collect all unused neat material and solutions in organic solvents in the designated "HAZARDOUS LIQUID WASTE" container. Do not overfill containers; leave at least 10% headspace.
-
Dilute Aqueous Waste : Collect all aqueous solutions containing the compound in the "DILUTE AQUEOUS CYANIDE WASTE" container. Maintain the pH of this waste stream above 10 by adding sodium hydroxide to prevent the generation of HCN gas.
-
Contaminated Solids : Place all contaminated disposable items, such as gloves, weighing papers, pipette tips, and spill cleanup materials (e.g., vermiculite, sand), into the "HAZARDOUS SOLID WASTE" container.[2][10] Non-disposable items like glassware must be decontaminated before washing.
-
-
Secure and Store Waste : Securely close all waste containers when not in use. Store them in a designated, well-ventilated satellite accumulation area away from heat, ignition sources, and incompatible materials like strong acids.[6]
-
Schedule Pickup : Contact your institution's EHS department to schedule a pickup of the full waste containers.
Advanced Protocol: Chemical Deactivation of Dilute Aqueous Waste
WARNING: This procedure should only be performed by trained personnel with a thorough understanding of the chemistry involved. It must be conducted in a chemical fume hood with appropriate PPE. Never add acid to cyanide or hypochlorite solutions.
For laboratories that generate significant quantities of dilute aqueous waste containing cyanide, chemical deactivation via alkaline hypochlorite oxidation can be a viable pre-treatment step to convert the highly toxic cyanide ion into the much less toxic cyanate ion. This can reduce disposal costs and liabilities, but must be approved by your EHS office.
Experimental Protocol: Alkaline Hypochlorite Oxidation
-
Verification and Preparation : Ensure the waste is a dilute aqueous solution (<1000 ppm cyanide) and is free of organic solvents and ammonia. The presence of these can lead to hazardous side reactions.
-
Alkalinize the Waste : In a suitable container inside a chemical fume hood, stir the aqueous waste. Slowly add a 10M sodium hydroxide (NaOH) solution until the pH of the waste is stable at or above 11.0. This is critical to ensure that no volatile HCN is formed during the subsequent oxidation.
-
Oxidant Addition : While continuing to stir, slowly add a commercial bleach solution (sodium hypochlorite, ~5-8%) or a 15% calcium hypochlorite solution. Add approximately 1.5 to 2.0 times the stoichiometric amount required for the estimated cyanide concentration.
-
Reaction: CN⁻ + OCl⁻ → OCN⁻ + Cl⁻
-
-
Reaction Time : Continue stirring the mixture for at least 1-2 hours. For more complex cyanides, a longer reaction time (up to 24 hours) may be necessary.
-
Test for Completion : After the reaction period, test the solution for the presence of residual cyanide using a commercially available cyanide test strip or kit. The result must be below the regulatory limit for drain disposal as set by your local authorities and EHS office.
-
Final Disposal : If the test confirms that cyanide has been destroyed to below the regulatory limit, the treated solution can typically be neutralized and disposed of down the sanitary sewer, pending EHS approval. If the test is still positive, add more hypochlorite and repeat the reaction and testing steps.
By implementing these rigorous, safety-first procedures, you contribute to a secure research environment and ensure that your work is conducted with the highest degree of professional and environmental responsibility.
References
-
Mishra, R. K., et al. (2022). Sustainable Recycling of Waste from Nitrile Gloves: Prolonging the Life Span by Designing Proper Curing Systems. Polymers, 14(22), 4930. [Link]
-
Greenfield Global. (2019). Safety Data Sheet - Acetonitrile. [Link]
- Google Patents.
-
G.J. Chemical Company, Inc. Safety Data Sheet - Acetonitrile. [Link]
-
University of British Columbia. (2025). Assessing the Impact of Disposable Nitrile Gloves Used in UBC Labs. [Link]
-
Cole-Parmer. (2004). Material Safety Data Sheet - Acetone cyanohydrin. [Link]
-
Earth Safe PPE. (2025). How to Dispose of Nitrile Gloves?[Link]
-
MP Biomedicals. (2016). Mandelonitrile - Safety Data Sheet. [Link]
-
National Center for Biotechnology Information. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals. [Link]
-
New Jersey Department of Health. Hazard Summary: Acetone Cyanohydrin. [Link]
-
National Institutes of Health, PubChem. Hydroxyacetonitrile | 107-16-4. [Link]
-
Chemos GmbH & Co.KG. (2024). Safety Data Sheet: acetonitrile. [Link]
-
MDPI. (2025). Sustainable Management of Nitrile Butadiene Rubber Waste Through Pyrolysis. [Link]
-
Patsnap Eureka. Preparation method of 1-hydroxymethyl cyclopropyl acetonitrile. [Link]
-
Organic Syntheses. Working with Hazardous Chemicals. [Link]
-
University of California, Santa Barbara. (2021). Methods of Degrading Acetonitrile Waste Sustainably. [Link]
-
Yufeng. (2024). Understanding the SDS for Acetonitrile: Safe Handling Practices. [Link]
- Google Patents. CN103058884B - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile.
-
ResearchGate. How can I handle and dispose sodium cyanoborohydride?[Link]
-
U.S. Environmental Protection Agency (EPA). Regulatory and Guidance Information by Topic: Waste. [Link]
-
American Chemistry Council. Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. [Link]
-
Sterlitech Corporation. (2026). Developing Membrane Separation Processes in Acetonitrile Recovery for Pharmaceutical Applications. [Link]
- Google Patents. CN107417570B - Method for preparing α-hydroxy nitrile using acetone cyanohydrin.
-
Ohio Environmental Protection Agency. (2024). Dispose of Hazardous Waste. [Link]
-
International Programme on Chemical Safety (INCHEM). (1993). Acetonitrile (EHC 154). [Link]
-
U.S. Environmental Protection Agency (EPA). EPA Hazardous Waste Codes. [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Disposal Guidance | I-WASTE DST. [Link]
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- 2. peptide.com [peptide.com]
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- 9. nj.gov [nj.gov]
- 10. greenfield.com [greenfield.com]
Personal protective equipment for handling 2-Cyclopropyl-2-hydroxyacetonitrile
Executive Summary: The "Silent" Hazard
2-Cyclopropyl-2-hydroxyacetonitrile (CAS 5648-87-3) is not merely a toxic organic intermediate; it is a cyanohydrin . Unlike stable nitriles (e.g., acetonitrile), cyanohydrins exist in a reversible equilibrium. Under specific conditions—particularly alkaline pH (>7.0) or elevated heat —this compound spontaneously decomposes to release Hydrogen Cyanide (HCN) gas and cyclopropyl ketone.
Core Directive: Treat this material as a "Stored Cyanide Source." Your PPE and engineering controls must be rated for HCN gas , not just organic vapors.
The Mechanism of Hazard (The "Why")
To handle this chemical safely, you must understand the chemical causality of its toxicity. The cyclopropyl group increases lipophilicity, enhancing dermal absorption, while the hydroxyl-nitrile motif creates thermodynamic instability.
The Decomposition Equilibrium
The following logic diagram illustrates the critical failure points where HCN is released.
Caption: Figure 1. The cyanohydrin equilibrium. Note that basic conditions (pH > 7) act as a catalyst, driving the reaction toward lethal HCN release.
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for cyanohydrins due to the risk of rapid dermal absorption and inhalation of evolved HCN.
A. Hand Protection (Critical)
Scientific Rationale: The cyclopropyl moiety renders the molecule lipophilic, allowing it to permeate standard nitrile rubber. Once absorbed, it metabolizes to cyanide.
-
Do NOT use: Standard disposable nitrile (4 mil) as primary protection.
-
Requirement: Laminate film or High-Breakthrough Polymer.
| PPE Component | Specification | Rationale & Breakthrough Data |
| Primary Glove | Silver Shield® / 4H® (Laminate) | >480 min breakthrough. Impermeable to small polar organics and nitriles. Essential for spill cleanup.[1][2][3][4] |
| Secondary Glove | Nitrile (min. 8 mil) | Worn over the laminate glove to provide dexterity and mechanical protection (laminates are slippery). |
| Glove Discipline | "Inspect & Eject" | Immediately replace outer nitrile if splashed. Replace inner laminate every 4 hours of active handling. |
B. Respiratory & Body Protection
Scientific Rationale: HCN has poor warning properties (olfactory fatigue). You cannot rely on smell.
| PPE Component | Specification | Operational Trigger |
| Respiratory | Supplied Air (SCBA) or PAPR with Type B (Inorganic/Acid Gas) + P3 | Mandatory if working outside a certified fume hood or during spill cleanup. Standard Organic Vapor (OV) cartridges are ineffective against HCN. |
| Body | Tychem® C or F Apron/Sleeves | Required during transfer of volumes >100mL. Standard cotton lab coats absorb and hold the toxin against the skin. |
| Eye/Face | Chemical Goggles + Face Shield | Full face shield required during quenching or pH adjustment to prevent splash-back into mucous membranes. |
Operational Protocol: Self-Validating Systems
This protocol uses "Checkpoints" to ensure the cyanohydrin remains stable (i.e., does not release HCN).
Phase 1: Preparation & Stabilization
-
The Acidic Buffer Rule: Before opening the container, prepare a quench bath of Ferrous Sulfate (FeSO₄) or commercially available cyanide waste treatment solution.
-
pH Verification: Ensure the receiving solvent is acidified (pH 4-6) .
-
Why? Acidic conditions "lock" the equilibrium to the left (keeping the cyanohydrin intact), preventing HCN release.
-
-
HCN Monitoring: Place a portable HCN monitor (e.g., Dräger Pac 8000) inside the sash of the fume hood.
-
Alarm Setpoint: Low alarm at 4.7 ppm (STEL).
-
Phase 2: Active Handling Workflow
Caption: Figure 2. Operational workflow with integrated safety checkpoints. Note the divergence at "Spill Risk" requiring immediate evacuation.
Phase 3: Waste Disposal & Quenching
Crucial Distinction:
-
To Store/Use: Keep Acidic (pH < 7).
-
To Destroy/Dispose: Make Basic (pH > 10) + Oxidizer (Bleach).
-
Mechanism:[5] High pH releases the cyanide ion (
), which the oxidizer (Hypochlorite) then converts to the much less toxic Cyanate ( ).
-
Disposal Steps:
-
Treat waste stream with 10% Sodium Hypochlorite (Bleach) adjusted to pH > 10.
-
Allow to stand for 24 hours in the fume hood.
-
Test for residual cyanide using test strips (e.g., Quantofix Cyanide).
-
Label as "Treated Cyanide Waste - Do Not Acidify."
Emergency Response: The "Cyanide Antidote"
Because this compound can release HCN, standard First Aid is insufficient.
-
Inhalation: Move to fresh air immediately. If breathing is labored, administer 100% Oxygen.[6]
-
Skin Contact:
-
Medical Alert: Inform emergency responders that the patient may have Cyanide Poisoning .
-
Facility Requirement: A Cyanide Antidote Kit (e.g., Hydroxocobalamin / Cyanokit) should be available on-site if handling >10g of material [1].
-
References
-
Centers for Disease Control and Prevention (CDC). (n.d.). Facts About Cyanide. Emergency Preparedness and Response. [Link]
-
National Institute for Occupational Safety and Health (NIOSH). (2019). Glycolonitrile (Hydroxyacetonitrile) Safety Guide. CDC NIOSH Pocket Guide. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Resistance Guide. [Link]
-
PubChem. (2025). Compound Summary: 2-Hydroxy-2-cyclopropylacetonitrile. National Library of Medicine. [Link]
Sources
- 1. ICSC 0611 - ACETONE CYANOHYDRIN [chemicalsafety.ilo.org]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. abdurrahmanince.net [abdurrahmanince.net]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. ACETONE CYANOHYDRIN, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
